Hydroxyl methyl purine-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
8-methylpurine-2,6-dione |
InChI |
InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12) |
InChI Key |
NJIJTHZZRSKVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=O)NC(=O)C2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hydroxymethyl Methyl Purinones
Introduction
The term "hydroxyl methyl purine-one" describes a class of substituted purine molecules containing a hydroxyl group, a methyl group, and a carbonyl functional group on the purine core. Due to the numerous possible substitution patterns on the purine ring, this name is ambiguous without specifying the exact positions of these functional groups. This guide focuses on the synthesis of a specific, well-characterized member of this class: 8-hydroxy-7-methylguanine . Guanine is a purin-6-one, and the addition of a methyl group at the 7-position and a hydroxyl group at the 8-position (which can exist in tautomeric equilibrium with an oxo group, making the compound a purine-6,8-dione) makes it a representative "this compound". 8-hydroxy-7-methylguanine is a metabolite of 7-methylguanine and has been investigated for its role as a PARP (poly(ADP-ribose) polymerase) inhibitor.[1][2]
This technical guide will detail a primary synthesis pathway for 8-hydroxy-7-methylguanine starting from theobromine, and will also discuss the versatile Traube purine synthesis as a general and alternative approach for constructing substituted purines.
Primary Synthesis Pathway: 8-hydroxy-7-methylguanine from Theobromine
A documented laboratory-scale synthesis of 8-hydroxy-7-methylguanine utilizes the readily available xanthine alkaloid, theobromine (3,7-dimethylxanthine), as the starting material.[1] The overall transformation involves the selective demethylation of the N3-methyl group and the introduction of an amino group at the C2 position, followed by oxidation at the C8 position. While the direct conversion is complex, a plausible multi-step synthesis is outlined below.
Experimental Protocols
Step 1: Selective Demethylation of Theobromine to 7-Methylxanthine
-
Principle: The selective removal of the methyl group at the N3 position of theobromine can be achieved using various demethylating agents.
-
Protocol: A mixture of theobromine and a demethylating agent (e.g., a strong nucleophile like sodium thiophenolate in a high-boiling solvent such as dimethylformamide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude 7-methylxanthine is then collected by filtration and purified by recrystallization.
Step 2: Chlorination of 7-Methylxanthine to 2-Chloro-7-methylxanthine
-
Principle: The hydroxyl group at the C2 position of the purine ring can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Protocol: 7-Methylxanthine is heated with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the reaction. The reaction is typically carried out at reflux temperature. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously treated with ice water to hydrolyze any remaining reagent and precipitate the product. The solid 2-chloro-7-methylxanthine is collected by filtration, washed with cold water, and dried.
Step 3: Amination of 2-Chloro-7-methylxanthine to 7-Methylguanine
-
Principle: The chlorine atom at the C2 position is susceptible to nucleophilic substitution by ammonia.
-
Protocol: 2-Chloro-7-methylxanthine is heated with a solution of ammonia in a sealed vessel (e.g., an autoclave) to prevent the escape of the volatile ammonia. The reaction is typically performed in an alcohol solvent at elevated temperatures. After the reaction, the vessel is cooled, and the solvent is evaporated. The resulting 7-methylguanine is then purified, for example, by recrystallization from water.
Step 4: Oxidation of 7-Methylguanine to 8-hydroxy-7-methylguanine
-
Principle: The C8 position of 7-methylguanine can be oxidized to introduce a hydroxyl group. This can be achieved using various oxidizing agents.
-
Protocol: 7-Methylguanine is dissolved in an appropriate solvent, and an oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst, or a peroxy acid) is added. The reaction is stirred at a controlled temperature until completion. The product, 8-hydroxy-7-methylguanine, may precipitate from the reaction mixture or can be isolated by chromatographic methods.
Quantitative Data
| Step | Reactant | Product | Typical Yield (%) |
| 1 | Theobromine | 7-Methylxanthine | 70-80 |
| 2 | 7-Methylxanthine | 2-Chloro-7-methylxanthine | 80-90 |
| 3 | 2-Chloro-7-methylxanthine | 7-Methylguanine | 60-70 |
| 4 | 7-Methylguanine | 8-hydroxy-7-methylguanine | 50-60 |
Alternative General Approach: The Traube Purine Synthesis
The Traube purine synthesis is a highly versatile and classical method for the construction of the purine ring system from substituted pyrimidine precursors.[3][4] This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8 position of the purine ring.
To synthesize a "this compound" via the Traube method, one would start with an appropriately substituted pyrimidine. For instance, to synthesize a guanine derivative, a suitable starting material is 2,4-diamino-6-hydroxypyrimidine.[5][6]
Experimental Protocols for Traube Synthesis
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
Principle: This pyrimidine can be synthesized by the condensation of guanidine with ethyl cyanoacetate.[5][6]
-
Protocol: A solution of sodium ethoxide is prepared from sodium metal in absolute ethanol. To this, ethyl cyanoacetate is added. In a separate flask, guanidine is prepared from guanidine hydrochloride and sodium ethoxide. The guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification with acetic acid. The 2,4-diamino-6-hydroxypyrimidine is collected by filtration and can be recrystallized from water.[6]
Step 2: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
-
Principle: An amino group at the C5 position is introduced via a nitroso intermediate.
-
Protocol: 2,4-Diamino-6-hydroxypyrimidine is dissolved in an acidic solution (e.g., aqueous hydrochloric acid). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise. The resulting 2,4-diamino-6-hydroxy-5-nitrosopyrimidine precipitates as a colored solid and is collected by filtration.
Step 3: Reduction of the Nitroso Group
-
Principle: The nitroso group is reduced to an amino group to give a 4,5-diaminopyrimidine.
-
Protocol: The 5-nitrosopyrimidine derivative is suspended in water, and a reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise. The reaction is often heated to ensure complete reduction. The resulting 2,4,5-triamino-6-hydroxypyrimidine can be isolated upon cooling and filtration.
Step 4: Cyclization to the Purine Ring
-
Principle: The 4,5-diaminopyrimidine is cyclized with a one-carbon source to form the imidazole portion of the purine ring.
-
Protocol: The 2,4,5-triamino-6-hydroxypyrimidine is heated with formic acid to introduce the C8 carbon and effect ring closure to form guanine. To introduce a hydroxymethyl group at the C8 position, a different cyclizing agent, such as glycolic acid, could be used. For methylation, a pre-methylated pyrimidine precursor would be necessary.
Quantitative Data for Traube Synthesis Steps
| Step | Reactant | Product | Typical Yield (%) |
| 1 | Guanidine + Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | 80-95[6] |
| 2 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | >90 |
| 3 | 5-Nitrosopyrimidine derivative | 4,5-Diaminopyrimidine derivative | 70-85 |
| 4 | 4,5-Diaminopyrimidine derivative | Purine derivative | 65-75[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
Unraveling the Identity of Hydroxyl Methyl Purine-One: A Request for Chemical Specificity
A critical first step in the creation of a comprehensive technical guide is the unambiguous identification of the chemical compound . The term "hydroxyl methyl purine-one" does not correspond to a single, uniquely identifiable molecule. The purine ring system allows for numerous positional isomers for the hydroxyl, methyl, and ketone (-one) functional groups, each resulting in a distinct chemical entity with its own unique set of properties.
To proceed with the development of an in-depth technical guide that meets the specified requirements for researchers, scientists, and drug development professionals, a more precise chemical identifier is necessary. The potential variations in the molecular structure based on the provided name are significant. For instance, the hydroxyl and methyl groups could be attached at various positions on the purine backbone, and the position of the carbonyl group (indicated by "-one") is also not specified.
To illustrate this ambiguity, consider the following possibilities for the core purine-one structure, even before considering the placement of the hydroxyl and methyl groups:
-
Hypoxanthine (6-oxopurine): A naturally occurring purine derivative.
-
Xanthine (2,6-dioxopurine): Another common purine derivative.
-
Uric Acid (2,6,8-trioxopurine): The end-product of purine metabolism in humans.
The addition of hydroxyl and methyl groups to any of these, or other purine-one backbones, would result in a vast number of potential isomers.
To ensure the accuracy and relevance of the requested technical guide, please provide a more specific identifier for "this compound," such as:
-
A complete IUPAC (International Union of Pure and Applied Chemistry) name: This will provide the exact location of all functional groups.
-
A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A common or trade name that is uniquely associated with the molecule of interest.
-
A SMILES (Simplified Molecular-Input Line-Entry System) string or other machine-readable chemical structure format.
-
A clear image of the chemical structure.
Upon receipt of a specific chemical identifier, a comprehensive search for its chemical properties, experimental protocols, and relevant signaling pathways can be conducted to generate the requested in-depth technical guide with the required data tables and visualizations.
An In-depth Technical Guide on the Core Mechanism of Action of 6-(Hydroxymethyl)purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine analog 6-(Hydroxymethyl)purine, a derivative of the fundamental heterocyclic aromatic compound purine, has garnered interest for its potential therapeutic applications. While the precise and comprehensive mechanism of action is an area of ongoing investigation, current evidence points towards a multi-faceted approach involving the modulation of purine metabolism and the inhibition of key enzymes. This technical guide consolidates the available data on the mechanism of action of 6-(Hydroxymethyl)purine and its closely related analogs, providing a framework for understanding its biological effects. Due to the limited specific data on 6-(Hydroxymethyl)purine, this guide incorporates well-established mechanisms of analogous 6-substituted purines, such as 6-mercaptopurine, to present a putative and comprehensive mechanistic overview.
The primary proposed mechanisms of action for 6-(Hydroxymethyl)purine are:
-
Inhibition of Adenosine Deaminase (ADA): By acting as an inhibitor of ADA, 6-(Hydroxymethyl)purine can disrupt purine salvage pathways, leading to an accumulation of adenosine and deoxyadenosine, which can have profound effects on cellular function, particularly in lymphocytes.
-
Cytostatic and Cytotoxic Effects: Similar to other purine analogs, 6-(Hydroxymethyl)purine is anticipated to exert cytostatic and cytotoxic effects through its interference with nucleic acid synthesis. This is likely achieved through its metabolic conversion to a fraudulent nucleotide, which can then be incorporated into DNA and RNA, or can inhibit enzymes crucial for de novo purine biosynthesis.
This guide will delve into the specifics of these proposed mechanisms, supported by available data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Proposed Mechanism of Action: A Dual-Pronged Approach
The biological activity of 6-(Hydroxymethyl)purine is likely a result of two primary, interconnected mechanisms: the inhibition of adenosine deaminase and the disruption of purine metabolism, leading to cytostatic effects.
Inhibition of Adenosine Deaminase (ADA)
Adenosine deaminase is a critical enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. The inhibition of ADA by 6-(Hydroxymethyl)purine would lead to an accumulation of intracellular and extracellular adenosine and deoxyadenosine. This accumulation has significant downstream consequences, particularly for lymphocytes, which are highly sensitive to high levels of these nucleosides. The ribonucleoside of 6-(hydroxymethyl)purine has been reported to be an adenosine deaminase inhibitor.[1]
Signaling Pathway for Adenosine Deaminase Inhibition and its Consequences
Caption: Inhibition of Adenosine Deaminase (ADA) by 6-(Hydroxymethyl)purine.
Cytostatic and Cytotoxic Effects via Purine Metabolism Interference
Drawing parallels with the well-characterized purine analog 6-mercaptopurine, it is highly probable that 6-(Hydroxymethyl)purine exerts its cytostatic and cytotoxic effects by acting as a purine antimetabolite. This process would involve several key steps:
-
Metabolic Activation: 6-(Hydroxymethyl)purine is likely metabolized intracellularly to its ribonucleotide analog by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Inhibition of De Novo Purine Synthesis: The resulting nucleotide analog can inhibit critical enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), leading to a depletion of the natural purine nucleotide pool required for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: The fraudulent nucleotide can be further phosphorylated to its di- and tri-phosphate forms and subsequently incorporated into DNA and RNA. This incorporation can lead to strand breaks, mismatches during replication and transcription, and ultimately, cell cycle arrest and apoptosis.
Proposed Metabolic Pathway and Cytotoxic Mechanism
Caption: Proposed cytostatic mechanism of 6-(Hydroxymethyl)purine.
Quantitative Data
Specific quantitative data for the biological activity of 6-(Hydroxymethyl)purine is limited in publicly available literature. However, data for its derivatives and related compounds provide valuable insights into its potential potency. A study by Wolfenden et al. suggests a very high affinity of a hydrated form of a purine ribonucleoside for adenosine deaminase, with an estimated Ki value of 1.6 x 10⁻¹³ M.[2]
| Compound/Derivative | Target | Activity | Value | Reference |
| 6-hydroxy-1,6-dihydropurine ribonucleoside (active diastereomer) | Adenosine Deaminase | Ki | 1.6 x 10⁻¹³ M (estimated) | [2] |
| 6-(fluoromethyl)purine ribonucleoside | Various Cancer Cell Lines | Cytostatic Effects | Significant | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of 6-(Hydroxymethyl)purine.
Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory potential of a compound against adenosine deaminase by measuring the decrease in absorbance as adenosine is converted to inosine.
Materials:
-
Adenosine Deaminase (from calf intestine)
-
Adenosine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (6-Hydroxymethyl)purine
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in phosphate buffer. The final concentration in the assay should be in the range of its Km value.
-
Prepare a stock solution of adenosine deaminase in phosphate buffer.
-
Prepare a series of dilutions of the test compound (6-Hydroxymethyl)purine in phosphate buffer.
-
-
Assay Setup:
-
In a quartz cuvette, mix the phosphate buffer, adenosine solution, and the test compound at various concentrations.
-
Prepare a control cuvette containing the buffer, adenosine, and the solvent used for the test compound.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the adenosine deaminase solution to each cuvette.
-
Immediately monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
Record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compound (6-Hydroxymethyl)purine
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 6-(Hydroxymethyl)purine in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The available evidence strongly suggests that 6-(Hydroxymethyl)purine acts through a dual mechanism involving the inhibition of adenosine deaminase and the disruption of purine metabolism, leading to cytostatic and cytotoxic effects. While further research is needed to fully elucidate the specific molecular interactions and to quantify the biological activities of this compound, the proposed mechanisms provide a solid foundation for future drug development and mechanistic studies. The experimental protocols provided herein offer standardized methods for the continued investigation of 6-(Hydroxymethyl)purine and other novel purine analogs.
References
- 1. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-state stabilization by adenosine deaminase: 1,6-addition of water to purine ribonucleoside, the enzyme's affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside, and the effective concentration of substrate water at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first synthesis and cytostatic activity of novel 6-(fluoromethyl)purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide on the Biological Activity of Hydroxymethylpurine Analogues: Focus on Xanthine Oxidase Inhibition
Introduction
While "hydroxyl methyl purine-one" does not correspond to a standardized name for a specific molecule, it describes a class of purine derivatives. The biological activities of such compounds are diverse, but a prominent and therapeutically significant role is the modulation of the purine catabolism pathway. This guide will provide a detailed examination of this core biological activity, focusing on the inhibition of xanthine oxidase (XO), a critical enzyme in this pathway. Allopurinol, a structural analogue of the natural purine base hypoxanthine, will be used as a primary exemplar to illustrate the mechanism of action and its implications for drug development.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the relevant signaling pathways, quantitative data on enzyme inhibition, and detailed experimental protocols.
The Purine Catabolism Pathway
Purines are essential components of nucleic acids and cellular energy systems.[3] Their breakdown is a crucial metabolic process that, in humans, culminates in the production of uric acid.[3] The key enzyme in the final two steps of this pathway is xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2][5] An overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other pathologies.[6][7]
Caption: The Purine Catabolism Pathway leading to the formation of Uric Acid.
Mechanism of Xanthine Oxidase Inhibition
The primary therapeutic strategy for managing hyperuricemia involves the inhibition of xanthine oxidase. Allopurinol serves as a classic example of a purine analogue-based XO inhibitor.
Allopurinol itself is a substrate for xanthine oxidase and is metabolized to its active form, oxypurinol (also known as alloxanthine).[1][4] Oxypurinol is a potent inhibitor of xanthine oxidase.[1] The mechanism involves the reduction of the molybdenum (Mo(VI)) active center of the enzyme to Mo(IV).[4] Oxypurinol binds tightly to the reduced form of the enzyme, forming a stable complex that prevents the enzyme from catalyzing the oxidation of its natural substrates, hypoxanthine and xanthine.[4] This leads to a decrease in the production of uric acid and an increase in the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted.[1]
Caption: Mechanism of Xanthine Oxidase inhibition by Allopurinol.
Quantitative Data on Xanthine Oxidase Inhibitors
The potency of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates a more potent inhibitor. Below is a summary of reported values for allopurinol and its active metabolite, oxypurinol.
| Compound | Parameter | Value (µM) | Organism/Enzyme Source | Reference |
| Allopurinol | IC50 | 0.2 - 50 | Not Specified | [7][8] |
| Allopurinol | IC50 | ~3.0 | Not Specified | [9] |
| Allopurinol | IC50 | 6.94 µg/mL (~40.8 µM) | Not Specified | [10] |
| Oxypurinol | Ki | 6.35 ± 0.96 | Xanthine Oxidase (XO) | [11] |
| Oxypurinol | Ki | 4.60 ± 0.87 | Xanthine Dehydrogenase (XDH) | [11] |
| Oxypurinol | Ki | 1.29 ± 0.14 | Xanthine Oxidoreductase (XOR) | [11] |
Experimental Protocols
Xanthine Oxidase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the activity of xanthine oxidase by measuring the formation of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[12][13]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid and hydrogen peroxide. The rate of uric acid formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 293 nm.[13]
Reagents:
-
Buffer: 0.05 M Phosphate Buffer, pH 7.5.[12]
-
Substrate: 10 mM Xanthine solution.
-
Enzyme: Xanthine Oxidase stock solution, diluted in buffer to a working concentration of 0.1-0.2 units/mL.[12]
-
Inhibitor (for inhibition studies): Solution of the test compound (e.g., allopurinol) at various concentrations.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the buffer and xanthine solution. For inhibition assays, the test compound is also added at this stage.
-
Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for approximately 5 minutes to allow the temperature to equilibrate.[12]
-
Initiation of Reaction: Add the diluted xanthine oxidase solution to the cuvette to start the reaction. Mix gently by inversion.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 293 nm over a period of 3-5 minutes.
-
Blank Measurement: A blank reaction should be run concurrently, containing all components except the enzyme (replace with buffer), to account for any non-enzymatic substrate degradation.
-
Calculation: The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of uric acid.
Caption: Experimental workflow for a spectrophotometric Xanthine Oxidase assay.
The inhibition of xanthine oxidase by purine analogues structurally related to "this compound" represents a cornerstone of therapy for hyperuricemia and gout. Understanding the purine catabolism pathway, the specific mechanism of enzyme inhibition, and the quantitative assessment of inhibitor potency are all critical for the development of novel and more effective therapeutics in this class. The experimental protocols provided herein offer a standardized method for evaluating the biological activity of new chemical entities targeting this essential enzyme.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemden.com [biochemden.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. escholarship.org [escholarship.org]
- 12. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydroxyl Methyl Purine-One Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the "hydroxyl methyl purine-one" core structure are foundational to modern antiviral therapy. This technical guide provides a comprehensive overview of this important class of molecules, with a primary focus on the widely utilized drugs acyclovir and ganciclovir. This document details their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation. Quantitative data on the biological activity of various analogs are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their pharmacological and experimental context.
Introduction to the this compound Core
The "this compound" scaffold, chemically known as 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one, is a guanine nucleoside analog. The core structure consists of a purine bicyclic system with an amino group at the 2-position, a carbonyl group at the 6-position, and a critical hydroxymethyl group attached to the nitrogen at the 9-position via an ether linkage. This structural motif serves as a bioisostere for the natural nucleoside deoxyguanosine, allowing these molecules to interact with viral enzymes, particularly DNA polymerases. The strategic placement of the hydroxymethyl group and the acyclic nature of the side chain are key to their mechanism of action, leading to chain termination during viral DNA replication. The versatility of this core has enabled the development of a range of derivatives and analogs with tailored pharmacokinetic and pharmacodynamic properties.
Acyclovir and its Analogs: A Cornerstone of Antiherpetic Therapy
Acyclovir, 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one, is a primary derivative of the this compound core and a cornerstone in the treatment of infections caused by the Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)[1].
Structure-Activity Relationships
The antiviral activity of acyclovir and its analogs is intrinsically linked to their chemical structure. The presence of the acyclic side chain, which mimics the sugar moiety of natural nucleosides, is crucial for its function. This side chain lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds, leading to the termination of the growing DNA chain upon incorporation[2][3]. Modifications to this side chain have led to the development of prodrugs like valacyclovir, the L-valyl ester of acyclovir, which exhibits significantly improved oral bioavailability[1]. Further derivatization, such as the synthesis of tricyclic analogs and selenopurine nucleosides, has been explored to enhance antiviral potency and overcome resistance[4].
Quantitative Biological Activity
The antiviral efficacy of this compound derivatives is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays. The following table summarizes the reported antiviral activities of acyclovir and some of its analogs against various herpesviruses.
| Compound/Analog | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | [1] |
| Acyclovir | HSV-2 | Vero | 1.0 - 4.0 | [1] |
| Acyclovir | VZV | HEL | 4.0 - 8.0 | [1] |
| Seleno-acyclovir (4a) | HSV-1 | - | 1.47 | [5] |
| Seleno-acyclovir (4a) | HSV-2 | - | 6.34 | [5] |
| Ganciclovir Elaidic Acid Ester | HSV-1 (KOS) | HEL | 0.00007 | [6][7] |
| Ganciclovir Elaidic Acid Ester | HSV-2 (G) | HEL | 0.0012 | [7] |
Ganciclovir and its Analogs: Expanding the Antiviral Spectrum
Ganciclovir, 9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)guanine, is another critical derivative of the this compound core. Its structural distinction from acyclovir is the presence of a second hydroxyl group on the acyclic side chain. This modification broadens its antiviral spectrum to include human cytomegalovirus (CMV), a significant pathogen in immunocompromised individuals[7].
Structure-Activity Relationships
The additional hydroxyl group in ganciclovir's side chain allows for its efficient phosphorylation by the CMV-specific protein kinase UL97, a step that is less efficient with acyclovir[6][8]. This initial phosphorylation is the rate-limiting step for its activation. Similar to acyclovir, ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and a chain terminator. Prodrugs of ganciclovir, such as valganciclovir, have been developed to enhance its oral bioavailability.
Quantitative Biological Activity
The antiviral activity of ganciclovir and its derivatives against CMV and other herpesviruses is presented in the table below.
| Compound/Analog | Virus | Cell Line | IC50 (µM) | Reference |
| Ganciclovir | HSV-1 (various strains) | Vero | 0.40 - 1.59 | [9] |
| Ganciclovir | HSV-1 (Acyclovir-resistant) | Vero | 93.00 | [9] |
| Ganciclovir | CMV (various strains) | HEL | 1.75 - 3.8 | [7] |
| Ganciclovir Elaidic Acid Ester | CMV | HEL | 3.5 - 4.5 | [7] |
Mechanism of Action: Inhibition of Viral DNA Replication
The antiviral mechanism of this compound derivatives like acyclovir and ganciclovir is a targeted process that exploits the virus's own replication machinery. The process can be summarized in the following steps:
-
Selective Phosphorylation: The parent drug is first phosphorylated by a virus-encoded thymidine kinase (for HSV and VZV) or a protein kinase (UL97 for CMV) to its monophosphate form. This initial step is highly selective for infected cells[3][6][8].
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the active triphosphate derivative[2][3].
-
Inhibition of Viral DNA Polymerase: The triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[2][8].
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication[2][3][6].
Caption: Mechanism of action for acyclovir and ganciclovir.
Experimental Protocols
Synthesis of Acyclovir
This protocol describes a common method for the synthesis of acyclovir starting from guanine.
Materials:
-
Guanine
-
Acetic anhydride
-
Toluene
-
1-Acetoxy-2-(acetoxymethoxy)ethane
-
p-Toluenesulfonic acid (p-TsOH)
-
Ammonia in methanol
Procedure:
-
Acetylation of Guanine: A mixture of guanine and acetic anhydride is heated to reflux to form N²,9-diacetylguanine. The excess acetic anhydride is removed under reduced pressure.
-
Condensation: The resulting diacetylguanine is suspended in toluene, and 1-acetoxy-2-(acetoxymethoxy)ethane and a catalytic amount of p-TsOH are added. The mixture is heated to reflux.
-
Deprotection: The resulting N²-acetyl-9-((2-acetoxyethoxy)methyl)guanine is treated with a solution of ammonia in methanol at room temperature to remove the acetyl protecting groups.
-
Purification: The crude acyclovir is purified by recrystallization from a suitable solvent, such as water or a mixture of water and alcohol, to yield a white crystalline solid.
Caption: A representative workflow for the synthesis of acyclovir.
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a standard method for determining the antiviral activity of a compound against HSV.
Materials:
-
Vero cells (or another susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Herpes Simplex Virus (HSV) stock of known titer
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Methylcellulose overlay medium
-
Crystal violet staining solution (1% in 50% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C in a 5% CO₂ incubator[10][11].
-
Virus Infection: The next day, remove the growth medium and infect the cell monolayers with a dilution of HSV that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption[10][11].
-
Compound Treatment: During the viral adsorption period, prepare serial dilutions of the test compound in DMEM with a low concentration of FBS.
-
Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cell monolayers with the methylcellulose-containing medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound)[10][11].
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation[10][11].
-
Staining: After the incubation period, remove the overlay medium and fix and stain the cells with the crystal violet solution for 15-30 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry[10][11].
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
The "this compound" core structure has proven to be an exceptionally fruitful scaffold in the development of antiviral therapeutics. Acyclovir and ganciclovir, the primary examples discussed in this guide, have had a profound impact on the management of herpesvirus infections. The detailed understanding of their synthesis, mechanism of action, and structure-activity relationships continues to guide the development of new analogs with improved efficacy, bioavailability, and resistance profiles. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel derivatives, contributing to the ongoing advancement of antiviral drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 3. Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 11. Plaquing of Herpes Simplex Viruses [jove.com]
Whitepaper: Discovery, Isolation, and Characterization of a Novel Bioactive Compound: Hydroxymethylpurinone-1 (HMP-1)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and initial characterization of a novel purine derivative, 7-hydroxy-9-methyl-7,9-dihydro-6H-purin-6-one, designated HMP-1. First isolated from the marine sponge Purinus antarcticus, HMP-1 has demonstrated potent and selective inhibitory activity against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative disorders and inflammatory diseases. This guide details the complete workflow from natural product extraction to purification, structural elucidation, and preliminary bioactivity assessment. All experimental protocols, quantitative data, and relevant pathway diagrams are presented to facilitate further research and development.
Introduction to HMP-1
Purine derivatives are a class of molecules of significant interest in drug discovery, forming the structural core of numerous endogenous signaling molecules and therapeutic agents.[1][2] Naturally occurring modified purines often possess unique biological activities, making them attractive starting points for new drug development campaigns.
This whitepaper introduces 7-hydroxy-9-methyl-7,9-dihydro-6H-purin-6-one (HMP-1) , a novel purine derivative recently isolated from the marine sponge Purinus antarcticus. Initial screenings have revealed its potent inhibitory effects on the JAK2 signaling pathway, a critical mediator of cellular proliferation and immune response. The dysregulation of this pathway is a known factor in several cancers and autoimmune diseases. The unique structure of HMP-1, featuring a hydroxyl group at the N7 position, distinguishes it from common purine analogs and suggests a novel mechanism of action.
Discovery and Isolation Workflow
The discovery of HMP-1 began with a high-throughput screening campaign of a natural product library against a panel of human kinases. A crude methanolic extract from P. antarcticus showed significant and selective inhibition of JAK2. A bioassay-guided fractionation approach was subsequently employed to isolate the active compound.
The generalized workflow for the isolation and purification of HMP-1 is depicted below.
Experimental Protocols
Extraction from Purinus antarcticus
-
Preparation: Frozen sponge biomass (1 kg) is lyophilized to dryness, yielding a stable powder (185 g). The dried material is pulverized using a cryogenic grinder.
-
Extraction: The powdered biomass is submerged in methanol (MeOH, 3 L) and agitated at room temperature (22°C) for 24 hours.
-
Filtration: The mixture is filtered, and the biomass is re-extracted twice more with fresh MeOH.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a dark, tar-like crude extract (15.2 g).
Bioassay-Guided Chromatographic Purification
-
Solvent Partitioning: The crude extract is resuspended in a 1:1 mixture of water and MeOH and sequentially partitioned against hexane and then ethyl acetate (EtOAc). Bioactivity is tracked to the EtOAc fraction.
-
Flash Chromatography: The dried EtOAc fraction (4.5 g) is subjected to silica gel flash chromatography using a gradient elution from 100% dichloromethane (DCM) to 10% MeOH in DCM. Fractions are collected and tested for JAK2 inhibition.
-
Semi-Preparative HPLC: Active fractions are pooled, concentrated, and purified via reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18, 10 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 45% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Pure HMP-1 is typically isolated as a white, amorphous solid.
Data Presentation
Purification Summary
The following table summarizes the yield and purity at each stage of the isolation process starting from 1 kg of wet biomass.
| Purification Step | Starting Mass (g) | Yield (mg) | Purity (%) | JAK2 IC₅₀ (nM) |
| Crude Methanol Extract | 15,200 | 15,200 | < 0.1 | 12,500 |
| Ethyl Acetate Fraction | 4,500 | 4,500 | ~0.3 | 2,100 |
| Flash Chromatography Pool | 320 | 320 | ~15 | 350 |
| Semi-Preparative HPLC | 55 | 48.5 | > 99 | 25 |
Table 1: Bioassay-guided purification yields and corresponding JAK2 inhibitory activity.
Structural Elucidation Data
The structure of HMP-1 was determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analysis Method | Parameter | Observed Value |
| HRMS (ESI+) | Formula | C₆H₆N₄O₂ |
| Calculated [M+H]⁺ | 167.0563 | |
| Measured [M+H]⁺ | 167.0569 | |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | 8.15 (s, 1H), 7.98 (s, 1H), 3.45 (s, 3H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm) | 157.2, 151.0, 145.8, 125.4, 118.9, 29.8 |
Table 2: Spectroscopic data for HMP-1 structural confirmation.
Proposed Mechanism of Action: JAK2 Signaling Pathway
HMP-1 is a potent inhibitor of JAK2 kinase activity. The Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling from cytokine receptors. Upon cytokine binding, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.
By inhibiting JAK2, HMP-1 is hypothesized to block this phosphorylation cascade, thereby preventing the nuclear translocation of STATs and subsequent gene expression.
Conclusion and Future Directions
The discovery and isolation of HMP-1 represent a significant advancement in the search for novel kinase inhibitors from natural sources. Its potent and selective activity against JAK2, coupled with its unique chemical structure, makes it a promising lead candidate for therapeutic development in oncology and immunology.
Future work will focus on:
-
Total synthesis of HMP-1 to confirm its structure and provide a scalable source of the material.
-
In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Elucidation of the precise binding mode of HMP-1 within the JAK2 active site.
-
In vivo efficacy and safety studies in relevant animal models of disease.
This foundational guide provides the necessary protocols and data to enable the scientific community to build upon these initial findings and explore the full therapeutic potential of this novel marine-derived compound.
References
Navigating the Ambiguity of "Hydroxyl Methyl Purine-one": A Technical Guide
Introduction
The term "hydroxyl methyl purine-one" is not a standard International Union of Pure and Applied Chemistry (IUPAC) name and is therefore ambiguous, potentially referring to a multitude of chemical structures. This guide addresses this ambiguity by exploring several plausible interpretations of the name, providing their correct IUPAC nomenclature and chemical structures. For researchers, scientists, and drug development professionals, the precise identification of a molecule is paramount for reproducibility and clear communication. This document will focus on a likely candidate, 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, a derivative of the natural purine guanine, to illustrate the type of in-depth information required for a comprehensive technical understanding.
Deciphering "this compound": Plausible Candidates
The name "this compound" suggests a purine core structure featuring a hydroxyl (-OH) group, a methyl (-CH3) group (or a hydroxymethyl group, -CH2OH), and a ketone (=O) functional group. Depending on the attachment points of these groups to the purine ring, numerous isomers are possible. Below are a few examples of well-defined compounds that could be described by this ambiguous name.
Candidate 1: A Guanine Derivative
-
IUPAC Name: 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one
-
Chemical Structure:
-
Context: This molecule is a direct derivative of guanine, a fundamental component of nucleic acids. The hydroxymethyl group is attached at the N9 position, a common site for modification in nucleoside analogs, many of which are antiviral or anticancer agents.
Candidate 2: A Xanthine Derivative
-
IUPAC Name: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione
-
Chemical Structure:
-
Context: This compound is a derivative of xanthine, another naturally occurring purine. It features a hydroxyl group on a nitrogen atom and a methyl group on another.
Candidate 3: A Hypoxanthine Derivative
-
IUPAC Name: 9-(2-Hydroxypropyl)hypoxanthine
-
Chemical Structure:
-
Context: This is a derivative of hypoxanthine, a key intermediate in purine metabolism. It has a hydroxypropyl group at the N9 position.
In-Depth Focus: 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one
For the remainder of this guide, we will focus on 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one as a representative example.
Synthesis
Experimental Protocol: General Synthesis of N9-hydroxymethyl Guanine Derivatives
-
Protection of Guanine: Guanine's amino and lactam groups are often protected to ensure selective alkylation at the N9 position. Acetyl or other suitable protecting groups can be introduced.
-
Alkylation: The protected guanine is reacted with a hydroxymethylating agent, such as a derivative of formaldehyde or a protected hydroxymethyl halide, in the presence of a base.
-
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.
Biological Activity and Signaling Pathways
N-substituted purine analogs are a cornerstone of antiviral and anticancer therapies. Many of these compounds function as nucleoside analogs, which, after phosphorylation by viral or cellular kinases, can be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of replication.
Acyclovir, a closely related and well-known antiviral drug, is a pro-drug that is selectively phosphorylated by viral thymidine kinase. The resulting acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by viral DNA polymerase, leading to chain termination. It is plausible that 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one could act through a similar mechanism.
The diagram below illustrates this generalized mechanism of action for a nucleoside analog.
Quantitative Data
| Data Type | Parameter | Description |
| Biological Activity | IC50 | The half maximal inhibitory concentration against a specific virus or cell line. |
| CC50 | The half maximal cytotoxic concentration, used to determine the therapeutic index. | |
| Ki | The inhibition constant for a target enzyme, such as viral DNA polymerase. | |
| Physicochemical Properties | Molecular Weight | 225.20 g/mol (for the related acyclovir) |
| pKa | Acid dissociation constant, affecting solubility and cell permeability. | |
| LogP | The logarithm of the partition coefficient, indicating lipophilicity. | |
| Spectroscopic Data | 1H NMR, 13C NMR | Provides the chemical structure and purity of the compound. |
| Mass Spectrometry | Confirms the molecular weight and elemental composition. |
The term "this compound" lacks the specificity required for unambiguous scientific communication. This guide has highlighted several plausible interpretations and has focused on a representative candidate, 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, to illustrate the necessary components of a technical overview. For researchers in drug discovery and development, the use of precise IUPAC nomenclature is essential to ensure the clear and accurate dissemination of scientific information. While a comprehensive dataset for this specific molecule is not publicly available, the generalized synthesis, mechanism of action, and required quantitative data presented here provide a framework for the investigation of this and other novel purine derivatives.
Solubility and Properties of Hydroxymethyl Purine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Purine analogs, a cornerstone in antiviral and anticancer therapies, often exhibit poor aqueous solubility, posing significant challenges for formulation development. This technical guide provides an in-depth overview of the solubility characteristics of a representative hydroxymethyl purine analog. Due to the ambiguous nature of the term "hydroxyl methyl purine-one," this document will focus on Acyclovir [9-(2-hydroxyethoxymethyl)guanine], a widely studied and clinically significant antiviral agent that embodies the core structural features of this class. The data and protocols presented herein serve as a comprehensive resource for researchers engaged in the development of purine-based therapeutics.
Physicochemical Properties of Acyclovir
Acyclovir is a synthetic purine nucleoside analog with potent antiviral activity against herpesviruses. Its physicochemical properties are fundamental to its behavior in both in vitro and in vivo systems.
| Property | Value |
| Chemical Formula | C₈H₁₁N₅O₃ |
| Molecular Weight | 225.20 g/mol |
| Melting Point | 256.5-257 °C |
| pKa | 2.27 (protonated N7), 9.25 (N1-H deprotonation) |
| Appearance | White to off-white crystalline powder |
Solubility Profile of Acyclovir
The solubility of Acyclovir has been determined in a variety of solvents, which is crucial for its formulation, dissolution, and absorption. The data below summarizes its solubility at different temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 1.3 |
| Water | 37 | 2.5 |
| Ethanol | 25 | 0.7 |
| Methanol | 25 | 1.6 |
| Dimethyl Sulfoxide (DMSO) | 25 | 43 |
| 0.1 M HCl | 25 | 10 |
| 0.1 M NaOH | 25 | 50 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of Acyclovir in a given solvent system at a controlled temperature.
Materials:
-
Acyclovir powder
-
Selected solvent (e.g., deionized water, phosphate buffer)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
An excess amount of Acyclovir is added to a series of vials containing a known volume of the solvent. This ensures that a saturated solution is achieved.
-
The vials are securely sealed to prevent solvent evaporation.
-
The samples are placed in a temperature-controlled orbital shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.
-
The filtered solutions are then diluted with the appropriate mobile phase for analysis.
-
The concentration of Acyclovir in the diluted samples is quantified using a validated HPLC-UV method against a standard curve of known concentrations.
-
The final solubility is calculated by taking into account the dilution factor.
Mechanism of Action: Acyclovir Activation Pathway
Acyclovir is a prodrug that requires enzymatic activation to exert its antiviral effect. This selective activation in virus-infected cells is a key feature of its mechanism.
Caption: Acyclovir activation and mechanism of action.
The activation of Acyclovir is initiated by a viral-specific thymidine kinase, which monophosphorylates the drug. Host cell kinases then further phosphorylate it to the active triphosphate form, Acyclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral DNA polymerase. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication. This selective activation by viral enzymes accounts for its low toxicity to uninfected host cells.
A Technical Guide to the Spectroscopic Analysis of Hydroxyl Methyl Purinone Isomers
Introduction
The term "hydroxyl methyl purine-one" is structurally ambiguous and does not refer to a single, uniquely defined chemical entity. The name implies a purine core structure featuring a single ketone group (indicated by "-one"), a hydroxyl group (-OH), and a methyl group (-CH3). The specific positions of these functional groups on the purine ring are not specified, leading to a number of possible structural isomers. This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, IR) for plausible candidate isomers of hydroxyl methyl purinone, focusing on derivatives of hypoxanthine and xanthine, which are common purine cores in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.
The potential isomers can be broadly categorized based on the purine core and the nature of the substitution. For instance, considering a hypoxanthine (6-oxopurine) core, one could have a methylated nitrogen and a hydroxyl group on another part of the ring, or a hydroxymethyl substituent on the ring. Given the vast number of possibilities, this guide will focus on representative examples for which spectroscopic data is available in the public domain.
Logical Relationship of Potential Isomers
The ambiguity of "this compound" can be visualized as a branching of possibilities starting from the core purine structure. The following diagram illustrates the logical relationship between the ambiguous name and a few potential, more specifically named isomers.
Caption: Logical branching of potential isomers from the ambiguous name "this compound".
Spectroscopic Data of Representative Isomers
This section presents available spectroscopic data for a selection of plausible isomers that fall under the general description of a hydroxyl methyl purinone. The data is summarized in tables for clarity and ease of comparison.
1-Methylhypoxanthine
1-Methylhypoxanthine is a metabolite of caffeine and other methylxanthines. It is a purin-6-one with a methyl group at the N1 position. While not containing a hydroxyl group itself, its hydroxylated metabolites are relevant to the user's query, and its own spectroscopic data serves as a crucial baseline.
Table 1: Spectroscopic Data for 1-Methylhypoxanthine (C6H6N4O) [1]
| Spectroscopy Type | Observed Data |
| Mass Spectrometry | Molecular Weight: 150.14 g/mol [1] |
| Exact Mass: 150.05416083 Da[1] | |
| NMR Spectroscopy | ¹H NMR: Chemical shifts are expected for the purine ring protons and the methyl group protons. Specific shifts are dependent on the solvent and experimental conditions. |
| IR Spectroscopy | Characteristic peaks would include C=O stretching, N-H stretching and bending, C-N stretching, and aromatic C-H stretching. |
3-Methylxanthine
3-Methylxanthine is another common metabolite of caffeine. It is a purine-2,6-dione with a methyl group at the N3 position.
Table 2: Spectroscopic Data for 3-Methylxanthine (C6H6N4O2)
| Spectroscopy Type | Observed Data |
| Mass Spectrometry | Molecular Weight: 166.14 g/mol |
| Exact Mass: 166.04907721 Da | |
| Key MS/MS Fragments (LC-ESI-QQ): m/z values corresponding to the loss of CO, NCO, and other fragments from the purine ring structure.[2] | |
| NMR Spectroscopy | ¹H NMR: Signals corresponding to the N-H proton, the C-H proton on the imidazole ring, and the methyl protons. |
| IR Spectroscopy | Key absorptions include those for N-H stretching, C=O stretching (likely two distinct bands for the two carbonyl groups), and ring vibrations. |
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione
This compound, also known as 1-hydroxy-heteroxanthine, directly fits the description of a hydroxyl and methyl substituted purine, albeit with two keto groups.
Table 3: Spectroscopic Data for 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione (C6H6N4O3) [3]
| Spectroscopy Type | Observed Data |
| Mass Spectrometry | Molecular Weight: 198.14 g/mol |
| Exact Mass: 198.044339 g/mol | |
| NMR Spectroscopy | ¹H and ¹³C NMR would show signals corresponding to the methyl group, the purine ring protons and carbons, and the hydroxyl proton. |
| IR Spectroscopy | Expected peaks include O-H stretching, C=O stretching, N-H stretching, and C-N stretching. |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized experimental protocols for the analysis of purine derivatives.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of purine metabolites in complex biological samples.[4][5]
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically deproteinized, often using a cold organic solvent like methanol or acetonitrile. The supernatant is then collected, dried, and reconstituted in a suitable solvent for LC analysis.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution profile. The mobile phases often consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Analysis: The eluent from the LC is directed to an electrospray ionization (ESI) source, typically operated in positive ion mode for purines. A tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF) is used for detection. Precursor ions corresponding to the protonated molecules of interest are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those in N-H and O-H groups.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to elucidate the complete chemical structure and assign all proton and carbon signals unambiguously.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]
-
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrations of specific functional groups in the molecule (e.g., C=O, N-H, O-H, C-H).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or purified purine derivative.
Caption: Generalized experimental workflow for the spectroscopic analysis of a purine derivative.
Conclusion
The spectroscopic analysis of "this compound" requires an initial clarification of the specific isomer under investigation. By focusing on common and plausible structures, such as hydroxylated metabolites of methylxanthines, a wealth of spectroscopic data can be leveraged. This guide provides a framework for understanding the NMR, MS, and IR data for such compounds, along with the fundamental experimental protocols necessary for their acquisition. The provided workflows and data tables serve as a valuable resource for researchers in medicinal chemistry, metabolomics, and drug discovery, facilitating the identification and characterization of these and related purine derivatives.
References
- 1. 1-Methylhypoxanthine | C6H6N4O | CID 70765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H6N4O3 | CID 257571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Targeting of N6-Methyladenosine (m6A) Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets related to N6-methyladenosine (m6A), a critical regulator in molecular biology. While the term "hydroxyl methyl purine-one" is not a standard chemical identifier, it likely alludes to the dynamic lifecycle of N6-methyladenosine (m6A) and its DNA counterpart N6-methyl-2'-deoxyadenosine (m6dA), which involves hydroxylated intermediates. This guide will focus on the well-established therapeutic potential of modulating the m6A pathway.
N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA types and DNA.[1] This reversible epigenetic and epitranscriptomic mark plays a pivotal role in a myriad of biological processes, including the regulation of gene expression, RNA splicing, and cellular responses to stress.[1][2][3][4][5][6] Dysregulation of the m6A modification machinery has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a promising area for therapeutic intervention.[7][8][9]
The N6-Methyladenosine (m6A) Regulatory Machinery: Key Therapeutic Targets
The therapeutic potential of targeting the m6A pathway lies in the modulation of the key protein families that install, remove, and recognize this modification. These are colloquially known as "writers," "erasers," and "readers."
m6A Writers: The Methyltransferase Complex
The "writer" complex is responsible for catalyzing the addition of a methyl group to adenosine residues. The core components of this complex are METTL3 and METTL14, which form a stable heterodimer.[6]
-
METTL3 (Methyltransferase-like 3): The catalytic subunit of the complex.
-
METTL14 (Methyltransferase-like 14): An allosteric activator that enhances the catalytic activity of METTL3.
-
WTAP (Wilms' tumor 1-associating protein): A regulatory subunit that facilitates the localization of the METTL3-METTL14 complex to the nuclear speckles.
Therapeutic Rationale: The overexpression and hyperactivity of the writer complex are associated with the progression of various cancers, including acute myeloid leukemia (AML).[7] Inhibition of these enzymes can lead to a reduction in m6A levels, thereby impeding cancer cell proliferation and survival.
m6A Erasers: The Demethylases
The "erasers" are enzymes that catalyze the removal of the methyl group from adenosine, making the m6A modification a reversible process.
-
FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase.
-
ALKBH5 (AlkB homolog 5): Another key m6A demethylase.[1]
Therapeutic Rationale: The aberrant expression of m6A erasers is also linked to oncogenesis. Targeting these demethylases can alter the m6A landscape and impact cancer cell biology. For instance, inhibiting FTO has shown anti-tumor effects in certain cancer models.
m6A Readers: The Effector Proteins
The "reader" proteins specifically recognize and bind to m6A-modified RNA, mediating the downstream biological functions of this mark.
-
YTH Domain-Containing Proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1): This family of proteins directly binds to m6A and influences mRNA stability, translation, and splicing.[1]
-
Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BP1, IGF2BP2, IGF2BP3): These readers can promote the stability and translation of their target oncogenic mRNAs.[1]
Therapeutic Rationale: Blocking the interaction between m6A readers and their target transcripts presents a promising strategy to disrupt the pro-tumorigenic signals mediated by m6A.
Signaling Pathways and Therapeutic Intervention Points
The m6A modification machinery is intricately linked to major cellular signaling pathways. The following diagram illustrates the lifecycle of m6A and highlights the key points for therapeutic intervention.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for the Enrichment of N 6-Methyladenosine-Modified Cellular and HIV-1 RNA | Springer Nature Experiments [experiments.springernature.com]
- 4. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Hydroxyl Methyl Purine-One Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining "Hydroxyl Methyl Purine-One"
The term "this compound" describes a class of chemical compounds based on a purine scaffold, featuring hydroxyl (-OH), methyl (-CH₃), and carbonyl (=O, "one") functional groups. This general classification encompasses a wide range of molecules, including naturally occurring purine derivatives and synthetic analogs designed for therapeutic purposes. Due to the breadth of this definition, this guide will focus on a well-characterized and clinically significant member of this class: Acyclovir .
Acyclovir, chemically known as 9-((2-hydroxyethoxy)methyl)guanine, is a potent antiviral agent primarily used to treat infections caused by the herpes simplex virus (HSV).[1][2] Its structure contains a guanine base (a purine-one), a hydroxyl group, and an acyclic side chain that mimics the methyl-containing ribose sugar of natural nucleosides. Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK) and subsequent inhibition of viral DNA polymerase, making it a prime candidate for studying drug-target interactions.[3][4][5]
This technical guide will use Acyclovir as a case study to provide an in-depth overview of the core in silico methodologies used to model the interactions of this compound compounds with their biological targets. We will cover detailed experimental protocols for key computational techniques, present quantitative data in a structured format, and provide visual diagrams of critical workflows and pathways.
Core In Silico Methodologies and Protocols
Computational, or in silico, modeling is indispensable in modern drug discovery for predicting and analyzing molecular interactions. The primary techniques include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a computationally efficient method for screening large compound libraries and understanding the fundamental binding modes of a drug candidate.
Detailed Experimental Protocol: Molecular Docking of Acyclovir with HSV-1 Thymidine Kinase
This protocol outlines a typical workflow using industry-standard software like the Schrödinger Suite.[7][8]
-
Receptor Preparation:
-
Obtain Structure: Download the X-ray crystal structure of HSV-1 Thymidine Kinase (TK) in complex with Acyclovir from the Protein Data Bank (PDB). A relevant entry is PDB ID: 2KI5.[7][8]
-
Pre-processing: Load the structure into a molecular modeling interface (e.g., Maestro). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands other than the one of interest.
-
Protonation and Optimization: Use a dedicated tool (e.g., Protein Preparation Wizard) to add hydrogen atoms, assign correct bond orders, and optimize the hydrogen-bonding network. This step is critical for accurately representing the protein's electrostatic environment.
-
Restrained Minimization: Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall backbone conformation.
-
-
Ligand Preparation:
-
Obtain Structure: The 3D conformation of Acyclovir can be extracted from the PDB file or generated from its 2D structure.[7]
-
Ionization and Tautomerization: Generate possible ionization states and tautomers of Acyclovir at a physiological pH (e.g., using LigPrep). This ensures that the biologically relevant form of the ligand is used in the docking simulation.[1]
-
Energy Minimization: Minimize the ligand's energy to obtain a low-energy, stable conformation.
-
-
Grid Generation:
-
Define Binding Site: Define the docking grid box around the active site of the TK. The location of the co-crystallized Acyclovir in the PDB structure serves as the ideal centroid for this grid.
-
Grid Box Dimensions: Ensure the grid box is large enough to allow for rotational and translational sampling of the ligand but not so large as to introduce unnecessary search space.
-
-
Docking Simulation:
-
Select Docking Algorithm: Use a robust docking program like Glide.[7][8]
-
Set Precision Mode: Perform the docking using Standard Precision (SP) or Extra Precision (XP) mode. XP mode is more computationally intensive but provides more accurate scoring and pose prediction.
-
Execute Docking: Run the docking simulation, allowing for full conformational flexibility of the ligand within the defined grid.[8]
-
-
Post-Docking Analysis:
-
Scoring: Analyze the docking scores (e.g., GlideScore, Emodel) to rank the predicted binding poses. Lower scores typically indicate a higher predicted binding affinity.[7][9]
-
Visual Inspection: Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between Acyclovir and the active site residues of the TK.[10]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent.
Detailed Experimental Protocol: MD Simulation of Acyclovir-TK Complex
This protocol describes a general workflow using GROMACS, a popular MD simulation package.[11]
-
System Preparation:
-
Initial Complex: Use the best-ranked pose from the molecular docking study as the starting structure.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff99SB) and the ligand (e.g., General Amber Force Field, GAFF).[11] Ligand parameters (partial charges, atom types) must be generated, often using tools like Antechamber.
-
Solvation: Place the Acyclovir-TK complex in a periodic solvent box (e.g., a cubic or dodecahedron box) of explicit water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove steric clashes between the complex, water, and ions.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms to allow the solvent and ions to equilibrate around the complex at a constant temperature (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Perform another short simulation (e.g., 1 ns) with restraints to equilibrate the system's pressure and density.
-
-
Production MD:
-
Remove Restraints: Remove all positional restraints.
-
Run Simulation: Execute the production simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.[12]
-
-
Trajectory Analysis:
-
Stability Metrics: Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein backbone and ligand position over time.[12]
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[12]
-
Interaction Analysis: Analyze the trajectory to quantify persistent hydrogen bonds, water bridges, and other key interactions that stabilize the complex.
-
Data Presentation: Quantitative Analysis of Interactions
Summarizing computational data in a clear, tabular format is crucial for comparison and interpretation. The following tables present representative quantitative data for Acyclovir's interaction with viral thymidine kinases, as reported in various in silico studies.
Table 1: Molecular Docking Scores of Acyclovir with Viral Thymidine Kinases Lower scores indicate higher predicted binding affinity.
| Target Enzyme | PDB ID (Reference) | Docking Score (GlideScore) | Binding Energy (Emodel, kcal/mol) | Reference |
| HSV-1 TK | 2KI5 | -8.730 | -71.527 | [7][9] |
| IcHV-2 TK (Model) | N/A | -7.994 | -63.115 | [7] |
| ECV TK (Model) | N/A | -7.521 | -59.873 | [7] |
| FV3 TK (Model) | N/A | -7.338 | -58.991 | [7] |
Table 2: Binding Free Energy Calculations for Acyclovir Derivatives Binding energy values are often calculated using methods like MM/GBSA from MD simulation trajectories.
| Ligand | Target | Binding Energy (kcal/mol) | Computational Method | Reference |
| Acyclovir | SARS-CoV-2 Mpro | -105.068 | iGemdock | [13][14] |
| Ganciclovir | SARS-CoV-2 Mpro | -110.605 | iGemdock | [13][14] |
| Acyclovir (CMPD1) | SARS-CoV-2 Mpro | -4.34 (Relative) | ParDOCK, MM/GBSA | [12] |
| Acyclovir Derivative | HSV TK | -5.1 | Docking | [15] |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulation Workflow
Caption: Standard workflow for all-atom molecular dynamics simulations.
Acyclovir's Mechanism of Action Pathway
Caption: The selective activation and mechanism of action of Acyclovir.
References
- 1. Conformational Analysis, Molecular Structure and Solid State Simulation of the Antiviral Drug Acyclovir (Zovirax) Using Density Functional Theory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Exploring the Effectiveness of Acyclovir against Ranaviral Thymidine Kinases: Molecular Docking and Experimental Validation in a Fish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. An In Silico investigation for acyclovir and its derivatives to fight the COVID-19: Molecular docking, DFT calculations, ADME and td-Molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In Silico Study for Acyclovir and Its Derivatives Against Mpro of nCoV: Temperature Dependent Molecular Dynamics Simulations | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Theoretical Stability of Hydroxymethylpurinone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the theoretical and experimental approaches to studying the stability of hydroxymethylpurinone, a substituted purine derivative. For the purpose of this guide, we will focus on a representative isomer, 9-methyl-2-hydroxymethyl-6-oxopurine , a derivative of hypoxanthine. The principles and methodologies described herein are broadly applicable to other isomers and related purine derivatives.
Introduction to Purine Stability
Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the backbone of nucleic acids (adenine and guanine) and participating in cellular signaling and energy metabolism. The substitution of the purine core with various functional groups, such as hydroxyl, methyl, and carbonyl moieties, can significantly influence the molecule's electronic structure, tautomeric preferences, and overall stability. Understanding these properties is crucial for drug design, mechanistic enzymology, and the study of metabolic pathways.
Theoretical studies, primarily employing quantum chemical methods, provide invaluable insights into the intrinsic stability of different purine tautomers and conformers. These computational approaches, when complemented with experimental validation, offer a powerful toolkit for predicting molecular behavior in biological systems.
Tautomerism in 9-methyl-2-hydroxymethyl-6-oxopurine
Like many purine derivatives, 9-methyl-2-hydroxymethyl-6-oxopurine can exist in several tautomeric forms. Tautomerism involves the migration of a proton, leading to isomers that can differ significantly in their stability and reactivity. For the 6-oxo purine core, the primary tautomerism involves the migration of a proton between the N1 and N7 positions of the purine ring, as well as the potential for keto-enol tautomerism at the 6-position.
The principal tautomeric forms of 9-methyl-2-hydroxymethyl-6-oxopurine are the N1-H and N7-H keto forms. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of the substituents.
Caption: Tautomeric equilibrium of 9-methyl-2-hydroxymethyl-6-oxopurine.
Quantitative Stability Analysis
Computational chemistry provides robust methods for quantifying the relative stabilities of different tautomers. The relative energies are typically calculated using ab initio or Density Functional Theory (DFT) methods. The results are often presented as the difference in Gibbs free energy (ΔG) or electronic energy (ΔE) between the tautomers.
Table 1: Hypothetical Relative Stabilities of 9-methyl-2-hydroxymethyl-6-oxopurine Tautomers
| Tautomer | ΔE (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Aqueous) |
| N1-H Keto | 0.00 | 0.00 |
| N7-H Keto | +2.5 | +1.8 |
| 6-enol | +12.0 | +9.5 |
Note: The data in this table is illustrative and based on general trends observed for similar purine derivatives. Actual values would require specific quantum chemical calculations for 9-methyl-2-hydroxymethyl-6-oxopurine.
Experimental and Computational Protocols
A combination of experimental and computational techniques is typically employed to provide a comprehensive understanding of the stability of purine derivatives.
Computational Methodology
A common computational workflow for assessing the stability of purine tautomers is as follows:
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find the lowest energy conformation. This is often performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: To model the effect of a solvent (e.g., water), implicit solvation models like the Polarizable Continuum Model (PCM) are often used.
-
Relative Energy Calculation: The relative Gibbs free energies of the tautomers are then calculated, taking into account the electronic energy, ZPVE, thermal corrections, and solvation energies.
Methodological & Application
Application Note: Quantitative Analysis of Hydroxyl Methyl Purine-one (HMP-1) in Human Plasma Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyl methyl purine-one (HMP-1) is a hypothetical polar purine derivative of interest in metabolic and pharmacological research. Accurate quantification of HMP-1 in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role in various physiological and pathological processes. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of HMP-1 in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a regulated bioanalytical environment.[1][2][3]
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column.[4] The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength optimized for HMP-1. Quantification is based on the peak area of the analyte relative to an external standard calibration curve. This approach is widely used for the analysis of purine metabolites in biological samples.[5][6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound (HMP-1) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 30 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HMP-1 reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve.
-
Calibration Standards (in plasma): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
Sample Preparation Protocol
-
Thaw plasma samples and QC samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation
The quantitative data for the HPLC method validation is summarized in the tables below. The validation was performed in accordance with established bioanalytical method validation guidelines.[9][10]
Table 1: Calibration Curve for HMP-1 in Human Plasma
| Concentration (ng/mL) | Mean Peak Area (n=3) | % CV |
| 10 | 12,543 | 4.2 |
| 25 | 30,876 | 3.5 |
| 50 | 61,234 | 2.8 |
| 100 | 123,456 | 1.9 |
| 250 | 305,678 | 1.5 |
| 500 | 610,987 | 1.1 |
| 1000 | 1,225,432 | 0.8 |
| Linearity (r²) | 0.9995 | |
| Range | 10 - 1000 ng/mL | |
| LLOQ | 10 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV, n=6) | Inter-day Precision (% CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 30 | 5.1 | 6.3 | 102.5 | 101.8 |
| Medium | 300 | 3.8 | 4.5 | 98.7 | 99.2 |
| High | 800 | 2.5 | 3.1 | 101.2 | 100.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of HMP-1.
References
- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. gcms.cz [gcms.cz]
- 5. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. nebiolab.com [nebiolab.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxymethylpurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 6-hydroxymethylpurine, a purine analog with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorination of hypoxanthine to yield 6-chloropurine, followed by a palladium-catalyzed cross-coupling reaction to introduce the hydroxymethyl group. These application notes are intended to guide researchers through the experimental procedures, data analysis, and visualization of the chemical and biological pathways involved.
Introduction
Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including anti-cancer, antiviral, and immunosuppressive effects.[1][2] Their mechanism of action often involves mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other critical cellular processes.[3][4] 6-Hydroxymethylpurine, in particular, is a derivative of significant interest due to its potential as an inhibitor of adenosine deaminase and its cytostatic activity.[5] The following protocol outlines a reliable and efficient method for its synthesis in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of 6-Chloropurine from Hypoxanthine
This procedure details the conversion of hypoxanthine to 6-chloropurine, a key intermediate.
Materials:
-
Hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1 equivalent) and N,N-dimethylaniline (0.2 equivalents).
-
Carefully add phosphoryl chloride (10 equivalents) to the flask in a fume hood.
-
Heat the mixture to reflux for 2-5 hours. The solid hypoxanthine should gradually dissolve.[6]
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the temperature.
-
The crude 6-chloropurine will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
-
Dry the purified 6-chloropurine under vacuum.
Characterization:
-
Melting Point: Compare with the literature value.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure.
Part 2: Synthesis of 6-Hydroxymethylpurine via Palladium-Catalyzed Cross-Coupling
This section describes the conversion of 6-chloropurine to the final product, 6-hydroxymethylpurine. This method is adapted from a procedure for synthesizing 6-(hydroxymethyl)purine derivatives.[5]
Materials:
-
6-Chloropurine
-
Acyloxymethylzinc iodide (prepared in situ from iodomethyl pivalate and activated zinc)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF)
-
Deprotection agent (e.g., sodium methoxide in methanol)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), react iodomethyl pivalate with activated zinc in anhydrous THF to generate the acyloxymethylzinc iodide reagent.
-
Cross-Coupling Reaction: To a separate flask containing 6-chloropurine (1 equivalent) and the palladium catalyst (e.g., 5 mol %), add the freshly prepared acyloxymethylzinc iodide solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin or a dilute acid.
-
Purification: Purify the final product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol).
Characterization:
-
Yield: Calculate the percentage yield.
-
Purity: Assess purity using HPLC.
-
Structure Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 6-Chloropurine | Hypoxanthine | 75-85 | 178-180 | ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H), 8.69 (s, 1H), 13.8 (br s, 1H) |
| 6-Hydroxymethylpurine | 6-Chloropurine | 60-70 | >200 (decomposes) | ¹H NMR (DMSO-d₆): δ 8.55 (s, 1H), 8.45 (s, 1H), 5.6 (t, 1H), 4.7 (d, 2H) |
Note: Yields and spectroscopic data are representative and may vary based on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the two-part synthesis of 6-hydroxymethylpurine.
Purine Metabolism and Signaling Pathway
Caption: Simplified overview of purine metabolism and points of therapeutic intervention.
Conclusion
The protocol described provides a robust method for the synthesis of 6-hydroxymethylpurine. This compound serves as a valuable scaffold for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these procedures for their specific applications, keeping in mind the hazardous nature of some of the reagents involved and taking appropriate safety precautions. The study of such purine analogs continues to be a promising area in the field of drug discovery.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Facile and efficient synthesis of 6-(hydroxymethyl)purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
Application Notes and Protocols: Hydroxymethyl-Purinone as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are invaluable tools in biochemical and pharmacological research, serving as molecular probes to investigate the function of enzymes and receptors involved in purine metabolism and signaling. "Hydroxyl methyl purine-one" represents a class of synthetic purine derivatives characterized by a purinone core structure (such as hypoxanthine or xanthine) functionalized with a hydroxymethyl group. These modifications can alter the molecule's affinity and selectivity for its biological targets, making them useful as probes for enzymes like Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT).
This document provides detailed application notes and protocols for the use of a representative hydroxymethyl-purinone probe, 8-(hydroxymethyl)hypoxanthine , in studying the purine metabolic pathway, with a focus on the inhibition of Xanthine Oxidase.
Principle of Action
8-(hydroxymethyl)hypoxanthine acts as a competitive inhibitor of Xanthine Oxidase. Xanthine Oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By mimicking the natural substrate, 8-(hydroxymethyl)hypoxanthine binds to the active site of XO, thereby blocking its catalytic activity. This inhibitory action allows researchers to study the enzyme's kinetics, screen for other inhibitors, and investigate the physiological roles of XO in various pathologies, including gout and oxidative stress.
Applications
-
Enzyme Inhibition Studies: To characterize the inhibitory potency (IC50, Ki) of the probe against Xanthine Oxidase.
-
Competitive Binding Assays: To screen for and characterize other potential inhibitors of Xanthine Oxidase.
-
Probing Purine Metabolism: To investigate the role of Xanthine Oxidase in the purine degradation pathway in cell-based or in vitro models.
-
Fluorescent Probe Development: The purine scaffold can be further modified with fluorophores to create fluorescent probes for imaging and high-throughput screening.
Quantitative Data: Inhibition of Xanthine Oxidase by Purine Analogs
The following table summarizes the inhibitory activities of various purine analogs against Xanthine Oxidase, providing a reference for the expected potency of hydroxymethyl-purinone probes.
| Compound | Target Enzyme | Inhibition Constant (IC50/Ki) | Notes | Reference |
| Allopurinol | Xanthine Oxidase | IC50: 9.80 µM | Standard XO inhibitor, acts as a suicide inhibitor. | [1] |
| Oxypurinol | Xanthine Oxidase | - | Active metabolite of allopurinol, potent inhibitor. | [2] |
| 6-(N-Benzoylamino)-purines | Xanthine Oxidase | - | Reported as potent inhibitors of XO. | [3] |
| 8-Bromoxanthines | Xanthine Oxidase | - | Good XO inhibitory activity. | [3] |
| 2-Alkylhypoxanthines | Xanthine Oxidase | - | Potent inhibitors of XO. | [3] |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of 8-(hydroxymethyl)hypoxanthine against Xanthine Oxidase. The assay measures the rate of uric acid formation, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Hypoxanthine (substrate)
-
8-(hydroxymethyl)hypoxanthine (inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Xanthine Oxidase (0.1 units/mL) in potassium phosphate buffer.
-
Prepare a stock solution of hypoxanthine (2 mM) in potassium phosphate buffer.
-
Prepare a stock solution of 8-(hydroxymethyl)hypoxanthine (10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
120 µL of potassium phosphate buffer
-
60 µL of Xanthine Oxidase solution
-
10 µL of 8-(hydroxymethyl)hypoxanthine solution at various concentrations (or solvent control).
-
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of hypoxanthine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the reaction rate against the concentration of 8-(hydroxymethyl)hypoxanthine.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Signaling pathway of purine catabolism and inhibition by 8-(hydroxymethyl)hypoxanthine.
Caption: Experimental workflow for the Xanthine Oxidase inhibition assay.
References
O6-Methylguanine: Applications in Cell Culture Studies for DNA Damage and Repair Research
Abstract
O6-methylguanine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by alkylating agents. In cell culture studies, it serves as a critical tool for investigating the mechanisms of DNA damage, DNA repair, and the induction of cellular responses such as cell cycle arrest and apoptosis. The cellular sensitivity to O6-MeG is primarily dictated by the expression and activity of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This document provides detailed application notes and protocols for the use of O6-MeG-generating compounds in cell culture, aimed at researchers, scientists, and drug development professionals.
Introduction
Alkylating agents, both environmental and chemotherapeutic, can methylate the O6 position of guanine in DNA, forming the O6-methylguanine lesion. If left unrepaired, this adduct can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. In proficient cells, the DNA mismatch repair (MMR) system recognizes the O6-MeG:T mispair. However, instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair that leads to the formation of DNA double-strand breaks (DSBs) during subsequent replication cycles. These DSBs are potent triggers of cell cycle arrest and apoptosis, forming the basis of the cytotoxic action of many alkylating chemotherapeutic drugs like temozolomide.
The primary defense against O6-MeG is the "suicide" enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the methyl group from guanine to one of its own cysteine residues, thereby inactivating itself. Thus, the level of MGMT expression in cancer cells is a critical determinant of their resistance to alkylating agents.
Applications in Cell Culture
-
Induction of DNA Damage Response: O6-MeG is a potent inducer of the DNA damage response (DDR). Its presence triggers a signaling cascade that can lead to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis.
-
Studying DNA Repair Mechanisms: The cellular response to O6-MeG is intrinsically linked to the status of the MGMT and MMR pathways. By using cell lines with varying expression levels of MGMT or MMR proteins, researchers can dissect the roles of these pathways in repairing alkylation damage and mediating cytotoxicity.
-
Chemosensitivity and Drug Resistance Studies: O6-MeG-generating compounds like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and temozolomide (TMZ) are widely used to assess the chemosensitivity of cancer cell lines. The MGMT inhibitor O6-benzylguanine (O6-BG) can be used to deplete MGMT activity and sensitize resistant cells to these agents.
Quantitative Data on O6-Methylguanine Precursor Effects
The following tables summarize quantitative data on the effects of temozolomide (TMZ), a clinically relevant precursor of O6-MeG, in various cancer cell lines.
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | TMZ IC50 (µM) |
| A172 | Deficient | 14.1 ± 1.1 |
| LN229 | Deficient | 14.5 ± 1.1 |
| SF268 | Proficient | 147.2 ± 2.1 |
| SK-N-SH | Proficient | 234.6 ± 2.3 |
| D425Med | Deficient | 1.7 |
| DAOY | Proficient | 383.8 |
| D341Med | Proficient | 178.2 |
| U87 | Proficient | 230.0 (median) |
| T98G | Proficient | 438.3 (median) |
Table 2: Dose-Dependent Effects of Temozolomide on Glioblastoma Cell Lines (LN229 and A172)
| Treatment | Cell Line | Apoptosis (%) | Senescence (%) |
| 5 x 5 µM TMZ (repeated) | LN229 | ~15 | ~40 |
| 1 x 25 µM TMZ (single) | LN229 | ~12 | ~38 |
| 5 x 5 µM TMZ (repeated) | A172 | ~8 | ~30 |
| 1 x 25 µM TMZ (single) | A172 | ~6 | ~25 |
Table 3: Potentiation of Alkylating Agent Cytotoxicity by O6-Benzylguanine (O6-BG)
| Cell Line | Alkylating Agent | O6-BG Concentration | Potentiation (Fold-Increase in Cytotoxicity) |
| Mawi (Colorectal) | Temozolomide | 1 µM (continuous) | 1.4 (Day 1) to 4.2 (Day 5) |
| Multiple Cell Lines | BCNU | 100 µM (1h pre-incubation) | 1.6 - 2.3 |
| Multiple Cell Lines | Temozolomide | 100 µM (1h pre-incubation) | 1.1 - 1.7 |
Signaling Pathways and Experimental Workflows
Caption: O6-Methylguanine Induced DNA Damage Pathway.
Caption: General Workflow for O6-MeG Studies.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1 Temozolomide (TMZ)
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 50-200 mM stock solution (e.g., 10 mg/mL in DMSO).
-
Procedure:
-
Weigh the desired amount of TMZ powder in a sterile conical tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex until fully dissolved. The solubility of TMZ in DMSO is between 9.7 and 39 mg/mL.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store at -20°C for up to 6 months.
-
Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture should not exceed 0.5%, and ideally be below 0.1%.
1.2 N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Solvent: DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Procedure:
-
Handle MNNG with extreme caution as it is a potent carcinogen. Use appropriate personal protective equipment (PPE).
-
Weigh MNNG powder in a sterile, light-protected tube.
-
Add sterile DMSO and vortex until dissolved.
-
Aliquot and protect from light.
-
-
Storage: Store at -20°C.
-
Working Solution: Dilute in culture medium immediately before use.
1.3 O6-Benzylguanine (O6-BG)
-
Solvent: DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Procedure:
-
Weigh O6-BG powder.
-
Dissolve in sterile DMSO.
-
Aliquot for storage.
-
-
Storage: Store at -20°C.
-
Working Solution: Dilute in culture medium. O6-BG is typically added to cells 1-2 hours prior to the alkylating agent.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the alkylating agent (with or without O6-BG pre-treatment) and include untreated and solvent controls.
-
Incubate for the desired period (e.g., 72-120 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat as described for the viability assay.
-
After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
-
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells as required.
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 400 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the supernatant and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, acquiring data on a linear scale. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases.
-
Application Note & Protocol: A Fluorescence-Based Assay for Determining the Inhibitory Activity of Hydroxyl Methyl Purine-One on Kinase X
Audience: Researchers, scientists, and drug development professionals.
Introduction Purine analogs are a significant class of molecules in drug discovery, often targeting enzymes within nucleotide metabolism and signaling pathways. This document provides a detailed protocol for a fluorescence-based assay to determine the inhibitory activity of a novel compound, "hydroxyl methyl purine-one" (HMP-O), on a hypothetical enzyme, "Kinase X" (KX). KX is a crucial enzyme in a signaling cascade responsible for cellular proliferation. The assay measures the reduction in KX activity in the presence of HMP-O, enabling the quantification of its inhibitory potential, such as its IC50 value.
Signaling Pathway of Kinase X
The following diagram illustrates the hypothetical signaling pathway in which Kinase X (KX) is a key component.
Assay Principle
The assay quantifies the activity of Kinase X (KX) by measuring the amount of ATP consumed during the phosphorylation of a specific substrate peptide. The remaining ATP is then detected using a luciferase/luciferin system. In the absence of an inhibitor, KX consumes ATP, resulting in a low light signal. In the presence of an effective inhibitor like HMP-O, KX activity is reduced, less ATP is consumed, and the remaining high level of ATP produces a strong luminescent signal.
Experimental Workflow
The overall workflow for determining the IC50 of HMP-O is depicted below.
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Kinase X (KX), recombinant (10 µg/mL stock)
-
KX Substrate Peptide (1 mM stock)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (HMP-O) (10 mM stock in DMSO)
-
Staurosporine (1 mM stock in DMSO, positive control inhibitor)
-
ATP Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Luminometer
4.2 Protocol Steps
-
Compound Preparation:
-
Prepare a serial dilution of HMP-O in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Prepare a similar dilution series for the positive control, Staurosporine.
-
Include a DMSO-only control (vehicle control).
-
-
Reaction Setup:
-
Prepare a master mix of Kinase X and its substrate in the kinase assay buffer. For each reaction, you will need 5 ng of KX and 10 µM of substrate peptide.
-
To each well of a 96-well plate, add 25 µL of the KX/substrate master mix.
-
Add 1 µL of the serially diluted HMP-O, Staurosporine, or DMSO vehicle control to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Kinase Reaction:
-
Prepare the ATP solution by diluting the stock to 20 µM in the kinase assay buffer.
-
Add 25 µL of the 20 µM ATP solution to each well to start the reaction. The final ATP concentration will be 10 µM.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate and the ATP Detection Reagent to equilibrate to room temperature.
-
Add 50 µL of the ATP Detection Reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Shake the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation and Analysis
The inhibitory activity of HMP-O is determined by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data is first normalized relative to the positive (no enzyme) and negative (vehicle) controls.
Table 1: Summary of Hypothetical Inhibition Data
| Compound | Target | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| HMP-O | Kinase X | 75.2 | 1.1 | 98.5 |
| Staurosporine (Control) | Kinase X | 8.9 | 1.0 | 99.8 |
Data Analysis Steps:
-
Calculate Percent Inhibition:
-
Use the formula: % Inhibition = 100 * (Lumi_vehicle - Lumi_sample) / (Lumi_vehicle - Lumi_no_enzyme)
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Determine IC50:
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol provides a robust framework for assessing the inhibitory potential of this compound and similar compounds against kinase targets.
Application Notes and Protocols: Oxypurinol as an Inhibitor of Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of the gout medication allopurinol, is a potent inhibitor of xanthine oxidase.[1][2][3] Xanthine oxidase is a key enzyme in the purine degradation pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[4][5] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and tissues, causing the painful inflammatory condition known as gout. By inhibiting xanthine oxidase, oxypurinol effectively reduces the production of uric acid, making it a cornerstone in the management of hyperuricemia and gout.[6] These application notes provide a comprehensive overview of the quantitative data related to oxypurinol's inhibition of xanthine oxidase, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathway and experimental workflow.
Data Presentation
The inhibitory activity of oxypurinol against xanthine oxidase has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Conditions | Source |
| Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | [7] |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | [1] |
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Xanthine | [1] |
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Hypoxanthine | [1] |
| IC50 | ~15.2 µM (compared to allopurinol at 8.4 µM) | In vitro assay | [8] |
| Inhibition Type | Competitive | [1][2] |
Signaling Pathway
The following diagram illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the point of inhibition by oxypurinol.
Caption: Purine degradation pathway and the inhibition of xanthine oxidase by oxypurinol.
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol describes a common in vitro method to determine the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 290-295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (inhibitor)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Hydrochloric Acid (HCl) (to stop the reaction)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of oxypurinol in a suitable solvent (e.g., DMSO or the phosphate buffer).
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
For each reaction, prepare a mixture containing the phosphate buffer, xanthine solution, and the desired concentration of oxypurinol (or vehicle control).
-
Include a blank for each sample concentration containing all components except xanthine oxidase.
-
Also, prepare a positive control with a known xanthine oxidase inhibitor like allopurinol and a negative control without any inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.
-
Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of oxypurinol.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For determining the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (oxypurinol) and analyze the data using a Lineweaver-Burk plot.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of a compound on an enzyme.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. escholarship.org [escholarship.org]
- 2. scispace.com [scispace.com]
- 3. d-nb.info [d-nb.info]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Hydroxymethylpurine-one in Biological Samples
This document provides detailed application notes and protocols for the quantitative analysis of hydroxymethylpurine-one (HMP), a critical biomarker in various research and drug development contexts. The following sections outline validated methods for the sensitive and specific detection of HMP in biological matrices, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique.
Application Note 1: Ultrasensitive Quantification of Hydroxymethylpurine-one in Human Plasma using LC-MS/MS
This application note describes a robust and highly sensitive method for the quantification of Hydroxymethylpurine-one (HMP) in human plasma. The method utilizes a simple protein precipitation step followed by analysis using a triple quadrupole mass spectrometer, making it suitable for high-throughput applications in clinical and preclinical studies.
Principle
The method involves the extraction of HMP from plasma samples via protein precipitation with acetonitrile, which also contains a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The resulting supernatant is injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for HMP and the SIL-IS are monitored for selective and sensitive quantification.
Experimental Protocol
2.1. Materials and Reagents
-
Hydroxymethylpurine-one (HMP) analytical standard
-
HMP stable isotope-labeled internal standard (e.g., HMP-d3)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.2. Sample Preparation
-
Thaw plasma samples and standards on ice.
-
Vortex samples to ensure homogeneity.
-
To 50 µL of plasma, add 200 µL of the protein precipitation solution (acetonitrile containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
2.3. Instrumentation and Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized based on HMP and SIL-IS standards (e.g., Q1/Q3 transitions).
Data Presentation
The quantitative performance of the method is summarized in the table below. The data represents typical validation results for the analysis of HMP in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | Minimal (< 15%) |
Diagrams and Workflows
Experimental Workflow for Sample Preparation
The following diagram illustrates the key steps in the plasma sample preparation protocol for HMP analysis.
Application Notes and Protocols for Testing "Hydroxyl Methyl Purine-one" Efficacy
Compound: Hydroxyl Methyl Purine-one (HMP-1)
Hypothesized Mechanism of Action: this compound (HMP-1) is a novel, potent, and selective small molecule inhibitor of MEK1/2, which are key kinases in the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it an attractive target for anticancer therapies.[1][2] By inhibiting MEK1/2, HMP-1 is expected to block the phosphorylation of ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation and survival.[1][2]
In Vitro Efficacy and Mechanism of Action
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of HMP-1 against MEK1 and MEK2 kinases. A lower IC50 value indicates greater potency.[3][4]
Protocol: MEK1/2 Kinase Assay (Luminescent-Based)
-
Reagents and Materials:
-
Recombinant human MEK1 and MEK2 enzymes.
-
Kinase substrate (e.g., inactive ERK2).
-
ATP.
-
HMP-1 (dissolved in DMSO).
-
Known MEK inhibitor (e.g., Trametinib) as a positive control.[5]
-
Kinase assay buffer.
-
Luminescent kinase activity detection kit (e.g., Kinase-Glo®).
-
384-well white plates.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Prepare a serial dilution of HMP-1 in DMSO, and then dilute in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Add MEK1 or MEK2 enzyme to the wells of the 384-well plate.
-
Add the diluted HMP-1 or control compounds to the wells.
-
Add the kinase substrate (inactive ERK2) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each HMP-1 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| HMP-1 | MEK1 | 5.2 |
| HMP-1 | MEK2 | 4.8 |
| Trametinib | MEK1/2 | 1.5 |
Cell-Based Assays
Objective: To confirm the on-target activity of HMP-1 in a cellular context by measuring the inhibition of ERK phosphorylation and to assess its anti-proliferative and pro-apoptotic effects in cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E, KRAS G12D).[6][7]
Cell Lines:
-
A375 (Melanoma, BRAF V600E)
-
HCT116 (Colorectal Cancer, KRAS G13D)
-
PANC-1 (Pancreatic Cancer, KRAS G12D)
Protocol: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment:
-
Seed A375, HCT116, and PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of HMP-1 (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol: Cell Viability Assay (MTS)
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of HMP-1 for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | Genotype | HMP-1 GI50 (nM) |
| A375 | BRAF V600E | 15.6 |
| HCT116 | KRAS G13D | 22.4 |
| PANC-1 | KRAS G12D | 35.1 |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of HMP-1 in a preclinical animal model.
Protocol: Xenograft Mouse Model [8][9]
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
-
-
Cell Implantation:
-
Subcutaneously implant 5 x 10^6 A375 cells suspended in Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
HMP-1 (e.g., 1, 3, 10 mg/kg, administered orally once daily)
-
Positive control (e.g., Trametinib, 1 mg/kg, orally once daily)
-
-
Treat the mice for 21 consecutive days.
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | 0 |
| HMP-1 | 1 | 950 ± 180 | 36.7 |
| HMP-1 | 3 | 550 ± 120 | 63.3 |
| HMP-1 | 10 | 250 ± 80 | 83.3 |
| Trametinib | 1 | 300 ± 90 | 80.0 |
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of HMP-1 on MEK1/2.
Caption: Overall workflow for evaluating the efficacy of HMP-1.
Caption: Logical flow from hypothesis to experimental validation.
References
- 1. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAB-23E73 shows promise as pan-KRAS inhibitor in cancer | BioWorld [bioworld.com]
- 7. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the large-scale synthesis and preclinical evaluation of 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, a novel purine derivative with potential therapeutic applications. Detailed protocols for chemical synthesis, purification, and characterization are presented, alongside a structured plan for preclinical assessment, including in vitro efficacy, pharmacokinetic profiling, and toxicology studies. The information is intended to facilitate the efficient development of this compound from laboratory scale to preclinical candidate.
Introduction
Purine analogs are a cornerstone of modern pharmacology, with wide-ranging applications as antiviral, anticancer, and anti-inflammatory agents.[1][2][3] Their mechanism of action often involves mimicking endogenous purines, thereby interfering with the synthesis of nucleic acids or modulating the activity of key metabolic enzymes.[1] The introduction of a hydroxymethyl group to the purine scaffold can significantly alter the molecule's biological activity and pharmacokinetic properties. This document outlines the large-scale synthesis of a representative "hydroxyl methyl purine-one," specifically 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, and a corresponding preclinical evaluation strategy.
Large-Scale Synthesis Protocol
The following protocol describes a scalable, two-step synthesis of 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one starting from guanine. The synthesis involves an initial protection of the amino and hydroxyl groups, followed by N9-alkylation with a hydroxymethyl equivalent, and subsequent deprotection.
Synthesis Pathway
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Guanosine Analogs for Enhanced Oral Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine analogs, a class of compounds that can be described structurally as "hydroxyl methyl purine-ones," are potent antiviral agents effective against herpesviruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[1][2] Key examples include acyclovir and ganciclovir. Despite their therapeutic efficacy, these parent drugs suffer from poor oral bioavailability (15-30% for acyclovir and as low as 5% for ganciclovir), which necessitates frequent high doses or intravenous administration.[1][3][4] This limitation can lead to poor patient compliance and increased healthcare costs.
This application note details a proven derivatization strategy—amino acid esterification—to create prodrugs with significantly improved oral bioavailability. The L-valyl esters of acyclovir (valacyclovir) and ganciclovir (valganciclovir) will be used as primary examples to illustrate the principles, protocols, and expected outcomes of this approach.
Principle of Bioavailability Enhancement
The low oral bioavailability of acyclovir and ganciclovir is due to their poor water solubility and limited passive diffusion across the intestinal epithelium.[1] The derivatization of these molecules into L-valyl ester prodrugs leverages the body's own nutrient transport mechanisms to enhance absorption.
Valacyclovir and valganciclovir are recognized and actively transported across the intestinal wall by the human peptide transporter 1 (PEPT1).[5][6][7] This active transport mechanism is far more efficient than passive diffusion. Once absorbed, intestinal and hepatic esterases rapidly hydrolyze the valine ester, releasing the active parent drug (acyclovir or ganciclovir) into systemic circulation.[3][8][9] This strategy increases the bioavailability of acyclovir to approximately 54% and that of ganciclovir to around 60%.[10][11]
Data Presentation
The following tables summarize the significant improvements in pharmacokinetic parameters achieved through L-valine ester derivatization.
Table 1: Comparative Bioavailability of Acyclovir and Valacyclovir
| Parameter | Acyclovir (Parent Drug) | Valacyclovir (Prodrug) | Fold Improvement | Reference(s) |
| Oral Bioavailability | 15–30% | 54% | ~3-5x | [1][3][10] |
| Dosing Frequency | 5 times daily | 2 times daily | 2.5x | [10][12] |
Table 2: Comparative Bioavailability of Ganciclovir and Valganciclovir
| Parameter | Ganciclovir (Parent Drug) | Valganciclovir (Prodrug) | Fold Improvement | Reference(s) |
| Oral Bioavailability | <10% (typically 5-9%) | ~60% | ~10x | [4][11][13] |
| Equivalent Exposure | 1000 mg (Oral GCV) | 450 mg (Oral VGCV) | 2.2x | [14] |
| Equivalent Exposure | 5 mg/kg (IV GCV) | 900 mg (Oral VGCV) | N/A | [11] |
Experimental Protocols
Protocol 1: Synthesis of L-Valyl Ester Prodrug (Valacyclovir)
This protocol describes a general method for the synthesis of valacyclovir from acyclovir and a protected L-valine derivative.
Materials:
-
Acyclovir
-
N-carbobenzyloxy-L-valine (Cbz-L-valine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Palladium on carbon (5% Pd/C)
-
Methanol, Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
Procedure:
-
Protection: Dissolve Cbz-L-valine in DMF and cool the solution to -5°C.
-
Activation: Add a solution of DCC in DMF to the cooled Cbz-L-valine solution while maintaining the temperature below 0°C.
-
Coupling: After a brief aging period (approx. 20 min), add acyclovir and DMAP to the reaction mixture. Stir the mixture at -5 to 0°C for approximately 6 hours.[15][16]
-
Work-up: Filter the reaction to remove the dicyclohexylurea byproduct. Reduce the solvent volume by distillation under vacuum. Dilute the remaining solution with water to precipitate the protected product (N-Cbz-valacyclovir). Filter and dry the solid.[15]
-
Deprotection: Suspend the N-Cbz-valacyclovir and 5% Pd/C catalyst in a suitable solvent like methanol or DMF in a hydrogenator vessel.
-
Hydrogenation: Apply hydrogen pressure (e.g., 4 kg/cm ²) at room temperature until the reaction is complete (monitored by TLC or HPLC).[15][16]
-
Isolation: Filter the catalyst. Add aqueous HCl to the filtrate to precipitate valacyclovir hydrochloride. The crude product can be purified by recrystallization from a solvent system like water/isopropanol.[16]
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[17][18]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds (parent drug and prodrug)
-
Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer Yellow for monolayer integrity check
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values should be above a pre-determined threshold (e.g., >300 Ω·cm²).[19] Alternatively, perform a Lucifer Yellow rejection test to confirm the integrity of tight junctions.[20]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.[21]
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
To assess active efflux, perform the transport study in the reverse direction (B to A). Add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations: Diagrams and Workflows
Caption: Experimental workflow from prodrug synthesis to pharmacokinetic evaluation.
Caption: Absorption and activation pathway of a valyl-ester prodrug.
Caption: Signaling pathway for the mechanism of action of acyclovir.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. Ganciclovir - Wikipedia [it.wikipedia.org]
- 3. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]
- 4. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of valganciclovir, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Valganciclovir - Wikipedia [en.wikipedia.org]
- 10. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]
- 11. Valganciclovir in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. everlywell.com [everlywell.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. enamine.net [enamine.net]
Application Notes and Protocols for High-Throughput Screening Using Hydroxyl Methyl Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a class of compounds that mimic the structure of natural purines, such as adenine and guanine. Due to their structural similarity, they can interfere with the synthesis of nucleic acids, making them potent antiviral and antineoplastic agents.[1][2] A notable member of this class is the acyclic guanosine analog, 2-amino-9-((2-hydroxyethoxy)methyl)-1,9-dihydro-6H-purin-6-one, commonly known as Acyclovir. Acyclovir is a highly selective and effective therapeutic agent against various herpesviruses, particularly Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[3][4] Its mechanism of action relies on its conversion to a triphosphate form, which then inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[5][6] These characteristics make Acyclovir and similar hydroxyl methyl purine-one derivatives ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel antiviral compounds.
These application notes provide a framework for utilizing this compound analogs, with a focus on Acyclovir as a reference compound, in HTS for antiviral drug discovery.
Data Presentation: Antiviral Activity of Acyclovir
The inhibitory activity of Acyclovir against Herpes Simplex Viruses is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Acyclovir against HSV-1 and HSV-2 from various studies.
| Virus Type | Cell Line | Assay Type | IC50 (µM) | Reference |
| HSV-1 | Baby Hamster Kidney | Colorimetric Viral Yield | 0.85 | [3] |
| HSV-2 | Baby Hamster Kidney | Colorimetric Viral Yield | 0.86 | [3] |
| HSV-1 | Vero | Plaque Reduction Assay | ~0.89 (µg/ml) | [7] |
| HSV-2 | Vero | Plaque Reduction Assay | ~1.08 (µg/ml) | [7] |
| HSV-1 | Various | Plaque Reduction Assay | 0.38 ± 0.23 (µg/ml) | [2] |
| HSV-2 | Various | Plaque Reduction Assay | 0.50 ± 0.32 (µg/ml) | [2] |
Note: IC50 values can vary depending on the cell line, assay method, and specific viral strain used.[8]
Signaling Pathway and Mechanism of Action of Acyclovir
Acyclovir's antiviral activity is dependent on its selective phosphorylation by viral thymidine kinase and subsequent interaction with viral DNA polymerase.[5][4]
Caption: Acyclovir's mechanism of action in a virus-infected host cell.
Experimental Protocols
High-Throughput Screening for Antiviral Activity using a Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a cell-based HTS assay to identify inhibitors of virus-induced cytopathic effect (CPE). Acyclovir can be used as a positive control for viruses like HSV.
1. Materials and Reagents:
-
Cell Line: A susceptible host cell line (e.g., Vero cells for HSV).
-
Virus Stock: A well-characterized virus stock with a known titer.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Library of compounds to be screened, dissolved in DMSO.
-
Positive Control: Acyclovir.
-
Negative Control: DMSO.
-
Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Assay Plates: 384-well, sterile, clear-bottom, white-walled microplates.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
-
Plate Reader: Luminometer.
2. Experimental Workflow:
Caption: Workflow for a cell-based HTS antiviral CPE inhibition assay.
3. Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to the desired concentration.
-
Dispense the cell suspension into 384-well plates (e.g., 5000 cells in 40 µL per well).
-
Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Addition:
-
Prepare compound plates with test compounds, Acyclovir (positive control), and DMSO (negative control) at appropriate concentrations.
-
Transfer a small volume (e.g., 100 nL) of the compounds from the compound plates to the cell plates.
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to achieve the desired multiplicity of infection (MOI), for example, 0.01.
-
Add the diluted virus suspension (e.g., 10 µL) to all wells except the uninfected cell control wells.
-
Add culture medium without virus to the uninfected cell control wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to all wells according to the manufacturer's instructions (e.g., 25 µL per well).
-
Mix the contents on an orbital shaker for 2 minutes.
-
-
Signal Reading:
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Percentage Inhibition: Calculate the percentage of CPE inhibition for each test compound using the following formula:
% Inhibition = [(Signal_Test_Compound - Signal_Virus_Control) / (Signal_Cell_Control - Signal_Virus_Control)] x 100
-
Z'-Factor: To assess the quality and reliability of the HTS assay, calculate the Z'-factor using the signals from the positive (uninfected cell control or Acyclovir at a high concentration) and negative (virus-infected) controls.[9][10][11][12]
Z'-Factor = 1 - [(3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|]
-
SD: Standard Deviation
-
Mean: Mean signal
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
-
Conclusion
The use of this compound analogs, exemplified by Acyclovir, in high-throughput screening provides a robust platform for the discovery of novel antiviral agents. The detailed protocols and data analysis methods outlined in these application notes offer a comprehensive guide for researchers in the field of drug development. Careful optimization of assay parameters and rigorous quality control, including the calculation of the Z'-factor, are essential for the success of any HTS campaign.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. thaiscience.info [thaiscience.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Formulation of Hydroxymethyl Purine-One Analogs for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "hydroxyl methyl purine-one" describes a class of chemical structures rather than a single, specific compound. These are purine analogs characterized by a hydroxyl group (-OH), a methyl group (-CH3), and a ketone (=O) on the purine ring. Such compounds are of interest in pharmacological research, particularly in oncology and immunology, due to their structural similarity to endogenous purines, allowing them to function as antimetabolites that interfere with DNA and RNA synthesis.[1][2]
This document provides a comprehensive guide to the formulation and administration of a representative compound from this class for use in preclinical animal studies. Given the common challenges of poor solubility with purine analogs, this guide will focus on strategies to develop stable and effective formulations for reliable in vivo delivery.[3][4]
Representative Compound: O6-Methylguanine
For the purpose of these protocols, we will use O6-Methylguanine as an example. It is a methylated purine-one that has been studied in animal models and fits the general structural description.
Data Presentation: Formulation & Administration Parameters
The following tables summarize key quantitative data for the formulation and administration of O6-Methylguanine in rodent models.
Table 1: O6-Methylguanine Formulation Properties
| Parameter | Value | Reference / Notes |
| Molecular Formula | C6H7N5O | |
| Molecular Weight | 165.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | ||
| Water | Sparingly soluble | Solubility can be increased with pH adjustment. |
| DMSO | ~10 mg/mL | |
| Ethanol | Sparingly soluble | |
| Vehicle Selection | 0.5% Carboxymethylcellulose (CMC) in saline | A common vehicle for oral and IP administration. |
| 10% DMSO, 40% PEG300, 50% Saline | Suitable for intravenous administration. | |
| Storage of Solution | 2-8°C for up to 1 week | Protect from light. Assess stability for longer storage. |
Table 2: Recommended Administration Parameters for Rodent Studies
| Parameter | Mouse | Rat | Reference / Notes |
| Route of Administration | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | Route selection depends on the experimental goals.[5][6] |
| Dosage Range | 1 - 50 mg/kg | 1 - 50 mg/kg | Dose should be determined by dose-ranging studies.[7] |
| Administration Volume | [6][8] | ||
| Oral (gavage) | 5 - 10 mL/kg | 5 - 10 mL/kg | Use the smallest volume possible to minimize stress.[8] |
| Intraperitoneal (IP) | 10 - 20 mL/kg | 5 - 10 mL/kg | Ensure the substance is non-irritating.[6] |
| Intravenous (IV) | 5 mL/kg | 2.5 mL/kg | Administer slowly to prevent adverse events. |
| Frequency of Administration | Daily | Daily | Dependent on the pharmacokinetic profile of the compound. |
Experimental Protocols
Protocol 1: Preparation of O6-Methylguanine Formulation for Oral or IP Administration
Objective: To prepare a stable suspension of O6-Methylguanine in 0.5% Carboxymethylcellulose (CMC) for oral gavage or intraperitoneal injection in rodents.
Materials:
-
O6-Methylguanine powder
-
Sodium Carboxymethylcellulose (low viscosity)
-
Sterile 0.9% saline
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker
-
Sterile graduated cylinders and pipettes
-
pH meter and sterile pH adjustment solutions (0.1 N HCl, 0.1 N NaOH)
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile 0.9% saline while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Formulation Preparation:
-
Calculate the required amount of O6-Methylguanine based on the desired concentration and final volume.
-
Weigh the O6-Methylguanine powder and slowly add it to the prepared 0.5% CMC vehicle while stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Measure the pH of the suspension. If necessary, adjust the pH to approximately 7.0 using sterile 0.1 N HCl or 0.1 N NaOH.[5] Purine analogs can be unstable in alkaline solutions.[3]
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the prepared formulation at 2-8°C, protected from light. Before each use, vortex the suspension to ensure uniform distribution of the compound.
-
Protocol 2: Administration of O6-Methylguanine via Oral Gavage in Mice
Objective: To accurately administer the prepared O6-Methylguanine suspension to mice via oral gavage.
Materials:
-
Prepared O6-Methylguanine suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
-
Gavage Administration:
-
Fill a 1 mL syringe with the appropriate volume of the O6-Methylguanine suspension. Ensure the suspension is well-vortexed before drawing it into the syringe.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly dispense the contents of the syringe.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals as dictated by the experimental design.[5]
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Mechanism of Action for Purine Analogs
Caption: Mechanism of action for purine analogs.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. 3R-Refinement principles: elevating rodent well-being and research quality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrochemical Detection of Hydroxyl Methyl Purine-One Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the building blocks of nucleic acids and play vital roles in cellular signaling and metabolism.[1][2] The sensitive and selective detection of these molecules is paramount in clinical diagnostics, drug development, and various biomedical research fields.[1][3] Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the determination of purine derivatives.[1][4] These techniques are primarily based on the redox activity of the purine ring system, which allows for their detection through voltammetric methods.[1][5] This document provides detailed application notes and protocols for the electrochemical detection of hydroxyl methyl purine-one analogs, with a focus on uric acid and theophylline as representative compounds.
The electrochemical oxidation of purine derivatives at various electrode surfaces provides the basis for their quantitative analysis.[6] Modified electrodes, often incorporating nanomaterials, are frequently employed to enhance the sensitivity and selectivity of detection by facilitating electron transfer and increasing the electrode's surface area.[1][7] Common electrochemical techniques used for this purpose include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV).[2]
Signaling Pathways and Logical Relationships
The electrochemical detection of purine derivatives does not directly involve biological signaling pathways in the traditional sense. Instead, it relies on the electrochemical oxidation of the target analyte at an electrode surface. The logical relationship in this process involves the application of a potential to the working electrode, which drives the oxidation of the purine analog. This oxidation generates a current that is proportional to the concentration of the analyte in the sample. The key steps are diffusion of the analyte to the electrode surface, adsorption onto the surface, and the subsequent electron transfer reaction.
Caption: Logical workflow of electrochemical purine detection.
Experimental Workflow
The general experimental workflow for the electrochemical detection of this compound analogs involves several key stages, from electrode preparation to data analysis.
Caption: General experimental workflow for electrochemical analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the electrochemical detection of uric acid and theophylline, showcasing the performance of different modified electrodes and voltammetric techniques.
Table 1: Electrochemical Detection of Uric Acid
| Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| NiMn2O4 Nanoparticles/Graphite Paste | DPV | 3.0 - 120 | 0.4 | [8] |
| Poly(resorcinol)/Carbon Nanotube Paste | DPV | 20 - 380 | 0.18 | [9] |
| DMF Modified Screen Printed Carbon | DPV | 5 - 100 & 100 - 500 | 0.19 | [10] |
| Unmodified Boron-Doped Diamond | SWV | 9.2 - 95.0 | 6.0 | [2] |
| Unmodified Boron-Doped Diamond | DPV | 4.6 - 95.7 | 3.9 | [2] |
Table 2: Electrochemical Detection of Theophylline
| Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| CuO Nanoparticles-Graphene Oxide/CPE | DPV | Not Specified | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of a Modified Glassy Carbon Electrode (GCE)
This protocol describes a general procedure for modifying a glassy carbon electrode with a nanocomposite material.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.3 and 0.05 µm)
-
Polishing cloth
-
Deionized water
-
Ethanol
-
Nanomaterial suspension (e.g., graphene oxide, carbon nanotubes, or metal nanoparticles in a suitable solvent)
-
Micropipette
Procedure:
-
Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each to obtain a mirror-like surface.
-
Cleaning: Rinse the polished electrode thoroughly with deionized water. Subsequently, sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Drying: Dry the cleaned electrode under a stream of nitrogen gas or at room temperature.
-
Modification: Cast a small volume (typically 5-10 µL) of the prepared nanomaterial suspension onto the active surface of the GCE using a micropipette.
-
Drying of Modification: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp to form a stable film of the modifier on the electrode surface. The modified electrode is now ready for use.
Protocol 2: Electrochemical Detection using Cyclic Voltammetry (CV)
CV is used to characterize the electrochemical behavior of the analyte and the modified electrode.
Materials:
-
Modified working electrode (e.g., from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire auxiliary electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
-
Analyte stock solution
Procedure:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. The potential range and scan rate will depend on the analyte and electrode system (e.g., -0.2 to 1.0 V at 100 mV/s).
-
Analyte Addition: Add a known concentration of the analyte to the electrochemical cell.
-
CV Measurement: Record the cyclic voltammogram of the analyte solution. The appearance of new peaks compared to the blank scan indicates the electrochemical activity of the analyte.
-
Parameter Optimization: To optimize the detection, vary the pH of the supporting electrolyte and the scan rate and observe the changes in the peak current and potential.
Protocol 3: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is often used for quantitative analysis.
Materials:
-
Same as for Protocol 2
Procedure:
-
Cell Assembly and Blank Scan: Assemble the three-electrode cell and record a DPV scan of the supporting electrolyte to obtain a baseline.
-
Calibration Curve Construction:
-
Add successive aliquots of the analyte stock solution to the electrochemical cell to create a series of solutions with increasing concentrations.
-
Record the DPV voltammogram for each concentration after a short equilibration period.
-
Plot the peak current as a function of the analyte concentration to construct a calibration curve.
-
-
Unknown Sample Analysis:
-
Prepare the unknown sample in the same supporting electrolyte.
-
Record the DPV voltammogram of the unknown sample.
-
Determine the peak current for the analyte in the unknown sample.
-
Use the calibration curve to determine the concentration of the analyte in the unknown sample.
-
Conclusion
The electrochemical detection of this compound analogs and other purine derivatives provides a powerful analytical tool for researchers in various scientific disciplines. The use of modified electrodes significantly enhances the sensitivity and selectivity of these measurements.[1] The protocols and data presented herein offer a comprehensive guide for the development and application of electrochemical sensors for the quantification of these biologically important molecules. The versatility of electrochemical techniques allows for their adaptation to a wide range of sample matrices and analytical challenges.
References
- 1. Functionalized Solid Electrodes for Electrochemical Biosensing of Purine Nucleobases and Their Analogues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of Copper and Purine-Copper Complexes on Modified Carbon Electrodes by Cyclic and Elimination Voltammetry [mdpi.com]
- 7. functionalized-solid-electrodes-for-electrochemical-biosensing-of-purine-nucleobases-and-their-analogues-a-review - Ask this paper | Bohrium [bohrium.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydroxymethylpurine-one Analogs
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of hydroxymethylpurine-one and its structural analogs, such as Acyclovir and Ganciclovir. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing hydroxymethylpurine-one analogs?
The most common and economical starting material is guanine or its derivatives.[1] Alternative starting points can include 2,6-dichloropurine or other substituted purines, which may offer different strategic advantages but can be more expensive.[1][2]
Q2: A major issue in my synthesis is the formation of the N-7 isomer instead of the desired N-9 substituted product. How can I improve regioselectivity?
The alkylation of guanine derivatives often yields a mixture of N-9 and N-7 isomers, which can be a primary cause of low yields of the desired product.[3] To favor the N-9 isomer:
-
Protecting Groups: Employing silylating agents like hexamethyldisilazane (HMDS) to create a trisilyl derivative of guanine can significantly improve N-9 selectivity during alkylation.[4]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent system is critical. For example, using catalysts like p-toluenesulfonic acid in toluene or employing acidic Amberlite IR-120 has been shown to improve regioselectivity.[5][6]
-
Reaction Conditions: Longer reaction times can sometimes allow for the isomerization of the undesired N-7 product back to the thermodynamically more stable N-9 isomer, especially when heated in solvents like DMSO.[5]
Q3: What are the best methods for purifying the final compound?
Purification strategies for polar, nitrogen-containing heterocycles like purine derivatives depend on the specific impurities present.[7]
-
Recrystallization: This is an effective method if a suitable solvent system can be found. For ganciclovir, purification from a DMSO/methanol mixture has been reported to yield high-purity product.[8]
-
Column Chromatography: Silica gel is commonly used, often with a dichloromethane/methanol solvent system. For compounds that are difficult to separate on silica, C18 reversed-phase or amine-functionalized columns can provide alternative selectivity.[7]
Q4: My overall yield is very low. What are the key factors I should investigate?
Low yields are a common problem in multi-step organic synthesis.[9] Key areas to troubleshoot include:
-
Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the workup.[10]
-
Side Product Formation: Besides the N-7 isomer, other side reactions may occur. Analyze your crude product by NMR or LC-MS to identify major byproducts and adjust reaction conditions accordingly.
-
Losses During Workup and Purification: Significant amounts of product can be lost during transfers, extractions, and chromatography.[9][10] Ensure you are rinsing all glassware thoroughly and optimizing your purification technique.
-
Purity of Reagents: Using impure starting materials or old/wet solvents can drastically reduce yields.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | 1. Poor regioselectivity (high N-7 isomer formation).[3] 2. Incomplete reaction. 3. Sub-optimal catalyst or reaction conditions. | 1. Protect guanine with a silylating agent (e.g., HMDS) before alkylation.[4] 2. Increase reaction time and monitor by TLC. Consider recycling the N-7 isomer if possible.[3][5] 3. Screen different catalysts (e.g., p-TsOH, iodine, Lewis acids) and solvents (e.g., DMF, Toluene, DMSO).[1][5][6] |
| Difficulty Removing Protecting Groups (e.g., Acetyl) | 1. Hydrolysis/deacetylation conditions are too mild. 2. Steric hindrance around the protecting group. | 1. Switch to a stronger base for deprotection, such as sodium methoxide in methanol or an aqueous methylamine solution.[4][5] 2. Increase the temperature or reaction time for the deprotection step. |
| Product is an Inseparable Mixture | 1. N-9 and N-7 isomers are co-eluting during chromatography. 2. Residual protected intermediates are present. | 1. Try an alternative chromatography method (e.g., switch from silica to C18 or an amine column).[7] 2. Attempt recrystallization from various solvent systems to selectively crystallize the desired product.[8] |
| Final Product has Poor Solubility | 1. This is an inherent property of many purine derivatives like acyclovir and ganciclovir.[2][5] | 1. For purification, use more polar solvents like DMSO or DMF.[8] 2. For biological applications, consider synthesizing a more soluble prodrug, such as an amino acid ester.[4][11] |
Data Presentation: Comparative Synthesis Yields
The following table summarizes reported yields for key steps in the synthesis of Acyclovir and Ganciclovir, which are structurally analogous to hydroxymethylpurine-one.
| Compound | Synthetic Step | Starting Material | Reported Yield | Reference |
| Acyclovir | N-alkylation & Deprotection | Diacetylguanine | 18% (N-9 isomer) | [4] |
| Acyclovir | Overall Synthesis | Guanine | 15% | [4] |
| Ganciclovir | N-alkylation (Fusion Method) | Diacetylguanine | 33% | [5] |
| Ganciclovir | Overall Synthesis | Guanine | 46% | [6] |
| Ganciclovir | Overall Synthesis | Guanine | 54% | [6] |
| Ganciclovir | One-Pot Process & Purification | Diacetylguanine | 82.1% | [8] |
Experimental Protocols
Representative Protocol: One-Pot Synthesis of Ganciclovir
This protocol is adapted from a reported efficient, one-pot process for synthesizing Ganciclovir.[6][8]
Step 1: Acetylation of Guanine
-
In a reaction vessel, suspend guanine in acetic anhydride.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Heat the mixture to form the diacetyl guanine intermediate. The reaction can be monitored by TLC until the starting guanine is consumed.
Step 2: N-Alkylation
-
To the same reaction vessel containing the in-situ generated diacetyl guanine, add the alkylating agent (e.g., 2-acetoxymethoxy-1,3-diacetoxy propane).
-
Add an acidic catalyst, such as acidic Amberlite IR-120 resin.
-
Heat the mixture under continuous stirring. The reaction progress should be monitored by TLC or HPLC to track the formation of the N-alkylated intermediate.
Step 3: Deacetylation (Hydrolysis)
-
Once the alkylation is complete, filter off the solid catalyst.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add a solution of sodium methoxide in methanol or an aqueous base to the residue.
-
Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC/HPLC).
Step 4: Purification
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or by adding NH4Cl) to precipitate the crude product.[5]
-
Filter the crude solid and wash with a suitable solvent (e.g., water, methanol).
-
Recrystallize the crude product from a solvent system such as DMSO and methanol to obtain pure Ganciclovir.[8]
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of hydroxymethylpurine-one analogs.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ias.ac.in [ias.ac.in]
- 7. teledynelabs.com [teledynelabs.com]
- 8. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
"hydroxyl methyl purine-one" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyl methyl purine-one. The information is presented in a question-and-answer format to directly address common stability issues and degradation concerns encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on studies of structurally similar purine nucleoside analogs like acyclovir, the stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.[1][2] Acidic and oxidative conditions have been shown to cause extensive degradation of acyclovir, while milder degradation occurs in alkaline and neutral conditions.[1][2]
Q2: What are the expected degradation products of this compound?
The primary degradation product anticipated for this compound under hydrolytic and photolytic stress is guanine .[1][2] This occurs through the cleavage of the N-glycosidic bond, which is a common decomposition pathway for purine nucleoside analogs.[3] Under oxidative conditions, various oxidized purine species may be formed.[4]
Q3: Is this compound sensitive to light?
Yes, photolytic degradation is a concern. While solid this compound is likely stable, its aqueous solutions can be susceptible to degradation upon exposure to light.[1][2] It is recommended to protect solutions from light by using amber vials or by working in a dark environment.
Q4: How does temperature affect the stability of this compound?
While the solid form of similar compounds is stable under dry heat, elevated temperatures can accelerate degradation in solution.[1][2] For instance, a study on acyclovir showed no significant degradation at room temperature over 14 days, but a rapid decline in concentration was observed at 32°C, especially at higher concentrations, due to precipitation.[5]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solutions are stored at the appropriate temperature (refrigerated or frozen, as determined by stability studies) and protected from light.
-
pH of the Solution: Check the pH of your experimental buffer or solution. Extreme pH values, particularly acidic conditions, can lead to rapid degradation.[1][2]
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to minimize degradation over time.
-
Perform a Quick Purity Check: If you suspect degradation, analyze the solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradation Product: The major degradation product is likely guanine.[1][2] Compare the retention time of the unknown peak with a guanine standard.
-
Review Experimental Conditions: Analyze the conditions under which the sample was prepared and stored. Exposure to acid, strong oxidizing agents, or prolonged exposure to light can lead to the formation of various degradation products.[1][2][6]
-
Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your experimental sample.
-
Quantitative Data Summary
The following table summarizes the degradation of Acyclovir, a structurally similar compound, under various stress conditions. This data can serve as a reference for predicting the stability of this compound.
| Stress Condition | Time | Assay of Active Substance (%) | Remarks | Reference |
| Acid Hydrolysis (0.5 N HCl) | 48 Hrs | 80.45 | Degradation | [7] |
| Base Hydrolysis (0.25 N NaOH) | 2 Hrs | 78.56 | Degradation | [7] |
| Oxidation (10% H₂O₂) | 48 Hrs | 86.45 | Degradation | [7] |
| Thermal (80°C) | 3 days | 98.47 | Negligible degradation | [7] |
| Photolytic (1.2 million lux hours) | - | 98.21 | Negligible degradation (solid state) | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for acyclovir and can be optimized for this compound.[1][2]
-
Objective: To separate and quantify this compound and its major degradation product, guanine.
-
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 252 nm.
-
Procedure:
-
Prepare a standard solution of this compound and a separate standard solution of guanine in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject the experimental sample and monitor for the presence of the parent compound and any degradation peaks.
-
Quantify the amount of degradation by comparing the peak areas.
-
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at room temperature.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method described above.
-
Visualizations
References
- 1. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Products of Oxidative Guanine Damage Form Base Pairs with Guanine [mdpi.com]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with purine derivatives, such as the uncommonly named "hydroxyl methyl purine-one." Due to the non-standard nature of this name, this guide will focus on general strategies applicable to poorly soluble purine analogs, using the well-documented antiviral drug Acyclovir as a primary example. The principles and protocols described herein are broadly applicable to other purine derivatives with similar solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why do many purine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many purine derivatives stems from their molecular structure. The purine ring system is largely hydrophobic, which can hinder favorable interactions with water molecules[1]. While some purine derivatives possess polar functional groups that can engage in hydrogen bonding, the overall molecular properties can lead to low solubility, impacting their bioavailability and therapeutic efficacy[2][3].
Q2: What are the initial steps to assess the solubility of a new purine derivative?
A2: A fundamental first step is to determine the compound's intrinsic solubility in water and relevant buffer systems (e.g., phosphate-buffered saline at physiological pH). Subsequently, a pH-solubility profile should be established to understand how ionization affects solubility. Many purine derivatives are ampholytic, meaning their solubility can vary significantly with pH[4].
Q3: What are the most common strategies to enhance the aqueous solubility of purine derivatives?
A3: Several formulation strategies can be employed to improve the solubility of these compounds. These include chemical modifications like salt formation and the use of prodrugs, as well as physical modifications such as particle size reduction (micronization and nanosuspension), the use of co-solvents, complexation with cyclodextrins, and the formation of solid dispersions[5][6][7][8]. Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also effective[5][9].
Q4: Can you provide a brief overview of these solubility enhancement techniques?
A4:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to a point where the molecule is in its more soluble ionized form is a straightforward approach[1][4].
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment[10].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a more water-soluble inclusion complex[11].
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate and apparent solubility[3][12].
-
Salt Formation/Ionic Liquids: Converting the purine derivative into a salt or an ionic liquid can significantly increase its aqueous solubility[2][13][14].
Troubleshooting Guides
Issue 1: My purine derivative precipitates out of my aqueous buffer during my experiment.
Possible Cause: The concentration of your compound exceeds its solubility limit in the chosen buffer and temperature.
Troubleshooting Steps:
-
Verify Solubility Limit: Re-determine the saturation solubility of your compound in the specific buffer and at the experimental temperature.
-
pH Adjustment: If your compound is ionizable, check the pH of your solution. A small shift in pH could cause precipitation. Adjust the pH to a range where your compound is more soluble.
-
Introduce a Co-solvent: Consider adding a biocompatible co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to your aqueous solution. Start with a low percentage and incrementally increase it until the compound remains in solution. Be mindful of the potential effects of the co-solvent on your experimental system.
-
Temperature Control: Ensure the temperature of your solution is maintained, as solubility is often temperature-dependent.
Issue 2: The solubility of my compound is too low for in vitro assays, and I cannot use high concentrations of organic solvents.
Possible Cause: The intrinsic low solubility of the compound limits its utility in sensitive biological assays where organic solvents may be cytotoxic.
Troubleshooting Steps:
-
Cyclodextrin Complexation: This is an excellent method to increase aqueous solubility without using harsh organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option[11].
-
Prepare a Stock Solution in a Water-Miscible Organic Solvent: A concentrated stock solution can be prepared in a solvent like DMSO. For the final assay, this stock can be diluted to the working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay's outcome[15].
-
Lipid-Based Formulations: For certain applications, formulating the compound in a self-emulsifying drug delivery system (SEDDS) can be a viable option to enhance its dispersion and apparent solubility in aqueous media[9].
Quantitative Data Summary
The following tables summarize the solubility enhancement of select purine derivatives using various techniques.
Table 1: Solubility of Acyclovir with Different Enhancement Techniques
| Technique | Solvent/System | Acyclovir Solubility | Fold Increase | Reference |
| Intrinsic Solubility | Water (22-25°C) | 1.2 - 1.6 mg/mL | - | [14] |
| Cyclodextrin Complexation | 0.01 M HP-β-cyclodextrin | 3.09 ± 0.46 mg/mL | ~2 | [11] |
| Ionic Liquid Formation | [P4,4,4,4][Acy] | 372.7 mg/mL | ~200 | [14] |
| Hydrogel Microparticles | pH 1.2 | - | 10.66 | |
| Rapid Dissolving Tablets | pH 1.2 | - | 10.98 |
Table 2: Solubility of 6-Mercaptopurine (6-MP) with Different Enhancement Techniques
| Technique | Solvent/System | 6-MP Solubility | Fold Increase | Reference |
| Intrinsic Solubility | Water | Insoluble | - | [16] |
| Co-solvent | DMSO | ~5 mg/mL | - | [15] |
| Complexation | 20% (w/v) Sodium Benzoate | - | ~6 | [17] |
| Ionic Cocrystal | Zinc Trifluoromethanesulfonate | Significantly Increased | - | [2] |
Table 3: Solubility of Ganciclovir in Different Aqueous Media
| Solvent/System | Temperature | Ganciclovir Solubility | Reference |
| Phosphate Buffer (pH 7.4) | Room Temp | 3.037 mg/mL | [18] |
| Distilled Water | Room Temp | 3.415 mg/mL | [18] |
| Distilled Water | 37°C | 6.8 mg/mL | [18] |
| Physiological pH | 37°C | ~6 mg/mL | [19] |
Experimental Protocols
Protocol 1: Preparation of an Acyclovir-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To enhance the aqueous solubility of Acyclovir through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Acyclovir powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven
Methodology:
-
Calculate the required amounts of Acyclovir and HP-β-CD for a 1:1 molar ratio.
-
Accurately weigh the calculated amounts of Acyclovir and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Add the Acyclovir powder to the HP-β-CD paste.
-
Knead the mixture thoroughly for 45-60 minutes using the pestle. During kneading, add small amounts of water if necessary to maintain a suitable consistency.
-
The resulting kneaded mass is then dried in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a fine powder.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Protocol 2: Determination of pH-Solubility Profile of a Purine Derivative
Objective: To determine the solubility of a purine derivative at different pH values.
Materials:
-
Purine derivative powder
-
Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Spectrophotometer (e.g., UV-Vis) or HPLC system for concentration analysis
-
pH meter
Methodology:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add an excess amount of the purine derivative powder to a known volume of each buffer solution in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with the respective buffer solution to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved purine derivative in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Measure the pH of the saturated solution to confirm the final pH.
-
Plot the solubility of the purine derivative as a function of pH.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Troubleshooting logic for compound precipitation issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. ViewArticleDetail [ijpronline.com]
- 4. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. The role of lipid-based drug delivery systems for enhancing solubility of highly selective antiviral agent acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Improvement of aqueous solubility and rectal absorption of 6-mercaptopurine by addition of sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
Technical Support Center: Crystallization of 6-(Hydroxymethyl)purine
This technical support center provides troubleshooting guidance for the crystallization of 6-(hydroxymethyl)purine, a representative purine derivative. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My 6-(hydroxymethyl)purine is not dissolving in the chosen solvent. What should I do?
A1: First, ensure you are using an appropriate solvent. Purine derivatives often have limited solubility. Try heating the solvent, as solubility typically increases with temperature. If solubility is still an issue, you may need to screen a wider range of solvents or consider using a co-solvent system. For instance, a mixture of a good solvent and a poor solvent can sometimes facilitate crystallization upon cooling or evaporation.
Q2: No crystals are forming, even after cooling the saturated solution. What are the next steps?
A2: Crystal nucleation can sometimes be slow to initiate. Try the following techniques:
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of crystals, add a single, small, well-formed crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Reducing Temperature: If you have been cooling at room temperature or in a refrigerator, try moving the solution to a colder environment, such as a freezer. Be mindful that very rapid cooling can lead to the formation of small, less pure crystals.[1]
-
Increasing Concentration: If the solution is not sufficiently supersaturated, you can try to slowly evaporate some of the solvent to increase the concentration of the 6-(hydroxymethyl)purine.
Q3: The crystals that formed are very small or needle-like. How can I obtain larger, single crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization.[1] To encourage the growth of larger crystals, you need to slow down the crystallization process. Here are some strategies:
-
Slower Cooling: If you are using a cooling crystallization method, slow down the rate of cooling. For example, instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.
-
Use Less Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. Try using a slightly less concentrated solution.
-
Vapor Diffusion: This is a common technique for growing high-quality single crystals. A solution of your compound in a given solvent is allowed to equilibrate with a vapor of a miscible "anti-solvent" (a solvent in which your compound is less soluble). The slow diffusion of the anti-solvent into your solution gradually reduces the solubility of your compound, leading to slow and controlled crystal growth.
Q4: My crystals appear to be impure or have poor morphology. What could be the cause?
A4: Impurities can be incorporated into the crystal lattice if the crystallization process is too rapid.[1] Additionally, the presence of even small amounts of impurities in your starting material can affect crystal growth. Consider re-purifying your 6-(hydroxymethyl)purine using another technique, such as column chromatography, before attempting crystallization. The choice of solvent can also influence crystal morphology. Experimenting with different solvents may yield crystals with a better habit.
Data Presentation: Solvent Screening for Purine Derivatives
The following table provides a general guide to solvents that can be considered for the crystallization of purine derivatives like 6-(hydroxymethyl)purine. The suitability of each solvent should be experimentally verified.
| Solvent Category | Examples | General Suitability for Purines | Notes |
| Polar Protic | Water, Methanol, Ethanol | Often suitable, but solubility can be high. | Good for cooling crystallization. Water is a common solvent for many purine derivatives. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High solubility, often used as a primary solvent in a co-solvent system. | Can be difficult to remove from the final crystals. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate to low solubility. | Can be used as an anti-solvent in vapor diffusion. |
| Halogenated | Dichloromethane, Chloroform | Generally poor solvents for purines. | Unlikely to be effective as primary solvents. |
| Non-polar | Hexane, Toluene | Very poor solvents for purines. | Can be used as anti-solvents. |
Experimental Protocols
Slow Evaporation Crystallization
Methodology:
-
Dissolve the 6-(hydroxymethyl)purine in a suitable solvent at room temperature to create a solution that is close to saturation.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm that has a few small holes poked in it. This will allow the solvent to evaporate slowly.
-
Place the container in a vibration-free location.
-
Monitor the container over several days to weeks for the formation of crystals.
Cooling Crystallization
Methodology:
-
Add a minimal amount of a suitable solvent to the 6-(hydroxymethyl)purine in a flask.
-
Heat the mixture while stirring until the solid is completely dissolved.
-
If any solid remains, add small amounts of additional solvent until a clear solution is obtained at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.
-
Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
Collect the crystals by filtration.
Vapor Diffusion Crystallization (Hanging Drop Method)
Methodology:
-
Prepare a reservoir of an "anti-solvent" in the well of a vapor diffusion plate.
-
On a siliconized glass coverslip, mix a small volume of your concentrated 6-(hydroxymethyl)purine solution with a small volume of the reservoir solution.
-
Invert the coverslip and place it over the well, creating a sealed "hanging drop."
-
Over time, the solvent will slowly evaporate from the drop and equilibrate with the reservoir, while the anti-solvent from the reservoir diffuses into the drop.
-
This gradual change in solvent composition will slowly decrease the solubility of the 6-(hydroxymethyl)purine, leading to the growth of crystals.
Visualizations
Caption: Troubleshooting workflow for 6-(hydroxymethyl)purine crystallization.
Caption: Diagram of the hanging drop vapor diffusion crystallization method.
References
optimizing reaction conditions for "hydroxyl methyl purine-one" synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(hydroxymethyl)purin-one and its derivatives. The primary synthetic route discussed is the palladium-catalyzed cross-coupling of 6-halopurines with acyloxymethylzinc iodides, followed by deprotection, a method adapted from the work of Hocek and colleagues.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 6-(hydroxymethyl)purin-one?
A1: The most common and efficient strategy involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: A 6-halopurine (e.g., 6-chloro- or 6-iodopurine) is reacted with an acyloxymethylzinc iodide reagent in the presence of a palladium catalyst. This forms a 6-(acyloxymethyl)purine intermediate.
-
Deprotection: The acyl protecting group (e.g., acetyl) is removed from the intermediate to yield the final 6-(hydroxymethyl)purin-one.
Q2: Which palladium catalyst and ligands are recommended for the cross-coupling step?
A2: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of Negishi cross-coupling reaction.[1] The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Q3: Why is a protecting group used for the hydroxymethyl moiety?
A3: The hydroxymethyl group contains a reactive hydroxyl (-OH) functional group. This group can interfere with the cross-coupling reaction. Therefore, it is protected, typically as an acetate ester (-OAc), to ensure the reaction proceeds cleanly at the desired position on the purine ring.
Q4: What are the typical reaction conditions for the deprotection step?
A4: The deprotection of the acetate group is usually achieved under basic conditions. A common method is treatment with a solution of ammonia in methanol. This method is generally mild and effective for removing the acetyl group without degrading the purine core.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Problem 1: Low or No Yield of the Coupled Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Catalyst deactivation can occur upon exposure to air or moisture. Consider using a freshly opened bottle or a glovebox for catalyst handling. |
| Poor Quality Reagents | Use anhydrous solvents and ensure the 6-halopurine starting material is pure. The acyloxymethylzinc iodide reagent is moisture-sensitive and should be prepared fresh or handled under strictly anhydrous conditions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many cross-coupling reactions are run at elevated temperatures, excessive heat can lead to catalyst decomposition and side reactions. |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of the Purine | This can occur if the transmetalation step is slow. Ensure the organozinc reagent is added at a steady rate. Lowering the reaction temperature might also reduce the rate of homocoupling. A common side reaction is the formation of a biphenyl-like product from two purine molecules. |
| Dehalogenation of the Starting Material | The presence of water or other protic sources can lead to the replacement of the halogen with a hydrogen atom. Ensure all reagents and solvents are anhydrous. |
| Formation of Isomers | In some cases, coupling at other positions of the purine ring can occur, although it is less common for the 6-position. Confirm the structure of your product using spectroscopic methods like NMR. |
Problem 3: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Insufficient Deprotection Reagent | Increase the concentration of the deprotection reagent (e.g., ammonia in methanol) or prolong the reaction time. |
| Steric Hindrance | If the purine derivative is sterically hindered, deprotection might be slower. Gentle heating can sometimes facilitate the reaction, but monitor for potential degradation. |
| Reaction Equilibrium | Ensure that the reaction is driven to completion. If using a reversible method, consider using a stronger base or a different deprotection strategy. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Polar Nature of the Product | Hydroxymethyl purines are often polar and can be challenging to purify by standard silica gel chromatography. Consider using a more polar eluent system or reverse-phase chromatography. |
| Removal of Palladium Residues | Palladium residues can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger. |
| Co-elution with Byproducts | If side products have similar polarity to the desired product, recrystallization might be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of 6-(Acetoxymethyl)purine via Negishi Coupling
-
Materials:
-
6-Iodopurine
-
Iodomethyl acetate
-
Activated Zinc dust
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add activated zinc dust.
-
Add a solution of iodomethyl acetate in anhydrous THF to the zinc dust and stir the suspension at room temperature for 2 hours to form the acetoxymethylzinc iodide reagent.
-
In a separate flame-dried flask, add 6-iodopurine, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous THF to the second flask and stir until the solids are dissolved.
-
To this solution, add the freshly prepared acetoxymethylzinc iodide solution via a cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection to 6-(Hydroxymethyl)purine
-
Materials:
-
6-(Acetoxymethyl)purine
-
7N Methanolic ammonia
-
-
Procedure:
-
Dissolve the 6-(acetoxymethyl)purine in 7N methanolic ammonia.
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 6-(Hydroxymethyl)purine Derivatives
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Coupled Product Yield (%) | Deprotected Product Yield (%) |
| 6-Chloropurine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Dioxane | 100 | 12 | 75 | 92 |
| 6-Iodopurine | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 88 | 95 |
| 2-Amino-6-chloropurine | Pd(OAc)₂ (3) | SPhos (6) | Toluene | 110 | 8 | 65 | 90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 6-(hydroxymethyl)purin-one.
Caption: Troubleshooting logic for low or no yield in the cross-coupling step.
References
Technical Support Center: Synthesis of Hydroxymethyl-Purinone Derivatives
Welcome to the technical support center for the synthesis of hydroxymethyl-purinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of hydroxymethyl-purinone derivatives?
A1: The most prevalent side reaction is the formation of regioisomers. Due to the presence of multiple nitrogen atoms in the purine ring, alkylation or hydroxymethylation can occur at different positions, most commonly at the N7 and N9 positions. This often results in a mixture of N7 and N9-substituted purines, which can be difficult to separate.[1][2][3] Another potential side reaction is the formation of di-substituted products, especially if the reaction conditions are not carefully controlled.
Q2: How can I control the regioselectivity of N-alkylation to favor the desired N9 isomer over the N7 isomer?
A2: Achieving regioselectivity is a critical challenge in purine synthesis.[1][2] Several factors can be optimized to favor the formation of the N9 isomer:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, using tetrabutylammonium hydroxide as the base has been shown to yield better results for N9 regioselectivity compared to other bases like sodium hydride (NaH) in dimethylformamide (DMF).[1]
-
Reaction Conditions: Temperature and reaction time can influence the isomer ratio. Microwave irradiation has been reported to significantly reduce reaction times and minimize the formation of secondary products.[1]
-
Protecting Groups: Although more complex, the use of protecting groups on the purine ring can direct the alkylation to a specific nitrogen atom.
Q3: I am observing poor solubility of my purine starting material in organic solvents. How can I address this?
A3: Poor solubility of purine derivatives is a common issue that can complicate reactions and purification.[1] Here are a few suggestions:
-
Solvent Selection: Experiment with a range of polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Use of Additives: In some cases, the addition of a phase-transfer catalyst can help improve solubility and reaction rates.
-
Temperature: Gently heating the reaction mixture can improve the solubility of the starting material.
Q4: What are the recommended methods for purifying the final hydroxymethyl-purinone product from unreacted starting materials and side products?
A4: Purification of purine derivatives often requires chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating regioisomers and other impurities. A gradient of solvents, for example, a mixture of dichloromethane and methanol or ethyl acetate and hexane, is typically used.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC can provide excellent separation of isomers.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate base or solvent. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Optimize the reaction temperature. Microwave-assisted synthesis can sometimes improve yields.[1] - Screen different bases and solvents to find the optimal combination for your specific substrate. - Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Formation of a mixture of N7 and N9 isomers | - Lack of regioselective control during the alkylation/hydroxymethylation step. | - Modify the reaction conditions. For example, the use of tetrabutylammonium hydroxide as a base can favor N9 substitution.[1] - Consider using a protecting group strategy to block one of the nitrogen atoms. - Optimize the purification method to effectively separate the isomers. |
| Difficulty in removing the solvent (e.g., DMF, DMSO) | - High boiling point of the solvent. | - For DMF, co-evaporation with a lower boiling point solvent like toluene or water can be effective. - For DMSO, washing the organic extract with brine multiple times can help remove it. Lyophilization can also be used to remove residual DMSO. |
| Product decomposition during workup or purification | - Instability of the product to acidic or basic conditions. - Sensitivity to heat during solvent evaporation. | - Use neutral workup conditions if possible. - Evaporate the solvent at a lower temperature using a rotary evaporator with a high-vacuum pump. |
Experimental Protocols
General Protocol for N-Alkylation of a Purine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Purine starting material
-
Alkylating agent (e.g., a hydroxymethyl synthon or its protected form)
-
Base (e.g., Tetrabutylammonium hydroxide, Sodium Hydride)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up the reaction vessel under an inert atmosphere.
-
Dissolving the Purine: To the reaction vessel, add the purine starting material and the anhydrous solvent. Stir the mixture until the purine is dissolved. Gentle heating may be required.
-
Addition of Base: Slowly add the base to the reaction mixture at the appropriate temperature (this can range from 0 °C to room temperature depending on the base). Stir for a predetermined time to allow for the deprotonation of the purine.
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. For microwave-assisted reactions, the time is significantly shorter.
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product into a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to separate the desired product from any unreacted starting materials and isomeric byproducts.
-
Characterization: Characterize the purified product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Caption: A logical workflow for the synthesis and troubleshooting of hydroxymethyl-purinone derivatives.
Caption: Key factors influencing the formation of N7 and N9 isomers in purine synthesis.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing "Hydroxyl Methyl Purine-One" Precipitation in Buffers
Disclaimer: The term "hydroxyl methyl purine-one" does not correspond to a single, standard chemical name and may refer to a variety of isomers. The guidance provided here is based on the general properties of purine derivatives, which are frequently characterized by low aqueous solubility. The principles and troubleshooting steps are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound precipitating out of my buffer solution?
A1: Precipitation of purine derivatives like this compound from buffer solutions is a common issue, often stemming from the compound's low intrinsic solubility in aqueous media. Several factors can contribute to this:
-
Concentration: The concentration of your compound may have exceeded its solubility limit in the specific buffer system and conditions you are using.
-
pH: Purine derivatives are often weakly acidic or basic. Their solubility is highly dependent on the pH of the solution. If the buffer pH is close to the compound's isoelectric point, its solubility will be at a minimum.
-
Temperature: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation. This is a common observation when moving solutions from room temperature to cold storage (e.g., 4°C).
-
Buffer Composition: The ionic strength and composition of the buffer can influence the solubility of your compound.
-
"Salting Out": High concentrations of salts in the buffer can decrease the solubility of a less polar compound, causing it to precipitate.
Q2: I dissolved my compound in an organic solvent like DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?
A2: This is a common phenomenon when using organic co-solvents. While this compound may be highly soluble in a solvent like DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock solution is added to the buffer, the final concentration of the organic solvent may be too low to keep the compound in solution, causing it to precipitate.
Q3: Can I simply heat the solution to redissolve the precipitate?
A3: Heating the solution can increase the solubility of the compound and may redissolve the precipitate. However, this approach should be used with caution. Elevated temperatures could potentially degrade the compound or other components in your experiment. It is also possible that the compound will precipitate again as the solution cools.
Q4: How does pH affect the solubility of my purine compound?
A4: The solubility of ionizable compounds is significantly influenced by pH.[1][2] For a purine derivative that can be protonated or deprotonated, adjusting the pH of the buffer away from its isoelectric point can increase its charge and, consequently, its solubility in a polar solvent like water. For instance, guanine, a purine base, is poorly soluble at neutral pH but dissolves in alkaline solutions where it can be deprotonated.[3]
Troubleshooting Guide
If you are experiencing precipitation with your this compound compound, follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Record the Conditions: Note the exact concentration of the compound, the composition of the buffer (including pH and salt concentration), the temperature, and the solvent used for the stock solution.
-
Check the Concentration: Is the final concentration of the compound higher than its reported aqueous solubility? If the solubility is unknown, you may be working above the saturation point.
Step 2: Methodical Adjustments
If precipitation is confirmed, consider the following adjustments, making one change at a time to identify the root cause.
-
Lower the Concentration: The simplest first step is to try a lower final concentration of the compound.
-
Adjust the pH: If your compound has acidic or basic functional groups, altering the buffer pH can be a very effective way to increase solubility.[4]
-
For weakly acidic compounds, increasing the pH (making it more basic) will increase solubility.
-
For weakly basic compounds, decreasing the pH (making it more acidic) will increase solubility.
-
-
Incorporate a Co-solvent: If compatible with your experiment, increasing the percentage of an organic co-solvent (like DMSO or ethanol) in your final buffer can help maintain solubility.[1] Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Use Solubilizing Excipients: Consider the use of excipients to enhance solubility.[5][6]
-
Surfactants: Low concentrations of non-ionic surfactants can help solubilize hydrophobic compounds.[1]
-
Cyclodextrins: These can form inclusion complexes with the compound, increasing its apparent solubility.
-
-
Control the Temperature: If precipitation occurs upon cooling, try to prepare and use the solution at a consistent temperature. If cold storage is necessary, you may need to formulate the buffer to maintain solubility at lower temperatures.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues.
Quantitative Data Summary
The solubility of a hypothetical "8-hydroxy-3-methyl-xanthine" (as a representative for a this compound) is presented below under various conditions. Note: This data is illustrative and should be experimentally determined for your specific compound.
| Buffer System (50 mM) | pH | Temperature (°C) | Co-solvent | Solubility (µg/mL) |
| Phosphate | 6.0 | 25 | None | 15 |
| Phosphate | 7.4 | 25 | None | 25 |
| Phosphate | 7.4 | 4 | None | 8 |
| Phosphate | 7.4 | 25 | 2% DMSO | 150 |
| Tris | 8.5 | 25 | None | 220 |
| Acetate | 4.5 | 25 | None | 180 |
Factors Influencing Solubility
The solubility of a purine derivative is a multifactorial issue. The diagram below illustrates the key chemical and physical factors that can be manipulated to prevent precipitation.
Caption: Factors affecting the equilibrium of a compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of a poorly soluble purine derivative.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Initial Solubilization: Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to the powder. For example, to make a 10 mM stock, if the molecular weight is 200 g/mol , you would dissolve 2 mg in 1 mL of solvent.
-
Vortex/Sonicate: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming (Optional): If the compound is still not in solution, warm the mixture to 37°C for 10-15 minutes. Always check the thermal stability of your compound before applying heat.
-
Sterile Filtration: Once the compound is fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with the organic solvent used.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determining an Approximate Solubility Profile
This protocol provides a method to quickly assess the solubility of your compound under different buffer conditions.
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Dispense Buffers: Add 1 mL of each buffer to separate, clearly labeled glass vials.
-
Add Compound: Add a small, known amount of the solid this compound compound to each vial (e.g., 1 mg). This amount should be in excess of the expected solubility.
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid and Liquid: After equilibration, let the vials stand for 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a low speed.
-
Sample the Supernatant: Carefully remove a known volume of the clear supernatant from each vial. Be careful not to disturb the solid at the bottom.
-
Dilute and Quantify: Dilute the supernatant samples appropriately and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in each buffer. This will help you identify the optimal pH range for your experiments.
References
- 1. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Improving API Solubility [sigmaaldrich.com]
how to increase the shelf-life of "hydroxyl methyl purine-one" stock solutions
Technical Support Center: "Hydroxyl Methyl Purine-one" Stock Solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the shelf-life of "this compound" stock solutions. The recommendations provided are based on general principles for purine analogs and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my "this compound" stock solution to ensure maximum stability?
A1: The choice of solvent is critical for the stability of your stock solution. For many purine analogs, dimethyl sulfoxide (DMSO) is a common choice for initial solubilization to create a high-concentration stock.[1] However, for aqueous working solutions, it is important to use a buffer system that maintains an optimal pH. The ideal solvent depends on the specific chemical properties of your compound. It is recommended to perform a small-scale solubility and stability test in a few different solvent systems if you are unsure.
Q2: At what temperature should I store my stock solutions?
A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[2] This minimizes the rate of chemical degradation. For short-term storage (a few days to a week), refrigeration at 4°C may be acceptable, but this should be verified with stability studies. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Does the pH of the solution affect the stability of "this compound"?
A3: Yes, pH can significantly impact the stability of purine analogs. Some purine derivatives are susceptible to acid or alkaline hydrolysis.[3][4] The optimal pH for storage will depend on the specific structure of "this compound." It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (e.g., pH 6-7.5) unless experimental data suggests otherwise.
Q4: My stock solution has changed color or a precipitate has formed. What should I do?
A4: A change in color or the formation of a precipitate are indicators of potential degradation or solubility issues. Do not use the solution for experiments. A precipitate may indicate that the compound is coming out of solution, which can be caused by temperature changes or solvent evaporation. A color change often signifies chemical decomposition. In either case, it is best to discard the solution and prepare a fresh stock.
Q5: How can I test the stability of my "this compound" stock solution over time?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to assess the purity and concentration of your stock solution over time.[3][5][6] This involves analyzing aliquots of the stock solution at regular intervals (e.g., weekly or monthly) and comparing the chromatograms to a freshly prepared standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.
Q6: Should I protect my stock solutions from light?
A6: Many organic compounds, including some purine analogs, are light-sensitive.[3][4] To minimize the risk of photodegradation, it is recommended to store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased potency or inconsistent experimental results | Compound degradation in the stock solution. | Prepare a fresh stock solution. Perform a stability study using HPLC to determine the shelf-life under your storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitate forms in the stock solution | Poor solubility at storage temperature. Solvent evaporation. | Warm the solution gently and vortex to redissolve. If it does not redissolve, the concentration may be too high for the storage conditions. Consider preparing a less concentrated stock. Ensure vials are tightly sealed to prevent evaporation. |
| Stock solution appears cloudy or discolored | Chemical degradation or microbial contamination. | Discard the solution immediately. Prepare a fresh stock solution using sterile technique and high-purity solvents. Filter-sterilize the solution if appropriate for your application. |
| Variability between different aliquots | Incomplete dissolution or precipitation during freezing. | Ensure the compound is fully dissolved before aliquoting. You can sonicate the solution briefly to aid dissolution. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize precipitation during freezing. |
Experimental Protocols
Protocol 1: Preparation of a "this compound" Stock Solution
-
Materials:
-
"this compound" powder
-
High-purity solvent (e.g., DMSO, sterile water, or buffer)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated balance and pipettes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on a calibrated balance.
-
Carefully weigh the desired amount of "this compound" powder into the tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).
-
Protocol 2: Accelerated Stability Study using HPLC
This protocol outlines a basic approach to determine the stability of your stock solution.
-
Objective: To assess the degradation of "this compound" in a specific solvent and storage condition over time.
-
Methodology:
-
Prepare a fresh stock solution of "this compound" as described in Protocol 1.
-
Establish a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.[3][5][6]
-
Immediately after preparation (Time 0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot and analyze it by HPLC under the same conditions as the Time 0 sample.
-
Calculate the percentage of the remaining "this compound" at each time point relative to the Time 0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation rate and estimate the shelf-life.
-
Visualizations
Caption: A flowchart for troubleshooting stock solution instability.
Caption: Workflow for stability testing of stock solutions.
Caption: Potential degradation pathways for purine analogs.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the Concentration of Purine and Pyridine as a Response to Single Whole-Body Cryostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing of "Hydroxyl Methyl Purine-One"
Welcome to the technical support center for resolving chromatographic issues related to "hydroxyl methyl purine-one." This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve optimal peak shape in your analyses.
Troubleshooting Guide
This section addresses common questions and issues encountered when analyzing this compound, focusing on the prevalent problem of peak tailing.
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a polar compound with basic functional groups, is often a result of multiple retention mechanisms or issues with the chromatographic system.[1] The primary causes stem from undesirable secondary interactions with the stationary phase, although mobile phase, column, and instrumental factors also play a significant role.[2]
Below is a summary of potential causes and recommended solutions to address peak tailing.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic nature of the purine ring and the polar hydroxyl and methyl groups can lead to strong interactions with acidic silanol groups on the silica-based stationary phase.[3][4] This is a very common cause of peak tailing for basic compounds.[5] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce their interaction with the basic analyte.[1][6] 2. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped) to minimize secondary interactions.[1][2] 3. Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) to compete with the analyte for active silanol sites.[6] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5][7] | Maintain the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[8][9] For a basic compound like this, a low pH is generally preferable.[10] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[11][12] | Reduce the sample concentration or injection volume.[12] If a high concentration is necessary, consider a column with a higher loading capacity (wider diameter or larger pore size).[2] |
| Column Bed Deformation | A void at the column inlet or a partially blocked frit can disrupt the sample flow path, causing peak tailing for all peaks in the chromatogram.[2][13] | 1. Reverse and Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to dislodge any blockage.[2] 2. Install a Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained compounds.[12] 3. Replace the Column: If the issue persists, the column may be irreversibly damaged and require replacement.[1] |
| Extra-Column Effects | Excessive dead volume in the system (e.g., long tubing, poorly made connections) can lead to peak broadening and tailing.[5] | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" ID).[5] Ensure all fittings are properly connected. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][11] | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[4] |
Q2: How do I choose the right mobile phase pH to prevent peak tailing?
Choosing the correct mobile phase pH is critical for controlling the retention, selectivity, and peak shape of ionizable compounds like this compound.[14][15]
-
Know the Analyte's pKa: The first step is to determine the pKa of this compound. For basic compounds, operating at a pH 1.5 to 2 units below the pKa will ensure the compound is fully protonated and in a single ionic form.[8]
-
Suppress Silanol Interactions: A low pH mobile phase (e.g., pH 2.5-3.5) serves a dual purpose: it keeps the basic analyte in a consistent protonated state and also suppresses the ionization of residual silanol groups on the silica stationary phase, thereby minimizing secondary interactions.[1][6]
-
Use Buffers: To maintain a stable pH throughout the analysis, it is essential to use a buffer in the mobile phase.[2][16] Phosphate buffers are effective at low pH.[6]
Q3: What type of column should I use to minimize peak tailing for this compound?
The choice of column is a key factor in preventing peak tailing.
-
End-Capped Columns: These are highly recommended as the residual silanol groups are chemically bonded with a small silylating agent, making them less available for secondary interactions.[1][3]
-
Type B "High Purity" Silica Columns: Modern columns are often packed with Type B silica, which has a lower metal content and fewer acidic silanol sites compared to older Type A silica, resulting in better peak shapes for basic compounds.[3][17]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[5]
Q4: Could my sample preparation be causing the peak tailing?
Yes, sample preparation can influence peak shape.
-
Sample Solvent: As mentioned, dissolving your sample in a solvent that is much stronger than your mobile phase can lead to peak distortion.[11] Always try to dissolve your sample in the initial mobile phase composition.
-
Sample Purity: The presence of impurities that interact strongly with the column can cause or exacerbate peak tailing.[5] Consider a sample clean-up step like solid-phase extraction (SPE) if your sample matrix is complex.[1]
Q5: How do I know if the problem is with my column or the instrument?
A simple diagnostic test can help you differentiate between column and system issues.
-
Inject a Neutral Compound: If a neutral, well-behaved compound also shows peak tailing, the issue is likely physical, such as a blocked frit, a column void, or extra-column dead volume.[18]
-
Single Tailing Peak: If only the this compound peak is tailing, the problem is likely chemical in nature (i.e., secondary interactions).[18]
-
Replace the Column: If you suspect a column issue, replacing it with a new, proven column is a definitive way to confirm.[2]
Frequently Asked Questions (FAQs)
What is a good peak asymmetry factor?
The asymmetry factor (As) or tailing factor (Tf) quantifies peak shape. An ideal, perfectly symmetrical peak has an As = 1.0. A value between 0.9 and 1.2 is generally considered very good.[5] For many assays, an As up to 1.5 is acceptable.[1]
What is column end-capping?
End-capping is a chemical process applied after the primary stationary phase (like C18) is bonded to the silica support. It uses a small silane reagent (e.g., trimethylchlorosilane) to react with and cover many of the remaining accessible silanol groups, reducing their ability to cause peak tailing with polar and basic analytes.[1][3]
Can temperature affect peak shape?
Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer. However, be aware of the thermal stability of your analyte and the column's operating limits.
What are competing bases and how do they work?
Competing bases, such as triethylamine (TEA), are additives added to the mobile phase in small concentrations.[6] These small, basic molecules interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with the analyte. This reduces the opportunity for secondary retention mechanisms that cause peak tailing.[6]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
-
Objective: To find the optimal mobile phase pH to minimize peak tailing of this compound.
-
Materials: HPLC-grade water, organic solvent (acetonitrile or methanol), and a suitable buffer (e.g., phosphate buffer for low pH). An acid such as formic acid or trifluoroacetic acid (TFA) can also be used.[10]
-
Procedure:
-
Prepare a series of aqueous mobile phase solutions at different pH values. For this compound, start at pH 3.5 and test in decrements of 0.5 pH units down to pH 2.5.
-
Use a calibrated pH meter to accurately measure the pH of the aqueous portion before mixing with the organic solvent.
-
For each pH level, prepare the final mobile phase by mixing the buffered aqueous solution with the appropriate amount of organic solvent.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting the sample.
-
Inject the this compound standard and evaluate the peak asymmetry factor.
-
Compare the chromatograms to determine the pH that provides the best peak shape.
-
Protocol 2: Column Selection and Conditioning
-
Objective: To select and prepare a column suitable for analyzing basic compounds.
-
Procedure:
-
Selection: Choose a modern, high-purity (Type B) silica column. An end-capped C18 column is a good starting point.
-
Installation: When installing the column, ensure that all fittings are correctly tightened to avoid dead volume.
-
Conditioning: Before first use, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) for at least 30 minutes to remove any preservatives.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.
-
Protocol 3: Sample Solvent Optimization
-
Objective: To ensure the sample solvent does not cause peak distortion.
-
Procedure:
-
Prepare three aliquots of your this compound sample.
-
Dissolve the first aliquot in your initial mobile phase composition.
-
Dissolve the second aliquot in a solvent weaker than the mobile phase (e.g., a higher percentage of water).
-
Dissolve the third aliquot in a solvent stronger than the mobile phase (e.g., a higher percentage of organic solvent).
-
Inject all three samples under the same chromatographic conditions and compare the peak shapes. The sample dissolved in the mobile phase or a weaker solvent should provide the best peak shape.
-
Protocol 4: Diagnosing Column and System Issues
-
Objective: To determine if peak tailing is caused by the column or the HPLC system.
-
Procedure:
-
System Check: If a guard column is installed, remove it, replace it with a union, and re-inject the sample. If the peak shape improves, the guard column is the source of the problem.
-
Column Check: If the problem persists, replace the analytical column with a new column of the same type that is known to perform well. If this resolves the tailing, the original column has degraded.
-
Instrument Check: If a new column does not solve the problem, the issue may be related to the instrument's flow path (e.g., injector, tubing, or detector flow cell).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. support.waters.com [support.waters.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. acdlabs.com [acdlabs.com]
- 16. acdlabs.com [acdlabs.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Purine Analog Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from purine analogs, such as "hydroxyl methyl purine-one" and its more common analog, 8-azaguanine, in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it causing interference in my assays?
A1: "this compound" is a chemical descriptor that can apply to various purine analogs. Often, researchers encountering interference from a compound with this description are working with a substance like 8-azaguanine . 8-Azaguanine is a purine analog where the carbon at the 8th position is replaced by a nitrogen. Due to its structural similarity to guanine, it can act as an antimetabolite.[1][2] This means it can be incorporated into biological pathways, particularly nucleic acid synthesis, leading to interference in a variety of biochemical assays.[1][3] This guide will use 8-azaguanine as a primary example to address this type of interference.
Q2: How does 8-azaguanine interfere with biochemical assays?
A2: 8-azaguanine's primary mechanism of interference is its incorporation into RNA, which can inhibit protein synthesis.[4][5] This can lead to decreased signals in assays that measure protein production, such as reporter gene assays (e.g., luciferase, β-galactosidase). Additionally, as a purine analog, it can compete with natural purines like guanine in enzymatic reactions, potentially inhibiting enzymes involved in nucleotide metabolism.[6][7] It can also interfere with assays through direct interaction with assay components, such as quenching the fluorescence of proteins.[6]
Q3: In which common assays is interference from 8-azaguanine observed?
A3: Interference can be observed in a range of assays, including:
-
Protein Synthesis Assays: Direct inhibition of translation leads to lower signal.[4]
-
Cell Viability and Proliferation Assays (e.g., MTT, resazurin): As an antimetabolite, 8-azaguanine can be cytotoxic, affecting metabolic activity and giving a false positive for other compounds being screened for cytotoxicity.
-
Reporter Gene Assays (e.g., Luciferase, GFP): Inhibition of protein synthesis will reduce the expression of the reporter protein.
-
Nucleic Acid Quantification Assays: The presence of the analog may affect the accuracy of quantification methods that rely on specific base recognition.
-
Enzymatic Assays involving Purine Metabolism: 8-azaguanine can act as a competitive inhibitor for enzymes that use guanine as a substrate.[6]
-
Fluorescence-Based Assays: 8-azaguanine has intrinsic fluorescence properties and can also quench the fluorescence of other molecules, such as proteins.[6][8]
Troubleshooting Guides
Problem 1: Decreased signal in a luciferase or other reporter gene assay.
Possible Cause: 8-azaguanine is inhibiting the synthesis of the reporter protein.
Troubleshooting Steps:
-
Confirm Protein Synthesis Inhibition: Run a control experiment to directly measure total protein synthesis in the presence and absence of 8-azaguanine.
-
Perform a Cell Viability Assay: Determine if the decreased reporter signal is due to general cytotoxicity.
-
Use a Constitutive Reporter Control: Transfect cells with a second reporter plasmid under the control of a strong, constitutive promoter. If the signal from this reporter is also decreased, it confirms a general effect on protein synthesis.
-
Alternative Reporter Systems: Consider using a reporter system that is less dependent on de novo protein synthesis if the experimental design allows.
Problem 2: Inconsistent or non-reproducible results in an enzyme kinetics assay.
Possible Cause: 8-azaguanine is acting as a competitive inhibitor of the enzyme.
Troubleshooting Steps:
-
Determine the Mechanism of Inhibition: Perform a classic enzyme inhibition study (e.g., Lineweaver-Burk plot) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Increase Substrate Concentration: If the inhibition is competitive, increasing the concentration of the natural substrate (e.g., guanine) may overcome the inhibitory effect of 8-azaguanine.
-
Sample Purification: If possible, remove 8-azaguanine from the sample before performing the enzymatic assay.
Problem 3: Unexpected fluorescence readings in a fluorescence-based assay.
Possible Cause: 8-azaguanine is either contributing to the fluorescence signal or quenching the signal from the fluorescent probe.
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of 8-azaguanine: Determine the excitation and emission spectra of 8-azaguanine under your assay conditions to see if it overlaps with your probe's spectra.
-
Perform a Quenching Control: Mix 8-azaguanine with your fluorescent probe in the absence of the biological sample to see if it quenches the fluorescence.
-
Use a Different Fluorophore: If spectral overlap or quenching is an issue, switch to a fluorescent probe with a different excitation and emission profile.
Quantitative Data on Interference
Table 1: Effect of 8-Azaguanine on Bovine Serum Albumin (BSA) Fluorescence
| 8-Azaguanine Concentration (μM) | BSA Fluorescence Intensity (Arbitrary Units) at 298 K | BSA Fluorescence Intensity (Arbitrary Units) at 310 K |
| 0 | 1000 | 950 |
| 10 | 850 | 800 |
| 20 | 700 | 650 |
| 40 | 500 | 450 |
| 80 | 300 | 250 |
This table summarizes data indicating that 8-azaguanine causes a concentration-dependent quenching of BSA fluorescence, suggesting a direct interaction.[6]
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Assay
This protocol provides a method for measuring the effect of a compound like 8-azaguanine on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (containing 35S-methionine)
-
8-azaguanine solution
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation fluid and counter
Procedure:
-
Set up the in vitro translation reactions in separate tubes as follows:
-
Control: Lysate, amino acid mix, mRNA template, and buffer.
-
Experimental: Lysate, amino acid mix, mRNA template, and 8-azaguanine at various concentrations.
-
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reactions by adding an equal volume of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Spot the reactions onto filter paper and wash three times with cold 5% TCA.
-
Wash once with ethanol and allow the filters to dry completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) between the control and experimental samples to determine the percentage of inhibition of protein synthesis.
Protocol 2: Removal of 8-Azaguanine from a Sample using Solid-Phase Extraction (SPE)
This protocol describes a general method for removing small molecule interfering substances like purine analogs from a biological sample.
Materials:
-
C18 SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample containing 8-azaguanine
-
Elution solvent (e.g., acetonitrile)
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge: Pass 5 mL of water through the cartridge. Do not let the cartridge dry out.
-
Load the sample: Apply the sample containing 8-azaguanine to the cartridge. The more polar 8-azaguanine should have a lower affinity for the C18 sorbent compared to larger biomolecules like proteins.
-
Wash the cartridge: Pass 5 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away loosely bound impurities, potentially including some of the 8-azaguanine. The target analytes (if less polar) should remain on the column.
-
Elute the target analytes: Pass 5 mL of the elution solvent through the cartridge to collect the analytes of interest, leaving the more polar interfering substances behind.
-
Analyze the eluate: The collected fraction should now have a reduced concentration of 8-azaguanine.
Visualizations
Caption: Mechanism of 8-azaguanine interference in protein synthesis.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. content.abcam.com [content.abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the interaction between 8-azaguanine and bovine serum albumin using optical spectroscopy and molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [no.promega.com]
- 8. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Hydroxyl Methyl Purine-One Toxicity in Cell Lines
Welcome to the technical support center for managing the cellular toxicity of purine analogs, including compounds such as hydroxyl methyl purine-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with "this compound" in our cell line, even at low concentrations. What is the likely mechanism of this toxicity?
A1: "this compound" is a purine analog. Like other compounds in this class, its primary mechanism of toxicity involves interfering with nucleic acid metabolism.[1] These molecules mimic natural purines (adenine and guanine) and can be incorporated into DNA and RNA during replication and transcription.[2] This incorporation disrupts the normal structure and function of these nucleic acids, leading to errors in replication and, ultimately, cell death.[2] Additionally, purine analogs can inhibit key enzymes involved in the de novo synthesis of purines, further disrupting cellular processes.[2] This interference with DNA synthesis and repair often triggers programmed cell death, or apoptosis.[3][4]
Q2: What are the primary strategies to reduce the off-target toxicity of purine analogs in our cell culture experiments?
A2: A primary strategy is the co-administration of antioxidant compounds. Many purine analogs induce oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), which can damage cellular components. Antioxidants can help neutralize these harmful ROS. Two commonly used and effective antioxidants for this purpose are N-acetylcysteine (NAC) and Vitamin E. NAC functions as a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge free radicals.[5][6] Vitamin E is a lipid-soluble antioxidant that is particularly effective at protecting cell membranes from oxidative damage.[7]
Q3: Will the use of antioxidants to reduce toxicity interfere with the intended anti-cancer or experimental effects of the purine analog?
A3: This is a critical consideration. The goal is to protect healthy or non-target cells without compromising the desired effect on cancer or target cells. The effectiveness of this approach depends on the specific mechanism of action of the purine analog. If the therapeutic effect of the compound relies on the generation of ROS to induce apoptosis in cancer cells, then the addition of an antioxidant could be counterproductive. However, if the primary mechanism is the disruption of DNA synthesis, and oxidative stress is a secondary, off-target effect, then antioxidants can be beneficial in reducing non-specific toxicity.[7] It is recommended to perform a dose-response study to determine a concentration of the antioxidant that provides cytoprotection without significantly impairing the efficacy of the purine analog.
Q4: We are seeing morphological changes in our cells consistent with apoptosis after treatment with this compound. What are the key signaling pathways involved?
A4: Purine analog-induced apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. This process begins with cellular stress, such as DNA damage, which leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to a protein called Apaf-1, forming a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Excessive cell death at all tested concentrations. | The concentration range of the purine analog is too high. | Perform a dose-response experiment with a wider range of concentrations, starting from the nanomolar range, to determine the IC50 value for your specific cell line. |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. Inconsistent timing of compound addition or assay. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Standardize all incubation times. |
| Antioxidant co-treatment is not reducing toxicity. | The concentration of the antioxidant is too low. The primary mechanism of toxicity is not oxidative stress. | Titrate the concentration of the antioxidant (e.g., NAC or Vitamin E) to find the optimal protective concentration. Consider that the primary toxicity mechanism may be direct inhibition of DNA synthesis, which antioxidants will not prevent. |
| Difficulty distinguishing between apoptosis and necrosis. | The concentration of the purine analog may be too high, leading to secondary necrosis. | Use lower concentrations of the purine analog and perform time-course experiments. Utilize assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.[9] |
Data Presentation
The following tables provide representative data on the cytoprotective effects of N-acetylcysteine (NAC) on the toxicity of the purine analog 6-mercaptopurine (6-MP) in the Jurkat human T-lymphocyte cell line, and the cytotoxicity of the purine analog fludarabine in various cell lines.
Table 1: Effect of N-acetylcysteine (NAC) on the Cytotoxicity of 6-Mercaptopurine (6-MP) in Jurkat Cells
| Treatment | IC50 (µM) | Fold-Increase in IC50 with NAC |
| 6-Mercaptopurine (6-MP) alone | 0.36[10] | - |
| 6-MP + 1 mM NAC (projected) | ~1.5 - 2.0 | ~4-5 fold |
Note: The protective effect of NAC against 6-MP toxicity is well-documented anecdotally. The projected fold-increase in IC50 is an estimate based on the known cytoprotective and antioxidant properties of NAC against other cytotoxic agents. Researchers should determine the precise values empirically for their specific experimental conditions.
Table 2: Representative IC50 Values for the Purine Analog Fludarabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI 8226 | Multiple Myeloma | 1.54[10] |
| Jurkat | T-cell Leukemia | ~20-50 (varies by study) |
| A549 | Lung Carcinoma | 47.44[11] |
| HCT116 | Colon Carcinoma | 6.6[12] |
| MCF7 | Breast Adenocarcinoma | 15[12] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
"this compound" or other purine analog
-
N-acetylcysteine (NAC) or Vitamin E (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
DMSO (Dimethyl sulfoxide)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the purine analog in complete culture medium. If testing a protective agent, prepare serial dilutions of the purine analog in medium containing a fixed concentration of NAC (e.g., 1 mM) or Vitamin E (e.g., 50 µM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium from each well, being careful not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13][14]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
Cells treated with the purine analog (and controls)
-
Cell Lysis Buffer (chilled)
-
2X Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)[16]
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells by treating with the purine analog for the desired time. Include an untreated control group.
-
Harvest approximately 2 x 10^6 cells per sample by centrifugation.[16]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[1][16]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL to each well. Adjust the volume with Cell Lysis Buffer if necessary.[1]
-
Prepare the assay buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[12][16]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.[12][16]
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Read the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
DNA Fragmentation (Ladder) Assay
This protocol visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
Materials:
-
Treated and control cells
-
TES Lysis Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (ice-cold) and 70% Ethanol
-
TE Buffer
-
Agarose
-
TAE Buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis equipment and UV transilluminator
Procedure:
-
Harvest at least 1-5 x 10^6 cells by centrifugation.[17]
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of TES Lysis Buffer and vortex.[17]
-
Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30-60 minutes.[17]
-
Add Proteinase K to a final concentration of 20 µg/mL and incubate at 50°C for at least 90 minutes (or overnight).[17]
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge and collect the upper aqueous phase.
-
Precipitate the DNA by adding two volumes of ice-cold 100% ethanol and 1/10th volume of 3M sodium acetate. Store at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in 20-50 µL of TE Buffer.
-
Prepare a 1.5-2% agarose gel containing ethidium bromide.[18]
-
Add DNA loading dye to your samples and load them onto the gel. Include a DNA ladder marker.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern of DNA fragments.[17][19]
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of a purine analog.
Signaling Pathway of Purine Analog-Induced Apoptosis
Caption: Purine analog-induced intrinsic apoptosis pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Vitamin E on Doxorubicin Cytotoxicity in Human Breast Cancer Cells in Vitro [journal.waocp.org]
- 8. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. genscript.com [genscript.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. IC50 determination by MTT assay [bio-protocol.org]
- 16. takarabio.com [takarabio.com]
- 17. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Technical Support Center: Optimization of Purine-One Derivative Dosage for In Vivo Studies
A- Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosages for novel purine-one derivatives, such as "hydroxyl methyl purine-one" compounds, in in vivo studies. Given that "this compound" represents a class of compounds rather than a single molecule, this guide offers a general framework and best practices for determining safe and efficacious dosing regimens for new chemical entities within this family.
Frequently Asked Questions (FAQs)
Q1: Where should I begin with dose selection for a novel purine-one derivative in an animal model?
A1: The initial step is to conduct a dose-ranging study, often referred to as a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that does not cause unacceptable side effects or toxicity over a specified period. This study is crucial for establishing a safe upper limit for your efficacy studies.
Q2: What are the common challenges when formulating purine-one derivatives for in vivo administration?
A2: Purine analogs can exhibit poor aqueous solubility, which poses a significant challenge for achieving adequate bioavailability. It is essential to assess the physicochemical properties of your compound early on. Common formulation strategies to enhance solubility include using co-solvents, creating a salt form of the compound, or using lipid-based delivery systems.
Q3: How do I translate a dose from a mouse model to a rat model or other species?
A3: Dose translation between species is typically done using allometric scaling, which accounts for differences in body surface area. The dose is often expressed in mg/m² rather than mg/kg. However, this is just an estimation, and the optimal dose should be empirically determined in each species.
Q4: What key pharmacokinetic (PK) parameters should I assess for my compound?
A4: Key PK parameters to measure include:
-
Cmax: The maximum concentration of the drug in the plasma.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Troubleshooting Guide
Q5: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models even at low doses. What should I do?
A5:
-
Verify Formulation: Ensure your compound is fully solubilized and the formulation is stable. Precipitation of the compound can lead to inconsistent dosing and localized toxicity.
-
Check Vehicle Toxicity: Run a control group with the vehicle alone to ensure the observed toxicity is not due to the formulation excipients.
-
Refine Dosing Schedule: Consider reducing the dosing frequency or administering the drug via a different route that may have a more favorable toxicity profile (e.g., subcutaneous vs. intraperitoneal injection).
-
Conduct Histopathology: If toxicity persists, perform histopathological analysis of key organs to identify the target organs of toxicity, which can provide insights into the mechanism of toxicity.
Q6: My purine-one derivative is not showing any efficacy in my in vivo model, even at the MTD. What are the possible reasons?
A6:
-
Insufficient Target Engagement: The drug may not be reaching its intended target at a high enough concentration or for a sufficient duration. PK/PD (pharmacokinetic/pharmacodynamic) studies are needed to correlate drug exposure with a biomarker of target engagement.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body. In vitro metabolism studies using liver microsomes can provide an early indication of metabolic stability.
-
Poor Bioavailability: If administered orally, the drug may have low bioavailability. An intravenous administration arm in your PK study can determine the absolute bioavailability.
-
Species-Specific Differences: The drug target in your animal model may have different properties or expression levels compared to the human target.
Q7: The results of my in vivo studies are highly variable between animals. How can I improve consistency?
A7:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and sample collection, are highly standardized.
-
Homogenize the Animal Cohort: Use animals of the same age, sex, and genetic background.
-
Optimize Formulation and Dosing: Inconsistent formulation or inaccurate dosing can be a major source of variability. Ensure your formulation is homogenous and your dosing technique is precise.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual animal variability.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of a Purine-One Derivative (7-Methylxanthine) in Rats
| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (min) | t1/2 (h) |
| Oral | 30 | ~30 | 30 | ~1.4 |
| Oral | 60 | Proportional Increase | 30 | ~1.4 |
Data adapted from a study on 7-Methylxanthine in Sprague Dawley rats.[1][2]
Table 2: Example Maximum Tolerated Dose (MTD) Study Results
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| Vehicle Control | 5 | +5.2 | Normal | - |
| 10 | 5 | +4.8 | Normal | Tolerated |
| 30 | 5 | +2.1 | Normal | Tolerated |
| 100 | 5 | -8.5 | Mild lethargy | MTD |
| 300 | 5 | -18.2 | Significant lethargy, ruffled fur | Exceeded MTD |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague Dawley rats), typically 8-10 weeks old.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low, mid, and high dose) with a small number of animals per group (n=3-5).
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and posture.
-
Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10-15% reduction in body weight and does not produce severe clinical signs of toxicity.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
-
Animal Model and Groups: Use the same animal model as in your efficacy studies. Include groups for each administration route to be tested (e.g., intravenous and oral).
-
Dosing: Administer a single dose of the purine-one derivative. The dose should be below the MTD.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for a purine-one derivative.
References
Technical Support Center: Hydroxyl Methyl Purine-One (HMP) Production
A-Note-About-This-Document: "Hydroxyl methyl purine-one" (HMP) is a model compound name used for this guide. The challenges, protocols, and troubleshooting advice are based on established principles for the scale-up of analogous heterocyclic active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up HMP synthesis from lab (grams) to pilot plant (kilograms) scale?
A1: The primary challenges in scaling up HMP production include:
-
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes and side-product formation in a large reactor.
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels, potentially leading to localized "hot spots" or areas of high concentration, which can decrease yield and purity.
-
Reagent Addition Rates: The rate of adding reagents becomes critical. What is added "dropwise" in the lab may require precise pumping and control over several hours at scale.[1]
-
Phase Transitions and Solubility: HMP's solubility may change with slight variations in temperature or solvent ratios at large volumes, leading to premature crystallization or oiling out.
-
Purification and Isolation: Crystallization, filtration, and drying processes behave differently at scale. A simple lab filtration can become a bottleneck at the kilogram scale, and achieving consistent crystal form (polymorphism) is a major concern.[2][3]
Q2: My HMP final product shows a new, less soluble crystalline form (polymorph) after scale-up. Why is this happening and how can I control it?
A2: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a common and critical challenge in pharmaceutical manufacturing.[4][5] Different polymorphs can have varying solubility, stability, and bioavailability.[6][7] The emergence of a new polymorph during scale-up is often due to:
-
Different Supersaturation Levels: The rate of cooling or anti-solvent addition can create different levels of supersaturation, favoring the nucleation of a different crystal form.[7]
-
Mechanical Stress: Processes like stirring, pumping, or milling at a larger scale can induce polymorphic transformations.[4]
-
Trace Impurities: The impurity profile may differ slightly at scale, and certain impurities can act as templates for a different polymorph.
Control Strategies:
-
Seeding: Introduce a small amount of the desired crystal form during the crystallization process to promote its growth.
-
Controlled Cooling/Anti-solvent Addition: Develop a precise and reproducible protocol for temperature reduction or the addition of an anti-solvent.[7][8]
-
Solvent System Optimization: The choice of solvent can dictate the resulting crystal form.[7]
-
Characterization: Routinely use techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to identify and quantify polymorphs.[6][9]
Troubleshooting Guides
Issue 1: HMP Yield is Significantly Lower at Pilot Scale Compared to Lab Scale
This is a common scale-up issue. Use the following table to compare your process parameters and the decision tree diagram below to diagnose the potential cause.
Data Presentation: Lab vs. Pilot Scale HMP Synthesis
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Common Discrepancy & Impact on Yield |
| Reaction Temp. | 25°C (Water Bath) | 25-45°C (Jacket Cooling) | Poor heat removal leads to hot spots, causing degradation of HMP and lowering yield. |
| Reagent Addition | 30 min (Dropping Funnel) | 4 hours (Pump) | Extended addition time can lead to the degradation of unstable intermediates. |
| Stirring Speed | 500 RPM (Magnetic Stirrer) | 100 RPM (Impeller) | Inefficient mixing can result in lower conversion rates. |
| Work-up Quench | Instantaneous | 15-20 min | Slow quenching can allow side reactions to occur, consuming the product.[10] |
| Isolated Yield | 85% | 60% | Cumulative effect of temperature, mixing, and work-up inefficiencies.[11] |
Troubleshooting Logic: Low Yield
This diagram outlines a decision-making process for troubleshooting low yields during scale-up.
Caption: Troubleshooting decision tree for diagnosing low yield.
Experimental Protocols
Protocol: Controlled Anti-Solvent Crystallization of HMP (Pilot Scale)
This method is designed to reproducibly obtain the desired polymorph (Form I) of HMP by controlling the rate of supersaturation.
Objective: To crystallize 10 kg of crude HMP to >99.5% purity and selectively isolate Form I.
Equipment:
-
100 L Glass-Lined Reactor with jacketed temperature control
-
75 L Dosing Vessel
-
Variable Speed Agitator
-
Nutsche Filter-Dryer
Materials:
-
Crude HMP (approx. 10 kg)
-
Solvent A: N,N-Dimethylformamide (DMF) (50 L)
-
Anti-solvent B: Isopropanol (IPA) (75 L)
-
HMP Form I Seed Crystals (50 g)
Procedure:
-
Dissolution: Charge the 100 L reactor with crude HMP (10 kg) and Solvent A (50 L). Heat the mixture to 60°C with moderate agitation (80 RPM) until all solids are completely dissolved.
-
Cooling & Seeding: Cool the solution to 40°C over 1 hour. Once at 40°C, add the HMP Form I seed crystals (50 g). Hold at this temperature for 2 hours to allow for seed bed formation.
-
Anti-Solvent Addition: Begin the addition of Anti-solvent B (75 L) from the dosing vessel at a constant rate of 0.625 L/min over 2 hours. Maintain the reactor temperature at 40°C throughout the addition.
-
Slurry Maturation: Once the addition is complete, cool the resulting slurry to 20°C over 2 hours. Hold the slurry at 20°C with slow agitation (50 RPM) for 4 hours to allow for complete crystallization.
-
Isolation: Transfer the slurry to the Nutsche Filter-Dryer.
-
Washing: Wash the filter cake with a cold (5°C) 20:80 mixture of Solvent A / Anti-solvent B (2 x 10 L) to remove residual impurities.
-
Drying: Dry the cake under vacuum (20 mbar) at 50°C until the solvent content is <0.1%.
Workflow Diagram: HMP Crystallization
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. microporetech.com [microporetech.com]
- 3. scispace.com [scispace.com]
- 4. fiveable.me [fiveable.me]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. syrris.com [syrris.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
"hydroxyl methyl purine-one" batch-to-batch variability issues
Welcome to the technical support center for hydroxymethylpurine analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of these compounds. Batch-to-batch variability is a known issue with complex synthetic molecules, and this guide provides troubleshooting strategies and frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is "hydroxyl methyl purine-one" and what are its common derivatives?
"this compound" is a general descriptor for a class of modified purine nucleoside analogs. These compounds are structurally similar to endogenous nucleosides like adenosine and guanosine but contain modifications such as a hydroxymethyl group on the purine base. A key example of a related and well-studied compound is N6-hydroxymethyladenosine. These analogs are often investigated for their potential roles in various cellular processes, including RNA modification and as therapeutic agents.
Q2: Why am I observing significant batch-to-batch variability in my experiments?
Batch-to-batch variability in synthetic nucleoside analogs can stem from several factors inherent to their chemical synthesis and purification.[1][2][3] These include:
-
Complexity of Synthesis: The multi-step synthesis of these analogs can lead to variations in yield and purity.[4]
-
Presence of Impurities: By-products, unreacted starting materials, and enantiomers that are difficult to separate can be present in varying amounts between batches.[1][2]
-
Compound Stability: Some modified nucleosides may have limited stability, and degradation can occur during storage or handling, leading to inconsistent results.
-
Raw Material Quality: Variations in the quality of starting materials and reagents can impact the final product.[3]
Q3: How can I assess the purity and identity of a new batch of a hydroxymethylpurine analog?
It is crucial to perform in-house quality control on each new batch. The most common and effective analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques can confirm the identity, purity, and integrity of the compound.
Q4: What are the best practices for storing and handling these compounds to minimize degradation?
To ensure the stability of hydroxymethylpurine analogs, it is recommended to store them as a dry powder at -20°C or lower, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
If you are observing that different batches of your hydroxymethylpurine analog are producing varying effects in your assays, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Poor Solubility of the Compound
If you are experiencing difficulty dissolving the hydroxymethylpurine analog, consider the following:
-
Choice of Solvent: While DMSO is a common solvent, some analogs may have better solubility in other organic solvents like ethanol or DMF. Always use anhydrous solvents to prevent hydrolysis.
-
Sonication and Gentle Warming: Brief sonication or gentle warming (to no more than 37°C) can aid in dissolution. However, be cautious with warming as it can degrade sensitive compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.
Data Presentation
Table 1: Typical Quality Control Specifications for Hydroxymethylpurine Analogs
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected chemical structure |
| Mass Spectrometry (MS) | Corresponds to the calculated molecular weight | |
| Purity | HPLC (UV detection) | ≥ 95% (Research Grade), ≥ 98% (Pharmaceutical Grade) |
| Residual Solvents | Gas Chromatography (GC) | < 0.5% |
| Water Content | Karl Fischer Titration | < 1.0% |
Table 2: Common Analytical Techniques for Characterization
| Technique | Information Provided |
| HPLC | Purity assessment, quantification, detection of non-volatile impurities. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis for structural information. |
| FTIR | Identification of functional groups. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of a hydroxymethylpurine analog. The specific conditions may need to be optimized for your particular compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (or the λmax of your compound).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: ¹H NMR for Structural Confirmation
This protocol outlines the steps for acquiring a ¹H NMR spectrum to confirm the structure of your compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Ensure the compound is fully dissolved. If necessary, gentle vortexing or brief sonication can be used.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). For a standard ¹H spectrum, 16-64 scans are typically sufficient.
-
-
Data Acquisition and Processing:
-
Acquire the spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the expected structure of the hydroxymethylpurine analog.
-
Visualizations
Factors Contributing to Batch-to-Batch Variability
Caption: Key factors contributing to batch-to-batch variability.
Representative Signaling Pathway: RNA Methylation
Many purine analogs, such as N6-methyladenosine, are involved in the regulation of RNA. The following diagram illustrates the general process of RNA methylation, which can be influenced by such analogs.
Caption: General signaling pathway of RNA N6-methyladenosine (m6A) modification.
References
Validation & Comparative
comparing the efficacy of "hydroxyl methyl purine-one" to [another compound]
A Comparative Analysis of Acyclovir and Ganciclovir in Antiviral Therapy
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for two prominent purine nucleoside analogues: Acyclovir and Ganciclovir. Both antiviral drugs are mainstays in the treatment of herpesvirus infections, yet their subtle structural differences lead to significant variations in their activity spectrum, potency, and clinical applications. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these critical therapeutic agents.
Overview and Chemical Structures
Acyclovir and Ganciclovir are both synthetic analogues of the purine nucleoside guanosine. Their antiviral activity stems from their ability to be selectively phosphorylated by viral kinases and subsequently inhibit viral DNA polymerase, leading to the termination of viral DNA replication.
-
Acyclovir: An acyclic guanosine analogue, Acyclovir is characterized by an open-chain structure in place of the typical sugar moiety. It is a highly selective drug primarily used for the treatment of Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV) infections.
-
Ganciclovir: Structurally similar to Acyclovir, Ganciclovir possesses an additional hydroxymethyl group on its acyclic side chain. This modification significantly broadens its antiviral spectrum, most notably against Cytomegalovirus (CMV).
Comparative Efficacy and Antiviral Spectrum
The primary difference in the clinical utility of Acyclovir and Ganciclovir lies in their differential efficacy against various herpesviruses. This is often quantified by the concentration of the drug required to inhibit viral replication by 50% (IC50).
| Virus Family | Acyclovir IC50 (µM) | Ganciclovir IC50 (µM) | Key Considerations |
| Herpes Simplex Virus (HSV-1) | 0.02 - 0.7 | 0.03 - 1.0 | Both are highly effective, with Acyclovir often being the first-line treatment due to its safety profile. |
| Herpes Simplex Virus (HSV-2) | 0.03 - 1.2 | 0.04 - 1.5 | Similar to HSV-1, both drugs show potent activity. |
| Varicella-Zoster Virus (VZV) | 0.8 - 4.0 | 0.2 - 7.0 | Acyclovir is the standard treatment for chickenpox and shingles. |
| Cytomegalovirus (CMV) | > 20 | 0.2 - 2.5 | Ganciclovir is significantly more potent against CMV and is the preferred treatment. Acyclovir is not clinically effective against CMV. |
| Epstein-Barr Virus (EBV) | 1.0 - 10 | 0.05 - 5.0 | Ganciclovir demonstrates greater in vitro activity, though clinical use for EBV is less common for both. |
| Human Herpesvirus 6 (HHV-6) | 1.0 - 15 | 0.1 - 10 | Ganciclovir is more active against HHV-6. |
Data compiled from various in vitro studies. Actual values can vary based on the cell line and viral strain used.
Mechanism of Action: A Step-by-Step Comparison
The antiviral activity of both drugs is dependent on a three-step phosphorylation process to become active triphosphate forms. The initial and rate-limiting step is a critical determinant of their selectivity and potency.
Experimental Protocol: In Vitro Phosphorylation Assay
A common method to determine the efficiency of the initial phosphorylation step is a cell-free kinase assay.
-
Enzyme Source: Recombinant viral kinase (e.g., HSV-1 TK or CMV UL97) is expressed and purified from E. coli or insect cells.
-
Reaction Mixture: The purified kinase is incubated in a reaction buffer containing:
-
The drug (Acyclovir or Ganciclovir).
-
A phosphate donor, typically [γ-³²P]ATP, to allow for radioactive detection.
-
Appropriate cofactors such as MgCl₂ and DTT.
-
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Separation: The reaction products (monophosphorylated drug) are separated from the unreacted drug and [γ-³²P]ATP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled monophosphate is quantified using a phosphorimager or scintillation counting. The kinetic parameters (Km and Vmax) can then be calculated to compare the substrate efficiency of each drug for the viral kinase.
Pharmacokinetics and Bioavailability
The route of administration and bioavailability are critical factors in achieving therapeutic concentrations of antiviral drugs.
| Parameter | Acyclovir | Ganciclovir |
| Oral Bioavailability | 15-30% | 5-9% (oral), ~100% (IV) |
| Half-life (plasma) | 2.5 - 3.3 hours | 2.5 - 5 hours |
| Excretion | Primarily renal (unchanged drug) | Primarily renal (unchanged drug) |
Due to its low oral bioavailability, Ganciclovir is often administered intravenously, particularly for the treatment of severe CMV infections. Valganciclovir, a prodrug of Ganciclovir, was developed to improve oral bioavailability.
Resistance Mechanisms
Viral resistance to both Acyclovir and Ganciclovir can emerge, particularly in immunocompromised patients undergoing long-term therapy. The primary mechanisms of resistance involve mutations in the viral genes responsible for drug activation and action.
Experimental Protocol: Genotypic Resistance Testing
-
Sample Collection: A clinical isolate (e.g., from a lesion swab or blood sample) is obtained from the patient.
-
Viral DNA Extraction: DNA is extracted from the viral sample.
-
PCR Amplification: The viral genes of interest (e.g., TK for HSV, UL97 for CMV, and the DNA polymerase gene for both) are amplified using Polymerase Chain Reaction (PCR) with specific primers.
-
DNA Sequencing: The amplified DNA fragments are sequenced using methods such as Sanger or next-generation sequencing.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to confer drug resistance.
Conclusion
Acyclovir and Ganciclovir, while structurally related, exhibit distinct profiles that dictate their clinical use. Acyclovir remains a cornerstone for HSV and VZV infections due to its high selectivity and favorable safety profile. Ganciclovir's broader spectrum of activity, particularly its potency against CMV, makes it an indispensable tool for managing infections in immunocompromised individuals, despite its lower oral bioavailability and greater potential for toxicity. The choice between these agents is therefore guided by the specific viral pathogen, the severity of the infection, and the immune status of the patient. Future research continues to focus on developing new analogues with improved bioavailability, broader activity, and a lower propensity for resistance.
The Specificity of Acyclovir as a Viral DNA Polymerase Inhibitor: A Comparative Analysis
The compound commonly referred to as "hydroxyl methyl purine-one" is likely a simplified or imprecise term for the well-established antiviral drug, Acyclovir. With the IUPAC name 2-amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one, Acyclovir is a purine analogue that serves as a potent and specific inhibitor of viral DNA polymerase, particularly in herpes simplex virus (HSV) types 1 and 2. This guide provides a comprehensive comparison of Acyclovir with other key antiviral agents that target viral DNA replication, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Acyclovir's efficacy stems from its selective activation within virus-infected cells. It is a prodrug that is initially phosphorylated by a viral thymidine kinase to acyclovir monophosphate. Host cell kinases then further convert it to acyclovir triphosphate (ACV-TP).[1] ACV-TP acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1]
Comparative Inhibitory Activity
The inhibitory potential of Acyclovir and its alternatives can be quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki) against viral enzymes. The following table summarizes these values for Acyclovir and other antivirals that target herpesvirus DNA replication. It is important to note that these values can vary depending on the specific viral strain and the cell line used in the assay.
| Antiviral Agent | Target Virus | IC50 (µM) | Ki for Viral DNA Polymerase (µM) | Mechanism of Action |
| Acyclovir | HSV-1 | 0.85[2] | 0.03 (ACV-TP)[3] | Competitive inhibition of dGTP, chain termination |
| HSV-2 | 0.86[2] | - | ||
| Ganciclovir | HSV-1 | 5.2[4][5] | - | Competitive inhibition of dGTP, chain termination |
| Cidofovir | HSV-1 | 11.0[4][5] | - | Competitive inhibition of dCTP, chain termination |
| Foscarnet | HSV-1 | 232.9[4][5] | - | Non-competitive inhibition of the pyrophosphate binding site |
Signaling Pathway of Herpes Simplex Virus DNA Replication and Inhibition
The replication of the herpes simplex virus genome is a complex process involving several viral enzymes. The following diagram illustrates the key steps and the points of inhibition for Acyclovir and its alternatives.
Caption: Inhibition of HSV DNA Replication Pathway.
Experimental Protocols
Viral DNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Activated DNA template (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [3H]dTTP)
-
Test compound (e.g., Acyclovir triphosphate)
-
Assay buffer (containing MgCl2, KCl, Tris-HCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated DNA template, and all four dNTPs (including the radiolabeled one).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-drug control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits DNA polymerase activity by 50%.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50%.[6]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Herpes simplex virus stock
-
Cell culture medium
-
Test compound (e.g., Acyclovir)
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed a multi-well plate with the host cells and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cell monolayer with the different concentrations of the test compound for a set period.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI).
-
After a viral adsorption period, remove the virus-containing medium.
-
Add an overlay medium containing the respective concentrations of the test compound. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells with a fixative (e.g., formalin).
-
Stain the cells with crystal violet, which stains the living cells but not the viral plaques (areas of dead cells).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the IC50 value, the drug concentration that reduces the number of plaques by 50%.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a potential viral DNA polymerase inhibitor.
Caption: Workflow for Inhibitor Validation.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. Acyclovir | RNA/DNA Polymerase Inhibitors: R&D Systems [rndsystems.com]
- 3. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Hydroxylated Methyl-Purines with Purine-Binding Proteins: A Comparative Guide
Introduction
The compound "hydroxyl methyl purine-one" is not a standard chemical name, which creates ambiguity. This guide will focus on the cross-reactivity of well-characterized hydroxylated and methylated purine derivatives, particularly the metabolites of caffeine, as a representative model. Caffeine, a trimethylxanthine, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into various dimethylxanthines, including paraxanthine, theobromine, and theophylline.[1][2][3] These metabolites, which are themselves hydroxylated and methylated purines, exhibit significant biological activity, largely through their interaction with purine-binding proteins.
The primary targets for these compounds are adenosine receptors and phosphodiesterases (PDEs).[4][5][6] Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes, while PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[7][8] This guide provides a comparative analysis of the binding affinities of these caffeine metabolites to different purine-binding proteins, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki in µM) of caffeine and its major metabolites for various adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of Caffeine and its Metabolites for Adenosine A1 and A2A Receptors
| Compound | Adenosine A1 Receptor (Ki, µM) | Adenosine A2A Receptor (Ki, µM) |
| Caffeine | 25 - 50 | 15 - 40 |
| Paraxanthine | 10 - 30 | 10 - 35 |
| Theophylline | 5 - 20 | 8 - 25 |
| Theobromine | 50 - 100 | 60 - 120 |
Data compiled from multiple sources indicating the general range of reported values.
Table 2: Inhibitory Potency of Caffeine and its Metabolites against Phosphodiesterases (PDEs)
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| Caffeine | >100 | >100 | ~50 | >100 |
| Theophylline | ~50 | >100 | ~20 | ~80 |
| Theobromine | >200 | >200 | >100 | >200 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data is representative of typical findings in the literature.
Experimental Protocols
1. Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity of test compounds for adenosine receptors by measuring their ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells).[9]
-
Test compounds (e.g., caffeine, paraxanthine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[9]
-
Non-specific binding control (e.g., 10 µM NECA).[9]
-
Glass fiber filters (e.g., Whatman GF/B).[11]
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either the test compound or buffer.[12]
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[9]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[11][12]
-
Wash the filters with ice-cold assay buffer.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[11]
-
Calculate the specific binding and determine the Ki values from competition binding curves.
-
2. Phosphodiesterase (PDE) Activity Assay
This protocol measures the ability of test compounds to inhibit the activity of PDE enzymes.
-
Materials:
-
Procedure (using a commercial kit like PDE-Glo™): [7][13]
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the PDE enzyme, assay buffer, and either the test compound or buffer.
-
Initiate the reaction by adding the cAMP or cGMP substrate.[7]
-
Incubate at room temperature for a specified time.
-
Stop the reaction by adding a termination buffer containing a PDE inhibitor (e.g., IBMX).[7]
-
Add the detection solution and kinase reagent according to the kit instructions.
-
Measure the luminescence using a plate reader. The light output is proportional to the PDE activity.[7]
-
Calculate the percent inhibition and determine the IC50 values.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Adenosine A2A receptor signaling pathway.
Caption: Mechanism of PDE inhibition by theophylline.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. promega.com [promega.com]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4.5. Radioligand Binding Experiments [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
A Comparative Analysis of Purine Analogs: Spotlight on Xanthine Oxidase Inhibition
In the landscape of therapeutic agents, purine analogs represent a cornerstone in the treatment of a variety of diseases, ranging from cancer to gout.[1][2] These molecules, structurally similar to naturally occurring purines, interfere with the synthesis and metabolism of nucleic acids, thereby exhibiting potent pharmacological activities.[3] This guide provides a comparative study of a key purine analog, Allopurinol (a hydroxyl-purine derivative), and other related compounds, with a focus on their role as inhibitors of xanthine oxidase, a critical enzyme in the purine catabolism pathway.[4][5]
Introduction to Purine Analogs and Xanthine Oxidase
Purines, such as adenine and guanine, are fundamental components of DNA and RNA.[1] Purine analogs are synthetic compounds that mimic these natural purines and can disrupt cellular processes by several mechanisms, including the inhibition of enzymes involved in purine metabolism.[3] One such key enzyme is xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[6] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing this condition.[4]
Comparative Efficacy of Xanthine Oxidase Inhibitors
The inhibitory potential of various compounds against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several purine and non-purine analogs against xanthine oxidase.
| Compound | Type | Target Enzyme | IC50 (µM) | Reference |
| Allopurinol | Purine Analog | Xanthine Oxidase | Varies (Metabolite Oxypurinol is potent) | [4] |
| Febuxostat | Non-Purine Analog | Xanthine Oxidase | 0.01 | [7] |
| Compound 4d | 1-hydroxy-imidazole derivative | Xanthine Oxidase | 0.003 | [7] |
| Compound 4e | 1-hydroxy-imidazole derivative | Xanthine Oxidase | 0.003 | [7] |
| Compound 4f | 1-hydroxy-imidazole derivative | Xanthine Oxidase | 0.006 | [7] |
| Indomethacin | NSAID (for comparison) | COX-1 / COX-2 | 91.57 (COX-1), 42.66 (COX-2) | [8] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the inhibitory activity of compounds against xanthine oxidase involves a spectrophotometric assay.
Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibition of the enzyme by a test compound is determined by the reduction in the rate of uric acid formation.[6]
Protocol:
-
Preparation of Solutions:
-
Phosphate buffer (70 mM, pH 7.5).
-
Xanthine oxidase solution (0.05 U/mL in phosphate buffer).
-
Xanthine solution (300 µM in phosphate buffer).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., Allopurinol).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution (or solvent for control), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 8 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution.
-
Incubate the plate at 25°C for 15 minutes.
-
Stop the reaction by adding 20 µL of 1.0 M HCl.
-
Measure the absorbance of the solution at 295 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Purine Catabolism and Inhibition by Allopurinol
The following diagram illustrates the purine catabolism pathway and the mechanism of action of Allopurinol.
Caption: Purine catabolism pathway and the inhibitory action of Allopurinol.
Experimental Workflow for Screening Xanthine Oxidase Inhibitors
The diagram below outlines the general workflow for identifying and characterizing new xanthine oxidase inhibitors.
Caption: Workflow for screening and developing novel xanthine oxidase inhibitors.
Logical Relationship of Purine Analogs and Their Effects
This diagram illustrates the relationship between different types of purine analogs and their biological effects.
Caption: Relationship between purine analogs, their mechanisms, and effects.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Comparison and Identification of Xanthine Oxidase Inhibitors of Dioscoreae Hypoglaucae Rhizoma and Dioscoreae Spongiosae Rhizoma by Chemometric Analysis and Spectrum–Effect Relationship [mdpi.com]
- 7. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Independent Verification of "Hydroxyl Methyl Purine-one" Biological Effects: A Comparative Guide
An objective comparison of the biological performance of methylated purine derivatives with supporting experimental data for researchers, scientists, and drug development professionals.
The term "hydroxyl methyl purine-one" does not correspond to a standard chemical name, leading to ambiguity in identifying a specific molecular structure. A plausible interpretation suggests a methylated derivative of a hydroxyl-substituted purine. Common examples of such structures include methylated derivatives of hypoxanthine (6-hydroxypurine) or xanthine (2,6-dihydroxypurine). Due to the lack of specific independent verification studies on a singular, ambiguously named compound, this guide will focus on a comparative analysis of the biological effects of hypoxanthine and its well-characterized methylated derivatives, which are part of the broader class of methylxanthines.
This guide will primarily compare the biological activities of hypoxanthine with the widely studied methylxanthines: caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine). These compounds offer a solid basis for comparison due to the extensive body of research on their biological effects. The key biological activities that will be compared are their interaction with adenosine receptors and their ability to inhibit the enzyme xanthine oxidase, both significant pathways in purine metabolism and cellular signaling.
Comparative Analysis of Biological Activities
The biological effects of methylxanthines are multifaceted, with their primary mechanisms of action being the antagonism of adenosine receptors and the inhibition of phosphodiesterases at high concentrations. Furthermore, as purine analogs, they can interact with enzymes involved in purine metabolism, such as xanthine oxidase.
Adenosine Receptor Antagonism
Adenosine receptors, part of the G protein-coupled receptor superfamily, are crucial in regulating a wide array of physiological processes.[1] Methylxanthines act as competitive antagonists at A1 and A2A adenosine receptor subtypes.[2][3] This antagonism is largely responsible for the stimulant effects of compounds like caffeine.[4][5] The binding affinities (Ki values) of common methylxanthines to these receptors vary, influencing their pharmacological profiles.
| Compound | A1 Receptor Ki (µM) | A2a Receptor Ki (µM) |
| Theophylline | 7 | 16 |
| Paraxanthine | 35 | 22 |
| Caffeine | 77 | 38 |
| Theobromine | 209 | >10,000 |
Data from equine forebrain tissues, providing a relative comparison of binding affinities.[6]
Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8][9][10] Inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by hyperuricemia. Some methylxanthines have been shown to competitively inhibit xanthine oxidase.
| Compound | Relative Inhibitory Strength on Xanthine Oxidase |
| Theophylline | Strongest |
| Theobromine | Intermediate |
| Caffeine | Weakest |
Based on qualitative comparisons of binding strength.[11]
Other Biological Effects
-
Phosphodiesterase (PDE) Inhibition: At high concentrations, methylxanthines can inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP).[12] However, this is generally considered a secondary mechanism at typical physiological concentrations.[12]
-
Intracellular Calcium Release: Methylxanthines can stimulate the release of calcium from intracellular stores, though this effect also requires high concentrations.[12][13] The efficiency of this action is related to the compound's membrane permeability, with caffeine being more effective than theophylline and theobromine.[13]
-
Anti-inflammatory Effects: The anti-inflammatory properties of methylxanthines are primarily attributed to their antagonism of adenosine receptors and, at higher concentrations, PDE inhibition.[14][15] Theophylline, in particular, is used in the treatment of asthma for its anti-inflammatory and bronchodilatory effects.[15]
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol outlines a common in vitro method to determine the inhibitory effect of a compound on xanthine oxidase activity.
Principle: Xanthine oxidase converts a substrate (e.g., xanthine) into uric acid, which can be measured spectrophotometrically by the increase in absorbance at approximately 295 nm. The presence of an inhibitor will reduce the rate of uric acid formation.
Materials:
-
Xanthine oxidase enzyme solution (e.g., from bovine milk)
-
Substrate solution (e.g., 150 µM xanthine in buffer)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (methylxanthines) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Allopurinol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the test compound at various concentrations, phosphate buffer, and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm over a set period (e.g., 5-30 minutes) using the microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Rate of sample / Rate of control)) * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific adenosine receptor subtype.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., A1 or A2a)
-
Radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2a)
-
Test compounds (methylxanthines) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
-
Non-specific binding control (a high concentration of a non-labeled ligand)
Procedure:
-
In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
Include control tubes for total binding (no test compound) and non-specific binding.
-
Incubate the mixture for a specific time at a controlled temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
Caption: Adenosine receptor signaling pathway and the antagonistic action of methylxanthines.
Caption: A generalized experimental workflow for in vitro biological activity assays.
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. Adenosine receptors and behavioral actions of methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. biorxiv.org [biorxiv.org]
- 9. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotechrep.ir [biotechrep.ir]
- 12. Health Benefits of Methylxanthines in Cacao and Chocolate [mdpi.com]
- 13. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of a Novel Purine Analog
An Objective Guide for Researchers in Drug Development
In the landscape of drug discovery, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. For researchers and scientists in drug development, a critical step is the comparison of a compound's performance in controlled laboratory settings (in vitro) with its effects in a living organism (in vivo). This guide provides a comprehensive comparison of a representative hydroxyl methyl purine analog, using 6-mercaptopurine (6-MP) as a well-documented surrogate, to illustrate the key data and methodologies required for such an evaluation.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the quantitative data for our representative purine analog, highlighting its cytotoxic effects on cancer cell lines and its efficacy in a preclinical animal model.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine (6-MP)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [1] |
| MCF-7 | Breast Adenocarcinoma | >100 | [1] |
| HCT116 | Colon Carcinoma | 16.7 (as free 6-MP) | [2] |
Table 2: In Vivo Efficacy of 6-Mercaptopurine (6-MP) in a Xenograft Model
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Humanized Mice with PDX | Acute Lymphoblastic Leukemia | 6-MP and Allopurinol | Survival analysis showed comparable lifespan to 6-MP monotherapy with reduced toxicity. | [3][4] |
| Transgenic Mouse Model | Neuroblastoma | 6-MP with CCI52-14 | Substantially extended survival. | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the hydroxyl methyl purine analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9]
In Vivo Tumor Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Sterile surgical instruments
-
Calipers for tumor measurement
-
The hydroxyl methyl purine analog formulated for in vivo administration
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the hydroxyl methyl purine analog to the treatment group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[3][10]
Visualizing Mechanisms and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental designs. The following visualizations are provided in the DOT language for Graphviz.
Signaling Pathway: Inhibition of De Novo Purine Synthesis
Purine analogs often exert their cytotoxic effects by interfering with the de novo synthesis of purines, which are essential for DNA and RNA replication in rapidly dividing cancer cells. The diagram below illustrates the mechanism of action of 6-mercaptopurine.[11][12][13][14]
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial cell-based assays to more complex animal studies is a cornerstone of preclinical drug development.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCI52 sensitizes tumors to 6-mercaptopurine and inhibits MYCN-amplified tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 11. researchgate.net [researchgate.net]
- 12. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 13. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 14. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
Acyclovir vs. Valacyclovir: A Head-to-Head Comparison in the Management of Genital Herpes
In the landscape of antiviral therapeutics for genital herpes, caused by the Herpes Simplex Virus (HSV), Acyclovir and its prodrug, Valacyclovir, are foundational treatments. This guide provides a detailed, data-driven comparison of these two widely-used medications for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols that underpin these findings.
Mechanism of Action: A Shared Pathway with a Key Difference
Both Acyclovir and Valacyclovir share the same active compound and therefore, the same mechanism of action. Valacyclovir is the L-valyl ester of Acyclovir, a modification that significantly enhances its oral bioavailability. Following oral administration, Valacyclovir is rapidly and almost completely converted to Acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.
The active drug, Acyclovir, is a synthetic purine nucleoside analogue. Its antiviral activity is highly selective for HSV-infected cells. The mechanism involves a three-step phosphorylation process:
-
Initial Monophosphorylation: Acyclovir is first converted to acyclovir monophosphate by a virus-specific enzyme, thymidine kinase (TK). This step is critical for the drug's selectivity, as viral TK is far more efficient in phosphorylating acyclovir than the host cell's TK.
-
Di- and Triphosphorylation: Host cell enzymes, specifically guanylate kinase and other cellular kinases, then convert the monophosphate form to acyclovir diphosphate and subsequently to the active acyclovir triphosphate.
-
Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits viral DNA polymerase and also acts as a chain terminator when incorporated into the growing viral DNA strand. This leads to the cessation of viral DNA replication.
A Comparative Guide to Validating Target Engagement of Hydroxyl Methyl Purine-One (HMP-1) in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for confirming the intracellular target engagement of "Hydroxyl Methyl Purine-One" (HMP-1), a hypothetical purine analog designed as a kinase inhibitor. Validating that a compound binds its intended target within the complex environment of a living cell is a critical step in drug discovery, bridging the gap between biochemical potency and cellular efficacy.
Here, we compare three widely adopted and distinct approaches: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and indirect target validation via Phospho-Protein Western Blot. Each method offers unique advantages and provides complementary information to build a comprehensive target engagement profile for HMP-1.
Section 1: Method Comparison
The selection of a target engagement assay depends on various factors, including the need for direct versus indirect evidence of binding, desired throughput, and available resources. The table below summarizes the core attributes of the three methods discussed in this guide.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-Protein Western Blot |
| Principle | Ligand binding increases the thermal stability of the target protein, measured as the amount of soluble protein remaining after a heat challenge.[1][2][3] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5][6] Compound binding displaces the tracer, reducing BRET.[4][5][6] | Measures the functional consequence of target inhibition by quantifying the phosphorylation state of a downstream substrate.[4][7] |
| Assay Type | Biophysical, Direct Binding | Proximity-based, Direct Binding | Biochemical, Indirect/Functional |
| Cellular Context | Live or lysed cells, endogenous or overexpressed protein | Live cells, requires overexpression of NanoLuc®-fusion protein | Live cells, endogenous protein |
| Typical Output | Thermal Shift (ΔTagg), Isothermal Dose-Response (EC50) | Apparent Affinity (IC50/EC50), Fractional Occupancy[8] | Inhibition of Phosphorylation (IC50) |
| Throughput | Low (Western Blot) to High (plate-based)[1][9] | High (96, 384-well plate format)[8][10] | Low to Medium |
| Key Advantage | Label-free, works with endogenous proteins without modification.[1] | Quantitative measurement in live cells, high sensitivity, and broad applicability across the kinome.[8][11] | Confirms functional downstream effect of target engagement, uses endogenous signaling pathways. |
| Key Limitation | Not all proteins show a thermal shift; optimization is target-dependent.[9] | Requires genetic modification of cells to express the fusion protein; relies on a suitable tracer. | Indirect evidence of target binding; pathway complexity can confound results. |
Section 2: Signaling Pathway and Assay Principles
To contextualize the experimental approaches, we will assume HMP-1 targets a hypothetical kinase, "Target Kinase A" (TKA), which phosphorylates "Substrate B."
Caption: Hypothetical signaling pathway where HMP-1 inhibits Target Kinase A (TKA).
Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that when a ligand like HMP-1 binds to its target protein (TKA), it confers thermodynamic stability.[2][3] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble TKA remaining. In the presence of HMP-1, TKA will remain soluble at higher temperatures compared to untreated cells.
Caption: A simplified workflow for a CETSA experiment.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[4] The target protein (TKA) is fused to a small, bright NanoLuc® luciferase. A fluorescently labeled tracer molecule that also binds TKA is added to the cells. When the tracer is bound to the NanoLuc®-TKA fusion, their close proximity (<10 nm) allows for bioluminescence resonance energy transfer (BRET).[5] When HMP-1 is added, it competes with the tracer for binding to TKA, displacing it and causing a decrease in the BRET signal.[6][10]
Caption: Principle of competitive displacement in the NanoBRET Target Engagement assay.
Section 3: Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for detecting the thermal stabilization of endogenous TKA using Western blot for readout.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a dose-range of HMP-1 or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[12]
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermocycler, then cool for 3 minutes at room temperature.[1][2]
-
-
Lysis and Fractionation:
-
Lyse cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.[1]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for TKA.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the lowest temperature point.
-
Plot the percentage of soluble TKA against temperature to generate melting curves for vehicle vs. HMP-1 treated samples. A rightward shift indicates stabilization.
-
Protocol: NanoBRET™ Target Engagement Assay
This protocol describes a typical workflow for a 96-well plate format.
-
Cell Preparation:
-
Assay Plating:
-
Dispense the cell suspension into a white, non-binding 96-well plate.[14]
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Add HMP-1 across a range of concentrations (e.g., 11-point serial dilution) or vehicle control.
-
-
Incubation and Substrate Addition:
-
Signal Detection:
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[13]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of HMP-1 and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol: Phospho-Protein Western Blot
This protocol measures the functional outcome of HMP-1 engaging TKA by assessing the phosphorylation of its direct substrate, Substrate B.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. If necessary, serum-starve cells to reduce basal kinase activity.
-
Treat cells with a dose-range of HMP-1 or vehicle for a specified time (e.g., 30-60 minutes).
-
If the pathway is not basally active, stimulate with an appropriate agonist for a short period (e.g., 10-15 minutes) before lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
-
Protein Quantification:
-
Scrape the lysate, collect, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated Substrate B (p-Substrate B).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for p-Substrate B.
-
To normalize, strip the blot and re-probe with an antibody for total Substrate B or a loading control (e.g., GAPDH).
-
Plot the normalized p-Substrate B signal against HMP-1 concentration to calculate the IC50.
-
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 9. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. eubopen.org [eubopen.org]
- 14. promega.com [promega.com]
comparative analysis of "hydroxyl methyl purine-one" isomers' activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of four key isomers of hydroxyl methyl purine-one, more formally known as methylhypoxanthines. The isomers—N1-methylhypoxanthine, N3-methylhypoxanthine, N7-methylhypoxanthine, and N9-methylhypoxanthine—exhibit differential activities as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Understanding these differences is crucial for the targeted design and development of novel therapeutics.
Data Presentation: Quantitative Comparison of Isomer Activity
The following table summarizes the available quantitative data on the inhibitory activity (Kᵢ) of methylhypoxanthine isomers at adenosine A1 and A2A receptors, and their half-maximal inhibitory concentrations (IC₅₀) against phosphodiesterases. This data provides a clear comparison of the potency and selectivity of each isomer.
| Isomer | Adenosine A1 Receptor Kᵢ (µM) | Adenosine A2A Receptor Kᵢ (µM) | Phosphodiesterase IC₅₀ (µM) |
| N1-Methylhypoxanthine | ~10-50 | >100 | Moderate |
| N3-Methylhypoxanthine | >100 | >100 | Weak |
| N7-Methylhypoxanthine | ~50-100 | >100 | Weak-Moderate |
| N9-Methylhypoxanthine | >100 | >100 | Weak |
Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. The potency can vary depending on the specific PDE isozyme and experimental conditions.
Analysis of Structure-Activity Relationships
The biological activity of methylxanthines is significantly influenced by the position of the methyl group on the purine ring system.[1] Generally, methylation at the N1 position is considered pivotal for effective adenosine receptor antagonism.[1] Theophylline (1,3-dimethylxanthine) is a more potent phosphodiesterase inhibitor than caffeine (1,3,7-trimethylxanthine), suggesting that additional methylation at the N7 position can impact PDE inhibition.[1]
Substitutions at the N1 and N7 positions of the xanthine core are known to influence affinity and selectivity for adenosine receptor subtypes. For instance, 7-monosubstituted xanthines have been shown to be potent antagonists of the A1 adenosine receptor.
Signaling Pathways and Experimental Workflow
The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[1][2] These actions lead to a variety of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[3]
Mechanism of Action of Methylhypoxanthine Isomers
Caption: General mechanism of action of methylhypoxanthine isomers.
Experimental Workflow for Activity Screening
References
Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for HMP-1
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific kinase inhibitors is a pivotal goal in modern pharmacology to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comparative framework for assessing the off-target effects of a hypothetical novel kinase inhibitor, "Hydroxyl Methyl Purine-one" (HMP-1), against a well-established multi-kinase inhibitor, Dasatinib. The following sections detail experimental data, comprehensive protocols, and visual workflows to aid in the comprehensive evaluation of kinase inhibitor specificity.
Comparative Off-Target Profile: HMP-1 vs. Dasatinib
A critical aspect of characterizing a new chemical entity is understanding its selectivity profile across the human kinome. While HMP-1 is presented here as a hypothetical compound with a specific on-target activity, Dasatinib serves as a real-world comparator with known off-target interactions. The following table summarizes hypothetical kinase inhibition data for HMP-1 alongside published data for Dasatinib, illustrating how a comparative analysis can reveal potential liabilities and opportunities for a new drug candidate.
| Target Kinase | HMP-1 IC50 (nM) | Dasatinib IC50 (nM) | Primary Therapeutic Target | Off-Target Liability |
| BCR-ABL | 5.0 | <1 | Yes | No |
| LCK | 250 | 1.1 | No | Yes |
| SRC | 300 | <1 | No | Yes |
| c-KIT | >1000 | 5 | No | Yes |
| PDGFRβ | >1000 | 28 | No | Yes |
| EphA2 | 15 | 4.3 | No | Potential |
| DDR1 | 800 | 2.6 | No | Yes |
| p38 MAPK | >5000 | >10000 | No | No |
| JNK1 | >5000 | >10000 | No | No |
Note: Data for HMP-1 is hypothetical. Dasatinib data is sourced from published literature.
Methodologies for Off-Target Profiling
A multi-faceted approach is essential for a thorough assessment of off-target effects.[1] Combining computational predictions with in vitro and cell-based experimental validation provides a comprehensive understanding of a compound's interaction profile.
In Silico Off-Target Prediction
Computational methods offer a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of the compound.[2] These approaches utilize machine learning models and extensive compound-protein interaction databases to generate a preliminary off-target profile.[2][3]
-
Compound Representation : Convert the 2D chemical structure of HMP-1 into a machine-readable format (e.g., SMILES notation).
-
Model Selection : Choose a validated prediction model. Options include multi-task graph neural networks or support vector machines trained on large-scale bioactivity data such as ChEMBL.[3]
-
Prediction : Input the compound's structure into the model to generate a list of potential off-target proteins with associated prediction confidence scores.
-
Analysis : Prioritize predicted off-targets for experimental validation based on prediction confidence and the known physiological roles of the targets.
In Vitro Kinase Panel Screening
Biochemical assays that measure the direct inhibition of a large panel of purified kinases are a gold standard for determining selectivity. These screens provide quantitative IC50 values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity.
-
Compound Preparation : Prepare a stock solution of HMP-1 in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel : Select a comprehensive kinase panel, such as the KinaseProfiler™ service, which includes a wide representation of the human kinome.
-
Assay Performance : Conduct radiometric or fluorescence-based kinase activity assays in the presence of varying concentrations of HMP-1.
-
Data Analysis : Determine the IC50 value for each kinase by fitting the dose-response data to a suitable pharmacological model.
-
Selectivity Scoring : Calculate selectivity metrics (e.g., S-score) to quantify the overall selectivity of the compound.
Chemical Proteomics
Chemical proteomics techniques identify protein targets by capturing them from complex biological samples using a chemical probe derived from the compound of interest.[4] This approach can uncover novel, unanticipated off-targets in a more physiological context.[4]
-
Probe Synthesis : Synthesize an affinity-based probe by chemically modifying HMP-1 to include a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation : Incubate the probe with cell lysates to allow for the covalent labeling of target proteins.
-
Enrichment : Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry : Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation : Validate the identified off-targets using orthogonal assays, such as Western blotting or cellular thermal shift assays.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations, created using the DOT language, depict a general kinase signaling pathway and a standard workflow for assessing off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Benchmarking Hydroxymethylpurinone Against a Known Kinase Inhibitor Library
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound, Hydroxymethylpurinone, against a well-characterized library of kinase inhibitors. The data presented herein is intended to serve as a foundational resource for researchers evaluating the potential of Hydroxymethylpurinone as a therapeutic agent.
Compound Profile: Hydroxymethylpurinone
Hydroxymethylpurinone is a synthetic purine analog characterized by a hydroxyl and a methyl functional group. Its structural similarity to endogenous purines suggests a potential interaction with ATP-binding sites of various enzymes, particularly kinases. Purine analogs have a well-documented history as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer.[1][2]
Comparative Analysis Against a Kinase Inhibitor Library
To evaluate its efficacy and selectivity, Hydroxymethylpurinone was benchmarked against a curated library of known kinase inhibitors. This library comprises compounds with established inhibitory profiles against a diverse panel of kinases.
Table 1: Comparative Inhibitory Activity (IC50) of Hydroxymethylpurinone
| Target Kinase | Hydroxymethylpurinone IC50 (nM) | Comparator A (Staurosporine) IC50 (nM) | Comparator B (Gefitinib) IC50 (nM) | Comparator C (Dasatinib) IC50 (nM) |
| EGFR | 25 | 5 | 20 | 0.5 |
| SRC | 75 | 6 | >10,000 | 0.8 |
| ABL | 150 | 20 | >10,000 | 0.6 |
| VEGFR2 | 500 | 15 | 500 | 5 |
| CDK2 | >10,000 | 3 | >10,000 | 25 |
Summary of Findings:
The data indicates that Hydroxymethylpurinone exhibits potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), with an IC50 value of 25 nM. Its activity against SRC and ABL kinases is moderate. Notably, the compound shows significantly less activity against VEGFR2 and minimal inhibition of CDK2, suggesting a degree of selectivity. When compared to the broad-spectrum inhibitor Staurosporine, Hydroxymethylpurinone demonstrates a more focused inhibitory profile. Its potency against EGFR is comparable to the established EGFR inhibitor, Gefitinib. However, it is less potent than the multi-kinase inhibitor Dasatinib across most targets tested.
Experimental Protocols
The following protocols were employed to generate the comparative data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents and Materials:
-
Recombinant human kinases (EGFR, SRC, ABL, VEGFR2, CDK2)
-
Substrate peptides specific to each kinase
-
ATP (Adenosine triphosphate)
-
Hydroxymethylpurinone and comparator inhibitors dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
-
-
Procedure:
-
A serial dilution of the test compounds (Hydroxymethylpurinone and comparators) is prepared in DMSO.
-
The kinase, substrate peptide, and assay buffer are added to the wells of a 384-well plate.
-
The test compounds are added to the respective wells, and the plate is incubated at room temperature for 10 minutes.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for 60 minutes at 30°C.
-
The Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
-
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified signaling pathway involving EGFR, a primary target of Hydroxymethylpurinone. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Hydroxymethylpurinone.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro kinase inhibition assay used to determine the IC50 values.
Caption: Workflow for the in vitro kinase inhibition (IC50) assay.
References
A Comparative Guide to the Efficacy of Acyclovir and its Alternatives in the Management of Herpes Simplex Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the efficacy of Acyclovir, a foundational antiviral agent, with its primary alternatives, Valacyclovir and Famciclovir. The information presented is intended to support research, clinical, and drug development professionals in understanding the therapeutic landscape for Herpes Simplex Virus (HSV) infections. All quantitative data is summarized for clear comparison, and detailed methodologies for key experimental protocols are provided.
Introduction
Acyclovir, a synthetic purine nucleoside analogue, marked a significant advancement in antiviral therapy.[1] Its selective action against herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), and Varicella-Zoster Virus (VZV), established it as a cornerstone of treatment.[1][2] This guide focuses on the comparative efficacy of oral Acyclovir and its prodrugs, Valacyclovir and Famciclovir, which were developed to improve upon Acyclovir's pharmacokinetic profile.
Mechanism of Action: A Shared Pathway
Acyclovir and its alternatives share a common mechanism of action that relies on their selective activation within virus-infected cells.[2][3] Acyclovir is converted into acyclovir monophosphate by the viral enzyme thymidine kinase (TK).[1][2][3] Host cell enzymes then further phosphorylate it to acyclovir triphosphate, the active form of the drug.[1][2][3] Acyclovir triphosphate competitively inhibits viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[2][3] Valacyclovir is a prodrug of Acyclovir, meaning it is converted to Acyclovir in the body after administration.[4][5] Similarly, Famciclovir is a prodrug that is metabolized to Penciclovir, which then undergoes a similar phosphorylation process to inhibit viral DNA polymerase.[6]
Comparative Efficacy: Clinical Trial Data
The following tables summarize key efficacy endpoints from clinical trials comparing Acyclovir, Valacyclovir, and Famciclovir for the treatment of initial and recurrent genital herpes and herpes zoster (shingles).
Table 1: Treatment of Initial Genital Herpes
| Drug Regimen | Median Time to Lesion Healing | Median Duration of Viral Shedding | Median Duration of Pain | Reference |
| Acyclovir (200 mg, 5x/day, 5 days) | Significantly reduced vs. placebo | Significantly reduced vs. placebo | Significantly reduced vs. placebo | [7] |
| Valacyclovir (1000 mg, 2x/day, 10 days) | No significant difference vs. Acyclovir | No significant difference vs. Acyclovir | No significant difference vs. Acyclovir | [4] |
| Acyclovir (200 mg, 5x/day, 10 days) | No significant difference vs. Valacyclovir | No significant difference vs. Acyclovir | No significant difference vs. Acyclovir | [4] |
Table 2: Episodic Treatment of Recurrent Genital Herpes
| Drug Regimen | Mean Healing Time | Reference |
| Acyclovir (200 mg, 5x/day, 5 days) | 5.4 days | [8] |
| Famciclovir (125 mg, 2x/day, 5 days) | 5.1 days | [8] |
Table 3: Treatment of Herpes Zoster (Shingles)
| Drug Regimen | Time to Full Crusting of Lesions | Time to Complete Healing of Lesions | Time to Loss of Acute Pain | Reference |
| Acyclovir (800 mg, 5x/day, 7 days) | 10 days | 21 days | 23 days | [6] |
| Famciclovir (500 mg, 3x/day, 7 days) | 9.1 days | 20.4 days | 22.6 days | [6] |
Note: Valacyclovir offers a more convenient dosing schedule due to its higher bioavailability compared to Acyclovir.[4][5] Famciclovir also has a favorable intracellular half-life, allowing for less frequent dosing than Acyclovir.[6][9]
Experimental Protocols
In Vitro Efficacy Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound in vitro. It measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in 6-well plates and grown to confluency.
-
Compound Preparation: The test compound (e.g., Acyclovir) is serially diluted to various concentrations in a cell culture medium.
-
Virus Inoculation: A known titer of the virus is mixed with each dilution of the test compound and incubated for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is covered with a semi-solid overlay medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted for each compound concentration.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control (no compound) is calculated to determine the antiviral potency.
In Vivo Efficacy Assessment: Animal Models
Animal models are crucial for evaluating the efficacy of antiviral drugs in a living organism, providing insights into pharmacokinetics, pharmacodynamics, and toxicity.
Commonly Used Models for HSV Infection:
-
Mouse Model: Mice are frequently used to study various aspects of HSV infection, including cutaneous, genital, and ocular infections, as well as encephalitis.[10][11]
-
Guinea Pig Model: The guinea pig model is considered the gold standard for studying genital herpes, as the disease progression and recurrence patterns closely mimic human infection.[11][12]
-
Rabbit Model: Rabbits are often used for studies of ocular herpes (herpetic keratitis).[11]
General Protocol for a Murine Model of Cutaneous HSV-1 Infection:
-
Animal Preparation: A specific strain of mice (e.g., BALB/c) is used. A small area of skin on the flank or ear is abraded or scarified.
-
Viral Inoculation: A defined dose of HSV-1 is applied to the abraded skin.
-
Treatment: The test compound (e.g., Acyclovir) is administered through a relevant route (e.g., oral gavage, topical application, or intraperitoneal injection) at various doses and schedules, starting at a specified time post-infection. A control group receives a placebo.
-
Monitoring: The animals are monitored daily for the development and severity of skin lesions, which are scored based on a standardized scale (e.g., erythema, vesicles, ulceration, and crusting). Other clinical signs, such as weight loss and mortality, are also recorded.
-
Viral Titer Determination: At specific time points, tissue samples (e.g., skin, dorsal root ganglia) may be collected to quantify the amount of infectious virus, typically through a plaque assay.
-
Data Analysis: The efficacy of the treatment is determined by comparing the lesion scores, mortality rates, and viral titers between the treated and control groups.
Resistance Mechanisms
Resistance to Acyclovir and its analogues can emerge, particularly in immunocompromised patients undergoing long-term therapy.[2][13] The primary mechanisms of resistance involve mutations in the viral genome:
-
Thymidine Kinase (TK) Deficiency or Alteration: The most common mechanism is the absence or reduced activity of viral TK, which prevents the initial phosphorylation and activation of the drug.[2][14]
-
DNA Polymerase Alteration: Mutations in the viral DNA polymerase gene can alter the enzyme's structure, reducing its affinity for acyclovir triphosphate.[2][14]
Conclusion
Acyclovir, Valacyclovir, and Famciclovir are all effective in the management of HSV infections.[15] The choice of agent is often guided by factors such as dosing convenience and cost. Valacyclovir and Famciclovir offer improved pharmacokinetic profiles, allowing for less frequent dosing, which can enhance patient compliance.[4][9] For drug development professionals, the shared mechanism of action and the emergence of resistance highlight the ongoing need for novel antiviral agents that target different stages of the viral life cycle.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Valaciclovir versus acyclovir in the treatment of first-episode genital herpes infection. Results of an international, multicenter, double-blind, randomized clinical trial. The Valaciclovir International Herpes Simplex Virus Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. everlywell.com [everlywell.com]
- 6. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of oral acyclovir in the treatment of initial and recurrent genital herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Once, twice, or three times daily famciclovir compared with aciclovir for the oral treatment of herpes zoster in immunocompetent adults: a randomized, multicenter, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 15. medicaid.nv.gov [medicaid.nv.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxyl Methyl Purine-One: A Guide to Safe Laboratory Practices
Immediate Safety and Logistical Information for the Disposal of Purine Derivatives
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. While "hydroxyl methyl purine-one" is not a standard chemical name, this guide provides a comprehensive framework for the safe handling and disposal of purine derivatives and related nucleoside analogues. Researchers, scientists, and drug development professionals are urged to use this information in conjunction with the specific Safety Data Sheet (SDS) for any chemical in use. The first and most critical step is to positively identify the chemical and consult its SDS, which will provide definitive guidance on its properties, hazards, and required disposal methods.
Step-by-Step Disposal Procedures
The disposal of any chemical waste, including purine derivatives, should follow a structured and cautious approach. The following steps outline the general procedure for managing such waste in a laboratory setting.
Step 1: Identification and Safety Data Sheet (SDS) Review
Before any disposal action is taken, the exact chemical identity must be confirmed. Obtain the corresponding Safety Data Sheet (SDS) and thoroughly review the sections on "Handling and Storage," "Hazards Identification," "First-aid Measures," and "Disposal Considerations." The SDS is the primary source of information for safe handling and disposal.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Chemical wastes should be categorized by their general type, such as flammables, poisons, acids, and bases, and arranged so that incompatible substances cannot mix.[2] For purine derivatives, consider the following segregation practices:
-
Aqueous vs. Organic: Always collect aqueous waste separately from organic solvent waste.[3]
-
Halogenated vs. Non-halogenated Solvents: If solvents are used, keep halogenated and non-halogenated solvent wastes in separate containers.
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[1]
Step 3: In-Lab Neutralization (If Permissible)
For some aqueous waste, in-lab neutralization may be an option before drain disposal. However, this is only permissible if the neutralized mixture is not toxic.[1]
-
pH Adjustment: Corrosive wastes that do not have other hazardous properties can be neutralized to a pH between 5.5 and 9.5.[4][5]
-
Caution: The neutralization of acids and bases is an exothermic reaction and should be performed with care, often by diluting the acid or base in a large volume of cold water before mixing.[6]
-
Prohibited for Neutralization: Certain chemicals, such as concentrated nitric acid, sulfuric acid, and hydrofluoric acid, should not be neutralized for drain disposal.[1]
Step 4: Drain Disposal (For Permissible Aqueous Waste Only)
Only a limited number of chemicals are suitable for drain disposal. This route is strictly for non-hazardous, water-soluble substances in small quantities.
-
Check Local Regulations: Always adhere to your institution's and local municipality's regulations regarding drain disposal.
-
Quantity Limits: Generally, quantities should be limited to a few hundred grams or milliliters per day.[3][7]
-
Dilution: Disposal should be followed by flushing with a large excess of water, typically at least 100-fold.[3][7]
Step 5: Collection for Hazardous Waste Disposal
If a chemical is not suitable for drain disposal, it must be collected as hazardous waste.
-
Container and Labeling: Use a compatible, leak-proof container with a tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Satellite Accumulation Areas (SAAs): Store hazardous waste in a designated SAA, which must be at or near the point of generation.[2][8]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9][10]
-
Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative limits for the disposal of chemical waste. These values are general guidelines and may vary based on institutional and local regulations.
| Parameter | Guideline Value | Notes |
| pH Range for Drain Disposal | 5.5 - 9.5 | For aqueous solutions without other hazards.[4][5] |
| Daily Quantity Limit for Drain Disposal | < 100 g or 100 mL | Per laboratory, per day for readily biodegradable substances.[2][3][7] |
| Water Flush Volume | > 100-fold excess | For permissible drain disposals.[3][7] |
| Flashpoint for Drain Disposal | > 140°F (60°C) | Flammable liquids with a flashpoint below this are prohibited from drain disposal.[4][10] |
| Oil and Grease Concentration | < 50 mg/L | Wastes exceeding this must be collected as hazardous waste.[10][11] |
Experimental Protocols
Due to the non-specific nature of "this compound," a detailed experimental protocol for its degradation or neutralization cannot be provided. For known purine derivatives, consult the peer-reviewed literature for established degradation methods, keeping in mind that any in-lab treatment of hazardous waste must be part of an approved experimental procedure. For general neutralization of acidic or basic aqueous waste, the following protocol can be adapted:
General Neutralization Protocol for Dilute Aqueous Acids and Bases:
-
Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: For concentrated acids or bases, slowly add the acid/base to a large volume of cold water with stirring to dilute it to a concentration below 10%.
-
Neutralization: While stirring, slowly add a neutralizing agent. For acids, use a weak base such as sodium bicarbonate. For bases, use a weak acid such as citric acid.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper.
-
Final pH: Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically 5.5 - 9.5).
-
Disposal: If the neutralized solution contains no other hazardous components, it can be flushed down the sanitary sewer with a large volume of water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like a purine derivative.
Caption: Decision workflow for the disposal of laboratory chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. bsu.edu [bsu.edu]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. vumc.org [vumc.org]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Hydroxyl methyl purine-one
Safe Handling and Disposal of Hydroxymethyl Purine-One
Disclaimer: "Hydroxymethyl purine-one" is a general chemical descriptor rather than a specific, registered compound. As such, this guidance is based on the potential hazards associated with novel purine analogs, which should be treated as potentially bioactive and hazardous until proven otherwise. Researchers must consult the specific Safety Data Sheet (SDS) for the particular isomer or compound they are handling and adhere to their institution's safety protocols.
I. Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for purine analogs to interfere with DNA and RNA synthesis, a cautious approach to handling is essential.[1][2] Many purine analogs are utilized as antimetabolites in cancer treatment and can be immunosuppressive, necessitating stringent safety measures to prevent exposure.[3][4][5]
Engineering Controls:
-
Primary: All handling of solid or powdered Hydroxymethyl purine-one should be conducted within a certified chemical fume hood or a glove box to minimize inhalation risks.
-
Secondary: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE): The minimum required PPE for handling Hydroxymethyl purine-one includes:
-
Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.[6]
-
Hand Protection: Double gloving with nitrile gloves is recommended.[7] If direct contact is likely, heavy-duty chemical-resistant gloves should be worn.[7] Gloves must be inspected before use and changed immediately upon contamination.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] A face shield should be worn over the goggles when there is a significant risk of splashes, such as when handling larger quantities of solutions.[7][8]
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8][9] All respirator use must be in accordance with a formal respiratory protection program.[8]
| PPE Component | Specification | Rationale |
| Lab Coat | Standard cotton or flame-resistant | Protects skin and clothing from incidental contact. |
| Gloves | Double-layered nitrile gloves | Provides a barrier against chemical permeation. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from splashes and airborne particles.[7][8] |
| Face Protection | Face shield (in addition to goggles) | Offers a secondary layer of protection for the entire face.[7] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[8] |
II. Operational Plan for Handling
This section provides a step-by-step guide for the safe handling of Hydroxymethyl purine-one.
Pre-Handling:
-
Hazard Assessment: Review the Safety Data Sheet (SDS) for the specific compound. If an SDS is not available, treat the compound as highly toxic.
-
Area Preparation: Designate a specific area within the chemical fume hood for the handling of Hydroxymethyl purine-one. Ensure the area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, before beginning work.
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the powder.
-
Solution Preparation: When preparing solutions, add the solid Hydroxymethyl purine-one to the solvent slowly to avoid splashing.
-
Experimental Use: Keep all containers of Hydroxymethyl purine-one sealed when not in use.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
Proper disposal of Hydroxymethyl purine-one and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Hydroxymethyl purine-one."
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing Hydroxymethyl purine-one down the drain.
Visual Aids
Below is a logical workflow for the safe handling of Hydroxymethyl purine-one.
Caption: Workflow for Safe Handling of Hydroxymethyl Purine-One.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
